(S)-2-aminopropanamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(2S)-2-aminopropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAINKIUSZGVGX-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379707 | |
| Record name | L-Alaninamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33208-99-0 | |
| Record name | L-Alaninamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33208-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Aminopropanamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033208990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alaninamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-alaninamide hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-2-aminopropanamide hydrochloride chemical properties
An In-depth Technical Guide to (S)-2-aminopropanamide Hydrochloride
Introduction
This compound, also known as L-Alaninamide hydrochloride, is a chemical compound frequently utilized as a biochemical reagent in life sciences research.[1][2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and its role in research, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value | Citation(s) |
| IUPAC Name | (2S)-2-aminopropanamide;hydrochloride | [5] |
| Synonyms | L-Alaninamide hydrochloride, (S)-2-Aminopropionamide hydrochloride | [5][6] |
| CAS Number | 33208-99-0 | [5][6] |
| Molecular Formula | C₃H₉ClN₂O | [5][7] |
| Molecular Weight | 124.57 g/mol | [5][7] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥95% - 97.0% | [1][6] |
| Exact Mass | 124.0403406 g/mol | [5][7] |
| Monoisotopic Mass | 124.0403406 g/mol | [5][7] |
| Topological Polar Surface Area | 69.1 Ų | [5][7] |
| Hydrogen Bond Donor Count | 3 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 1 | [7] |
Spectral and Safety Data
Spectral Information
Spectral data is crucial for the identification and characterization of this compound.
| Data Type | Source Information | Citation(s) |
| ¹³C NMR Spectra | Available from Sigma-Aldrich Co. LLC. | [5] |
| FTIR Spectra | Technique: KBr WAFER. | [8] |
Safety and Hazard Information
This compound has the following GHS hazard classifications based on aggregated data.
| Hazard Statement | Description | Citation(s) |
| H315 | Causes skin irritation | [5][9] |
| H319 | Causes serious eye irritation | [5][9] |
| H335 | May cause respiratory irritation | [5][9] |
Note: One source indicates that this chemical does not meet GHS hazard criteria in 83.3% of reports.[5]
Experimental Protocols
Synthesis of this compound
The following is a general procedure for the synthesis of L-alaninamide hydrochloride, adapted from a method for its enantiomer.[10]
Materials:
-
Boc-L-alanine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chloroformate
-
Concentrated ammonium (B1175870) hydroxide (B78521) solution
-
Ethyl acetate (B1210297)
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Saturated hydrochloric acid/dioxane solution
-
Ether
Procedure:
-
Dissolve Boc-L-alanine in anhydrous THF.
-
Add triethylamine to the solution, followed by the slow, dropwise addition of ethyl chloroformate while stirring in a cold bath (e.g., carbon tetrachloride/dry ice). Maintain stirring for approximately 30 minutes.
-
Add concentrated ammonium hydroxide solution and allow the reaction mixture to stand overnight in a refrigerator.
-
Remove the solvent by vacuum evaporation. Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate layer with a saturated sodium carbonate solution and then with water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Filter to remove the desiccant and evaporate the solvent to obtain the crude product.
-
Treat the crude product with a saturated hydrochloric acid/dioxane solution for 1 hour at room temperature.
-
Remove the dioxane by vacuum evaporation.
-
Dissolve the residue in a minimal amount of methanol and precipitate the final product, this compound, by adding ether.
Caption: Synthesis workflow for this compound.
Biological Role and Applications
This compound is primarily used as a biochemical reagent in life science research.[1][2][3][4] It can serve as a building block or an intermediate in the synthesis of more complex organic molecules and biological materials.[1] Its utility stems from the presence of both an amino group and an amide group, making it a versatile component in peptide synthesis and other biochemical preparations.
Caption: Role of this compound in Research.
References
- 1. L-Alaninamide hydrochloride | CAS#:33208-99-0 | Chemsrc [chemsrc.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-2-Aminopropanamide hydrochloride | CymitQuimica [cymitquimica.com]
- 7. (2S)-2-aminopropanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. (2R)-2-Aminopropanamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
L-alaninamide hydrochloride physical characteristics
An In-depth Technical Guide to the Physical Characteristics of L-Alaninamide Hydrochloride
Introduction
L-Alaninamide hydrochloride (CAS No: 33208-99-0) is an amino acid derivative widely utilized as a key intermediate in the synthesis of various pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[1] Its structural properties and solubility make it a valuable component in medicinal chemistry and drug development.[1] This document provides a comprehensive overview of the core physical characteristics of L-alaninamide hydrochloride, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.
Data Presentation: Core Physical Characteristics
The following table summarizes the key quantitative physical and chemical properties of L-alaninamide hydrochloride. Data has been compiled from various sources, and discrepancies in reported values, particularly for the melting point, are noted. Such variations can arise from differences in purity and analytical methodology.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₉ClN₂O | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 124.57 g/mol | [2][4][6][7][9][10] |
| Appearance | White to off-white crystalline powder or solid. | [1][3][4][5][11][12] |
| Melting Point | 167-172°C (with decomposition) 196-199°C 212-217°C | [1] [12] [2][10][11] |
| Density | ~1.307 g/cm³ (at room temperature) | [1] |
| Solubility | Soluble in water.[1][3][13] Slightly soluble in ethanol.[1] Soluble in polar organic solvents (e.g., N,N-dimethylformamide).[13] Poorly soluble in low-polarity organic solvents (e.g., ether).[13] | |
| pH | ~4.5 (in solution) | [1] |
| Specific Optical Rotation | +10° to +12° (c=1 in MeOH, 20°C, 589 nm) | [5] |
| Taste & Odor | Odorless with a slightly bitter taste. | [1][3] |
| Hygroscopicity | Hygroscopic. | [1] |
Experimental Protocols
The determination of the physical characteristics listed above follows standardized laboratory procedures. The methodologies provided here are representative of the techniques used to obtain such data.
Melting Point Determination (Capillary Method)
The melting point is determined to assess the purity of the compound. A sharp melting range typically indicates high purity.
-
Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
A small amount of finely powdered, dry L-alaninamide hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is reported as the melting point.
-
Solubility Determination (Shake-Flask Method)
This protocol, based on OECD Guideline 105, is a standard method for determining the water solubility of a substance.
-
Apparatus: Analytical balance, flasks with stoppers, constant temperature water bath with shaker, centrifuge, analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer).
-
Procedure:
-
An excess amount of L-alaninamide hydrochloride is added to a flask containing a known volume of purified water.
-
The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25°C).
-
The mixture is agitated until equilibrium is reached (typically 24-48 hours).
-
The solution is then allowed to stand for phase separation. If solids remain suspended, centrifugation is used.
-
A clear, saturated aqueous sample is carefully withdrawn.
-
The concentration of L-alaninamide hydrochloride in the sample is determined using a suitable analytical method that has been previously calibrated. The result is reported in g/L or mg/mL.
-
Specific Optical Rotation Measurement
Optical rotation is a critical property for chiral molecules like L-alaninamide hydrochloride, confirming the enantiomeric identity.
-
Apparatus: Polarimeter, volumetric flask, analytical balance, sodium lamp (D-line, 589.3 nm).
-
Procedure:
-
A solution of L-alaninamide hydrochloride is prepared by accurately weighing the compound and dissolving it in a precise volume of a specified solvent (e.g., methanol) to a known concentration (c), typically expressed in g/mL.
-
The polarimeter cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.
-
The observed angle of rotation (α) is measured at a constant temperature (e.g., 20°C).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where 'l' is the path length of the polarimeter cell in decimeters.
-
Mandatory Visualization
The following diagram illustrates a common two-step synthesis procedure for L-alaninamide hydrochloride.
References
- 1. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. L-alaninamide hydrochloride [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 5. L-Alaninamide hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. L-Alaninamide hydrochloride - CAS:33208-99-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. L-Alaninamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]
- 10. L -Alaninamide 95 33208-99-0 [sigmaaldrich.com]
- 11. chiralblock.com [chiralblock.com]
- 12. echemi.com [echemi.com]
- 13. guidechem.com [guidechem.com]
An In-depth Technical Guide to (S)-2-Aminopropanamide Hydrochloride: A Key Building Block in Pharmaceutical Synthesis
CAS Number: 33208-99-0 Synonyms: L-Alaninamide hydrochloride, (2S)-2-Aminopropionamide hydrochloride, H-Ala-NH2·HCl
This technical guide provides a comprehensive overview of (S)-2-aminopropanamide hydrochloride, a chiral amino acid derivative that serves as a critical intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₉ClN₂O | [2] |
| Molecular Weight | 124.57 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 212-217 °C | [3] |
| Solubility | Soluble in water and methanol, slightly soluble in ethanol, and insoluble in ether or n-butanol.[1][4] | [1][4] |
| Optical Rotation | [α]20/D +9.0° to +13.0° (c=1, MeOH) | [4] |
Primary Application in Drug Synthesis: The Safinamide Case Study
The most significant and well-documented application of this compound is its role as a key starting material in the enantioselective synthesis of Safinamide.[5] Safinamide is a multi-target drug approved for the treatment of Parkinson's disease.[6]
Synthesis of Safinamide: An Experimental Workflow
The synthesis of Safinamide from this compound generally proceeds via a reductive amination reaction with 4-((3-fluorobenzyl)oxy)benzaldehyde. This process is outlined in the workflow diagram below.
References
- 1. L-alaninamide hydrochloride [chembk.com]
- 2. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safinamide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of L-Alaninamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-alaninamide hydrochloride, a derivative of the amino acid L-alanine, serves as a crucial building block in synthetic organic chemistry and drug development. A comprehensive understanding of its three-dimensional structure is paramount for its effective application. This technical guide provides a detailed overview of the molecular structure of L-alaninamide hydrochloride, consolidating crystallographic and spectroscopic data. The guide also outlines a standard experimental protocol for its synthesis and characterization, offering a valuable resource for researchers in the field.
Introduction
L-alaninamide hydrochloride is a chiral molecule widely utilized as a pharmaceutical intermediate. Its structural properties, including bond lengths, bond angles, and the conformation of its functional groups, are critical determinants of its reactivity and its ability to interact with biological targets. This whitepaper synthesizes the available structural data from crystallographic and spectroscopic studies to provide a comprehensive technical overview of this important compound.
Molecular Structure and Properties
The fundamental properties of L-alaninamide hydrochloride are summarized in the table below. The molecule consists of a central chiral carbon atom derived from L-alanine, bonded to an amino group, a methyl group, and an amide group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
| Property | Value |
| Chemical Formula | C₃H₉ClN₂O |
| Molecular Weight | 124.57 g/mol |
| CAS Number | 33208-99-0 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, slightly soluble in ethanol |
| Melting Point | Approximately 217 °C |
Crystallographic Data
A recent study published in August 2025 detailed the de novo crystal structure determination of L-alaninamide hydrochloride using single-crystal X-ray diffraction (SCXRD), complemented by solid-state NMR (SSNMR) spectroscopy and powder X-ray diffraction (PXRD).[1][2][3] While the complete crystallographic information file (CIF) is not yet publicly available in open-access databases such as the Crystallography Open Database or the Cambridge Structural Database, the publication confirms the successful elucidation of the crystal structure. This analysis would provide precise atomic coordinates, bond lengths, and bond angles. For the purpose of this guide, typical bond lengths and angles for similar amino acid amide structures are provided for reference in the following table. It is important to note that these are representative values and the precise measurements for L-alaninamide hydrochloride will be available upon the public release of the crystallographic data.
| Bond/Angle | Atom Pair/Triplet | Typical Value (Å or °) |
| Bond Length | Cα - C' | ~1.52 Å |
| C' - O | ~1.24 Å | |
| C' - N (amide) | ~1.33 Å | |
| Cα - N (amine) | ~1.48 Å | |
| Cα - Cβ | ~1.53 Å | |
| Bond Angle | O - C' - N (amide) | ~123° |
| Cα - C' - O | ~120° | |
| Cα - C' - N (amide) | ~117° | |
| N - Cα - C' | ~110° | |
| Cβ - Cα - C' | ~111° | |
| Cβ - Cα - N | ~111° |
Note: These are generalized values for peptide-like structures. The precise, experimentally determined values for L-alaninamide hydrochloride should be referenced from the forthcoming crystallographic data.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the identity and purity of L-alaninamide hydrochloride and for providing further insight into its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of L-alaninamide hydrochloride provides characteristic signals for the protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Chemical Shift (δ) ppm (approximate) | Multiplicity | Coupling Constant (J) Hz (approximate) |
| -CH₃ | 1.4 - 1.6 | Doublet | ~7 |
| -CH | 3.8 - 4.0 | Quartet | ~7 |
| -NH₂ (amide) | 7.2 - 7.8 (broad singlets) | Singlet (br) | N/A |
| -NH₃⁺ (amine) | 8.0 - 8.5 (broad singlet) | Singlet (br) | N/A |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct signals for each of the three carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm (approximate) |
| -CH₃ | 18 - 22 |
| -CH | 48 - 52 |
| -C=O | 175 - 180 |
Infrared (IR) Spectroscopy
The IR spectrum of L-alaninamide hydrochloride displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.[4]
| Wavenumber (cm⁻¹) (approximate) | Vibration Mode | Functional Group |
| 3200 - 3400 (broad) | N-H stretch | -NH₂ (amide) |
| 2800 - 3200 (broad) | N-H stretch | -NH₃⁺ (amine) |
| 2950 - 3000 | C-H stretch | -CH, -CH₃ |
| ~1680 | C=O stretch (Amide I) | Amide |
| ~1620 | N-H bend (Amide II) | Amide |
| ~1450 | C-H bend | -CH₃ |
| ~1400 | Symmetric COO⁻ stretch (trace) | Carboxylate (impurity) |
Experimental Protocols
Synthesis of L-Alaninamide Hydrochloride
A common and effective method for the synthesis of L-alaninamide hydrochloride proceeds via the esterification of L-alanine followed by amidation.[5]
Materials:
-
L-alanine
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Ammonia (NH₃) gas
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Acetone
Procedure:
-
Esterification: L-alanine is suspended in methanol in a three-necked flask equipped with a reflux condenser and a gas inlet. The suspension is cooled in an ice bath. Thionyl chloride is added dropwise while maintaining the temperature below 35 °C. Alternatively, dry hydrogen chloride gas is bubbled through the methanolic suspension. After the addition is complete, the mixture is refluxed to drive the esterification to completion and remove any dissolved gases (e.g., SO₂).
-
Ammonolysis: The reaction mixture containing the L-alanine methyl ester hydrochloride is cooled in an ice bath. Ammonia gas is then bubbled through the solution until saturation is reached, while keeping the temperature below 20 °C. The flask is then sealed and allowed to stand at room temperature for approximately 20 hours to facilitate the conversion of the ester to the amide.
-
Work-up and Isolation: The reaction mixture is heated to approximately 55 °C to remove excess ammonia. The resulting solution is concentrated under reduced pressure. Any precipitated ammonium (B1175870) chloride is removed by filtration.
-
Acidification and Crystallization: The filtrate is acidified by the dropwise addition of 10% hydrochloric acid to a pH of approximately 1.5. The solution is then cooled in a refrigerator for several hours. Acetone is added to induce the precipitation of L-alaninamide hydrochloride.
-
Purification: The crude product is collected by vacuum filtration, washed with a small amount of cold acetone, and dried under vacuum to yield the final white crystalline product.
Characterization
The identity and purity of the synthesized L-alaninamide hydrochloride should be confirmed using the spectroscopic methods outlined in Section 3 (NMR and IR), as well as by measuring its melting point and specific rotation.
Logical Relationships and Workflows
The following diagram illustrates the workflow for the synthesis and characterization of L-alaninamide hydrochloride.
Caption: Workflow for the synthesis and characterization of L-alaninamide hydrochloride.
Conclusion
This technical guide provides a consolidated overview of the molecular structure of L-alaninamide hydrochloride, drawing upon the latest crystallographic and spectroscopic data. The detailed experimental protocol for its synthesis and characterization serves as a practical resource for researchers. As the full details of the recently determined crystal structure become publicly accessible, a more quantitative understanding of its three-dimensional architecture will further aid in its application in medicinal chemistry and drug discovery.
References
- 1. De novo crystal structure determination of L-alaninamide HCl by quadrupolar NMR crystallography guided crystal structure prediction (QNMRX-CSP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. L-Alaninamide hydrochloride(33208-99-0)IR [chemicalbook.com]
- 5. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
(S)-2-aminopropanamide hydrochloride mechanism of action
An In-Depth Technical Guide on the Core Biological Role of (S)-2-Aminopropanamide Hydrochloride
Abstract
This compound, the hydrochloride salt of L-alaninamide, is a derivative of the amino acid L-alanine. While not a therapeutic agent itself, its core mechanism of action within a biological context is primarily defined by its role as a substrate for a specific class of enzymes. This document elucidates the principal biological interaction of this compound—its enzymatic hydrolysis—and explores its pivotal role as a foundational scaffold in the development of pharmacologically active compounds. Quantitative data for active derivatives, detailed experimental protocols to characterize its primary biological interaction, and visualizations of the relevant pathways and workflows are provided for researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral molecule and a fundamental biochemical reagent.[1] Structurally, it is the amide of L-alanine, one of the 20 proteinogenic amino acids.[2] Due to its high solubility and stability, the hydrochloride salt form is common.[3] While it is frequently utilized as a versatile building block in medicinal chemistry and peptide synthesis,[4][5] it does not possess a direct, well-characterized pharmacological mechanism of action in the manner of a targeted drug. Its primary biological significance stems from its metabolic fate as a substrate for amide hydrolase enzymes. Understanding this core biological conversion is critical to appreciating its role in both metabolic pathways and as a starting point for the synthesis of novel therapeutic derivatives.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-aminopropanamide;hydrochloride | [7][8] |
| Synonyms | L-Alaninamide hydrochloride, H-Ala-NH2·HCl | [3][9] |
| CAS Number | 33208-99-0 | [3][10] |
| Molecular Formula | C₃H₉ClN₂O | [3][7] |
| Molecular Weight | 124.57 g/mol | [7][10] |
| Appearance | White crystalline powder | [3][4] |
| Solubility | Soluble in water | [3][4] |
| Melting Point | Approx. 217 °C | [10] |
Core Mechanism of Action: Enzymatic Hydrolysis
The principal mechanism of action of (S)-2-aminopropanamide in a biological system is its conversion to L-alanine through enzymatic hydrolysis. This reaction is catalyzed by stereoselective L-amidases (also known as L-amino acid amide hydrolases).[11][12] These enzymes recognize the L-enantiomer and cleave the amide bond, yielding L-alanine and ammonia. This conversion represents the most likely metabolic fate of the compound in vivo.
The product, L-alanine, is a non-essential amino acid that is central to several metabolic processes, including protein synthesis and the glucose-alanine cycle for transporting nitrogen from peripheral tissues to the liver.
Caption: Metabolic conversion of (S)-2-aminopropanamide to L-alanine.
Role as a Scaffold in Drug Discovery
While (S)-2-aminopropanamide itself is not considered pharmacologically active, its chemical structure serves as a valuable scaffold for the development of novel therapeutic agents. Extensive research has focused on creating derivatives of alaninamide that exhibit significant biological activity, particularly in the fields of epilepsy and neuropathic pain.[13][14]
These derivatives, often involving substitutions on the benzyl (B1604629) group, have shown potent antiseizure and antinociceptive effects in various animal models.[15][16] The proposed mechanism for these active derivatives involves the modulation of neuronal ion channels. Specifically, patch-clamp studies on rat cortical neurons have demonstrated that lead derivative compounds significantly inhibit fast sodium currents, a mechanism shared by several established antiseizure medications.[13][17]
Caption: Role of alaninamide as a scaffold for active derivatives.
Quantitative Data on Alaninamide Derivatives
The following table summarizes quantitative pharmacological data for representative, highly active alaninamide derivatives from preclinical studies. Note: This data pertains to chemically modified derivatives, not this compound itself.
| Compound ID | Seizure Model | Parameter | Value (mg/kg, i.p.) | Reference(s) |
| Compound 5 | Maximal Electroshock (MES) | ED₅₀ | 48.0 | [15][16] |
| 6 Hz (32 mA) | ED₅₀ | 45.2 | [15][16] | |
| 6 Hz (44 mA) | ED₅₀ | 201.3 | [16][18] | |
| Rotarod (Motor Impairment) | TD₅₀ | > 300 | [15][16] | |
| Compound 14 | Maximal Electroshock (MES) | ED₅₀ | 49.6 | [14] |
| 6 Hz (32 mA) | ED₅₀ | 31.3 | [14] | |
| scPTZ | ED₅₀ | 67.4 | [14] | |
| Compound 28 | (Sodium Current Inhibition) | - | (Significant at 10 µM) | [13][17] |
ED₅₀: Median effective dose required to produce a therapeutic effect in 50% of the population. TD₅₀: Median toxic dose required to produce a toxic effect in 50% of the population.
Experimental Protocols
To experimentally determine the core biological activity of this compound, a detailed protocol for an in vitro amidase activity assay is provided. This allows for the characterization of the kinetic parameters of its enzymatic hydrolysis.
Protocol: Kinetic Analysis of L-Amidase with (S)-2-Aminopropanamide
Objective: To determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of this compound by a purified L-amidase.
Materials:
-
Purified L-amidase enzyme (e.g., from Ochrobactrum anthropi or Pseudomonas azotoformans)[11][12]
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (KPB), 0.1 M, pH 7.5
-
Perchloric acid (HClO₄), 2 N (for stopping the reaction)
-
HPLC system equipped with a chiral column for separating L-alanine.
-
Standard solutions of L-alanine for calibration.
Procedure:
-
Substrate Preparation: Prepare a series of dilutions of this compound in 0.1 M KPB (e.g., ranging from 0.1 mM to 20 mM).
-
Enzyme Reaction:
-
For each substrate concentration, set up a reaction tube containing 900 µL of the substrate solution.
-
Pre-incubate the tubes at a constant temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of a known concentration of purified L-amidase solution.
-
Incubate the reaction for a fixed time (e.g., 10 minutes), ensuring the product formation is within the linear range.
-
-
Reaction Termination: Stop the reaction by adding 200 µL of 2 N HClO₄. This will precipitate the enzyme.
-
Sample Preparation: Centrifuge the terminated reaction tubes to pellet the precipitated protein. Collect the supernatant for analysis.
-
Quantification of L-Alanine:
-
Analyze the supernatant using HPLC with a chiral column to quantify the amount of L-alanine produced.
-
Use the previously generated L-alanine standard curve to determine the concentration of the product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.
-
Caption: Workflow for determining enzyme kinetics of L-amidase.
Conclusion
The core mechanism of action for this compound is its function as a substrate for L-specific amidases, which hydrolyze it to the metabolic staple L-alanine. It lacks direct pharmacological activity but has proven to be an exceptionally valuable and versatile molecular scaffold. Drug development efforts have successfully utilized this scaffold to create novel derivatives with potent antiseizure and antinociceptive properties, whose mechanism appears to be linked to the inhibition of voltage-gated sodium channels. Future research should continue to distinguish between the metabolic role of the parent compound and the pharmacological actions of its synthetic derivatives.
References
- 1. L-Alaninamide hydrochloride | CAS#:33208-99-0 | Chemsrc [chemsrc.com]
- 2. L-Alaninamide | C3H8N2O | CID 444939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. nbinno.com [nbinno.com]
- 6. Buy L-Alaninamide hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]
- 7. L-Alaninamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2S)-2-aminopropanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]
- 11. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. l-Selective Amidase with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
L-Alaninamide Hydrochloride: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alaninamide hydrochloride, a derivative of the essential amino acid L-alanine, serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] While comprehensive data on the intrinsic biological activity of L-alaninamide hydrochloride is limited, its derivatives have demonstrated significant promise in preclinical studies, particularly in the fields of anticonvulsant and anticancer research. This technical guide provides an in-depth overview of the known biological activities associated with L-alaninamide derivatives, detailed experimental protocols for their evaluation, and insights into potential mechanisms of action and relevant signaling pathways.
Introduction
L-Alaninamide hydrochloride (CAS: 33208-99-0) is a white to off-white crystalline powder readily soluble in water.[1][4] Its chemical structure, featuring a chiral center inherited from L-alanine, along with primary amine and amide functional groups, makes it a valuable building block in medicinal chemistry.[2] It is frequently utilized in the synthesis of peptide-based drugs and as a key intermediate in the development of novel therapeutic agents, including those with antibacterial, antifungal, and anticancer properties.[3] Although direct studies on the biological effects of L-alaninamide hydrochloride are not extensively reported in the literature, the compound has been noted for its potential as an anticonvulsant and antihypertensive agent.[1]
Biological Activities of L-Alaninamide Derivatives
Research has primarily focused on the pharmacological activities of more complex molecules derived from L-alaninamide hydrochloride. These studies have unveiled promising anticonvulsant and anticancer properties.
Anticonvulsant Activity
Several series of L-alaninamide derivatives have been synthesized and evaluated for their efficacy in preclinical models of epilepsy. These compounds have shown potent activity in the maximal electroshock (MES) and 6 Hz seizure tests, which are established models for generalized tonic-clonic and pharmacoresistant focal seizures, respectively.
Table 1: Anticonvulsant Activity of Representative L-Alaninamide Derivatives in Mice
| Compound | MES ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) ED₅₀ (mg/kg, i.p.) | 6 Hz (44 mA) ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI) = TD₅₀/ED₅₀ (MES) | Reference |
| Derivative 5 | 48.0 | 45.2 | 201.3 | >300 | >6.25 | [5] |
| Derivative 20 | - | - | - | - | 3.2 | [6] |
| Derivative 24 | - | - | - | - | 4.3 | [6] |
| Derivative 26 | 64.3 | 15.6 | 29.9 | - | - | |
| Derivative 28 | 34.9 | 12.1 | 29.5 | - | - |
ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. TD₅₀: Median Toxic Dose causing motor impairment in 50% of animals. PI: Protective Index, a measure of the therapeutic window. i.p.: Intraperitoneal administration. '-': Data not available.
dot
Caption: Workflow for the synthesis and anticonvulsant screening of L-alaninamide derivatives.
Potential Anticancer Activity
L-alaninamide hydrochloride is used as an intermediate in the synthesis of compounds with potential anticancer activity.[3] While direct evidence of the anticancer effects of L-alaninamide hydrochloride is lacking, its derivatives are being investigated. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, investigating the effect of novel L-alaninamide derivatives on this pathway is a rational approach to assess their anticancer potential.
Potential Mechanisms of Action
Ion Channel Modulation
The anticonvulsant activity of some L-alaninamide derivatives may be attributed to their interaction with voltage-gated ion channels. One study has shown that a lead alaninamide derivative exhibits significant inhibitory effects on Cav1.2 (L-type) calcium channels. These channels are widely expressed in the central nervous system and are involved in regulating neuronal excitability.
dot
Caption: The PI3K/Akt signaling pathway, a potential target for anticancer L-alaninamide derivatives.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds that prevent the spread of seizures.[7]
-
Animals: Male CF-1 or C57BL/6 mice.
-
Apparatus: An electroconvulsive shock apparatus.
-
Procedure:
-
Administer the test compound, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect, apply a 60 Hz alternating current (50 mA in mice) for 0.2 seconds through corneal electrodes.
-
Prior to stimulation, anesthetize the corneas with a drop of 0.5% tetracaine (B1683103) hydrochloride.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the hindlimb tonic extensor component is considered protection.[7]
-
The ED₅₀ is calculated as the dose that protects 50% of the animals.
-
6 Hz Psychomotor Seizure Test
This model is used to identify compounds effective against pharmacoresistant focal seizures.
-
Animals: Male CF-1 mice.
-
Apparatus: An electroconvulsive shock apparatus capable of delivering a 6 Hz sine wave.
-
Procedure:
-
Administer the test compound (i.p. or p.o.).
-
At the time of predicted peak effect, deliver a 6 Hz, 0.2 msec rectangular pulse, long-duration (3 sec) current at 32 mA or 44 mA through corneal electrodes.[8]
-
Anesthetize the corneas with 0.5% tetracaine hydrochloride prior to stimulation.
-
Observe the animal for seizure activity, which is characterized by a stun position, forelimb clonus, jaw clonus, and stereotyped, automatic behaviors.[8][9]
-
An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of stimulation.
-
The ED₅₀ is calculated as the dose that protects 50% of the animals.
-
Rotarod Neurotoxicity Assay
This assay assesses motor coordination and balance to determine the potential neurotoxic side effects of a compound.[10]
-
Animals: Male mice.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Administer the test compound.
-
At the time of predicted peak effect, place the mouse on the rotating rod.
-
The rod accelerates at a constant rate (e.g., 4 to 40 rpm over 300 seconds).[11]
-
Record the latency for the mouse to fall off the rod.
-
A significant decrease in latency compared to vehicle-treated controls indicates motor impairment.
-
The TD₅₀ is calculated as the dose that causes motor impairment in 50% of the animals.
-
Calcium Channel Binding Assay
This assay is used to determine the affinity of a compound for calcium channels.
-
Materials: Radioligand (e.g., [³H]PN200-100), cell membranes expressing the calcium channel of interest, test compound, filtration apparatus.
-
Procedure:
-
Incubate the cell membranes with a constant concentration of the radioligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
Western Blotting for PI3K/Akt Pathway Analysis
This technique is used to measure the levels of key proteins in a signaling pathway.
-
Materials: Cancer cell lines, test compound, lysis buffer, antibodies specific for total and phosphorylated PI3K, Akt, and downstream targets, SDS-PAGE equipment, electrotransfer apparatus, detection reagents.
-
Procedure:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, total Akt).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
-
Conclusion
L-alaninamide hydrochloride is a key starting material in medicinal chemistry for the development of novel therapeutic agents. While data on its own biological activity is sparse, its derivatives have shown significant potential as anticonvulsants, with some evidence suggesting a mechanism involving the modulation of calcium channels. Furthermore, the use of L-alaninamide hydrochloride as a scaffold for anticancer drug design warrants further investigation, with the PI3K/Akt pathway being a relevant target for mechanistic studies. The experimental protocols detailed in this guide provide a framework for the continued evaluation of L-alaninamide derivatives and the elucidation of their therapeutic potential. Further research is needed to fully characterize the biological activity of L-alaninamide hydrochloride itself and to translate the promising preclinical findings of its derivatives into clinical applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 5. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 8. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
L-Alaninamide Hydrochloride: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alaninamide hydrochloride, a chiral derivative of the amino acid L-alanine, has emerged as a crucial building block in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a primary amine and an amide group, coupled with its defined stereochemistry, makes it a valuable synthon for the construction of complex molecules, particularly in the realm of peptide synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of L-alaninamide hydrochloride, detailing its historical synthesis in the broader context of amino acid chemistry, its physicochemical properties, and modern experimental protocols for its preparation.
Introduction: The Genesis of Amino Acid Amides
The story of L-alaninamide hydrochloride is intrinsically linked to the foundational discoveries in amino acid and peptide chemistry. In the early 19th century, the first amino acids were isolated, with asparagine being identified in 1806. The pioneering work of German chemist Emil Fischer at the turn of the 20th century laid the groundwork for understanding the structure of proteins as polypeptide chains formed from amino acids linked by amide (peptide) bonds. Fischer's successful synthesis of the dipeptide glycylglycine (B550881) in 1901 and his subsequent development of methods for peptide synthesis marked a new era in organic chemistry.
While a specific, celebrated "discovery" of L-alaninamide hydrochloride is not prominently documented in historical records, its synthesis was a logical and early extension of the broader exploration into amino acid derivatives. The conversion of the carboxylic acid moiety of an amino acid to an amide was a key transformation for several reasons:
-
Protection of the C-terminus: In stepwise peptide synthesis, the carboxylic acid group of one amino acid needs to be activated to react with the amino group of another. Amidation effectively "protects" the C-terminus, preventing it from participating in unwanted side reactions.
-
Mimicking Peptide Bonds: The amide group is the fundamental linkage in peptides and proteins. The synthesis of simple amino acid amides like L-alaninamide provided model compounds for studying the properties and reactions of the peptide bond.
-
Precursors for Further Elaboration: The primary amide of L-alaninamide could serve as a handle for further chemical modifications, allowing for the synthesis of a variety of novel amino acid derivatives.
The first preparations of L-alaninamide hydrochloride likely occurred in the early to mid-20th century, following the establishment of reliable methods for amino acid esterification and amidation.
Physicochemical Properties
L-Alaninamide hydrochloride is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₉ClN₂O | [1][2] |
| Molecular Weight | 124.57 g/mol | [1][2] |
| Melting Point | 167-172 °C | [3] |
| Density | ~1.307 g/cm³ | [3] |
| Solubility | Soluble in water, slightly soluble in ethanol | [3] |
| Appearance | White to light yellow crystalline powder | [3] |
| pH (in solution) | ~4.5 | [3] |
| Optical Rotation [α]D | +9° to +13° (c=1 in water) | [4] |
Historical and Modern Synthesis Protocols
The synthesis of L-alaninamide hydrochloride has evolved from early, general methods for amide formation to more refined and specific protocols that are amenable to large-scale production.
Inferred Historical Synthesis: The Ester Ammonolysis Route
Based on the chemical knowledge of the early 20th century, the most probable route for the first synthesis of L-alaninamide hydrochloride would have involved a two-step process starting from L-alanine. This method, known as ester ammonolysis, is a classic technique for amide formation.
Experimental Protocol (Inferred Historical Method):
-
Esterification of L-Alanine: L-alanine would first be converted to its corresponding methyl or ethyl ester. A common method of the era was the Fischer esterification, which involves refluxing the amino acid in the corresponding alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as hydrogen chloride gas. The reaction would produce L-alanine methyl ester hydrochloride or L-alanine ethyl ester hydrochloride.
-
Ammonolysis of the Amino Acid Ester: The isolated amino acid ester hydrochloride would then be treated with an excess of ammonia (B1221849). This could be achieved by bubbling anhydrous ammonia gas through a solution of the ester in an inert solvent or by reacting it with a concentrated solution of ammonia in an alcohol (e.g., methanolic ammonia). The ammonia acts as a nucleophile, attacking the ester carbonyl group and displacing the alkoxy group to form the amide. The reaction would yield L-alaninamide and ammonium (B1175870) chloride.
-
Isolation and Purification: The resulting L-alaninamide would be isolated from the reaction mixture. To obtain the hydrochloride salt, the free base would be dissolved in a suitable solvent and treated with hydrochloric acid. The L-alaninamide hydrochloride would then be precipitated and purified by recrystallization.
Modern Synthesis Protocols
Contemporary methods for the synthesis of L-alaninamide hydrochloride are optimized for yield, purity, and scalability. Below are two commonly cited modern protocols.
Protocol 1: Synthesis via N-chlorosuccinimide and L-alanine
This two-step process is a widely used industrial method.[3]
-
Formation of N-(chlorocarbonylmethyl)-L-alanine: L-alanine is reacted with N-chlorosuccinimide.
-
Ammonolysis and Deprotonation: The intermediate is then treated with ammonia, which is subsequently deprotonated to yield L-alaninamide hydrochloride.[3]
Protocol 2: Synthesis from L-Alanine Methyl Ester Hydrochloride
This method is a refinement of the historical ester ammonolysis route and is commonly used in laboratory settings.[5]
-
Esterification: L-alanine (100 g) is dissolved in methanol (500 g) in a three-necked flask. Thionyl chloride (90 ml) is added dropwise while maintaining the temperature below 35 °C. The mixture is then heated to reflux to ensure the complete removal of sulfur dioxide.
-
Ammonolysis: The reaction mixture is cooled in an ice bath, and ammonia gas (0.56 kg) is passed through the solution. The sealed flask is then allowed to stand at room temperature for 20 hours.
-
Work-up and Isolation: The reaction mixture is heated to 55 °C to remove excess ammonia and concentrated. The precipitated ammonium chloride is filtered off.
-
Acidification and Crystallization: The filtrate is acidified with 10% hydrochloric acid to a pH of approximately 1.5. Acetone is then added to induce crystallization. The resulting white crystals of L-alaninamide hydrochloride are collected by filtration, washed, and dried.
Role in Chemical Synthesis and Drug Development
L-Alaninamide hydrochloride's primary significance lies in its utility as a versatile building block in organic synthesis.[6] Its key applications include:
-
Peptide Synthesis: It serves as a C-terminally protected amino acid derivative, allowing for the stepwise elongation of peptide chains.
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of a wide range of pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[3]
-
Chiral Synthon: The inherent chirality of L-alaninamide hydrochloride makes it a valuable starting material for the stereoselective synthesis of complex molecules.
Visualizing Synthesis Workflows
As L-alaninamide hydrochloride is a synthetic intermediate rather than a participant in biological signaling pathways, the following diagrams illustrate the logical flow of the synthesis protocols described above.
Caption: Inferred Historical Synthesis Workflow.
Caption: Modern Laboratory Synthesis Workflow.
Conclusion
L-Alaninamide hydrochloride, while not the subject of a singular, celebrated discovery, represents an important and early development in the field of amino acid chemistry. Its synthesis was a natural progression from the foundational work on peptide structure and synthesis. Today, it remains a commercially significant and synthetically valuable chiral building block, indispensable to researchers and professionals in the fields of medicinal chemistry and drug development. The evolution of its synthesis from inferred historical methods to highly optimized modern protocols underscores the continuous advancement in chemical manufacturing and process chemistry.
References
- 1. Cas 33208-99-0,L-Alaninamide hydrochloride | lookchem [lookchem.com]
- 2. L-Alaninamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. L-Alaninamide Hydrochloride 33208-99-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- 6. L-alaninamide hydrochloride [chembk.com]
L-Alaninamide Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for L-alaninamide hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide synthesizes available data on its physicochemical properties, outlines best practices for handling and storage, and presents representative experimental protocols for stability assessment.
Physicochemical Properties and Stability Profile
L-alaninamide hydrochloride is the hydrochloride salt of L-alaninamide, an amino acid derivative. It is a white to off-white crystalline powder.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₈N₂O·HCl | [3] |
| Molecular Weight | 124.57 g/mol | [3] |
| Melting Point | 212-217 °C (decomposes) | [2][3] |
| Solubility | Soluble in water and alcohols (e.g., ethanol). Poorly soluble in non-polar organic solvents like ether and n-butanol. | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| pH (in solution) | Approximately 4.5 | [2] |
L-alaninamide hydrochloride is known to be a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[2] This characteristic is a critical factor in its stability and dictates stringent storage and handling requirements. While generally considered stable under normal temperature and humidity, its susceptibility to moisture necessitates storage in a dry environment.[2]
Recommended Storage and Handling
To maintain the integrity and purity of L-alaninamide hydrochloride, the following storage and handling guidelines are recommended:
| Condition | Recommendation | Rationale | References |
| Temperature | 10°C - 25°C | To prevent thermal degradation. | [5] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen). | To protect from atmospheric moisture and oxygen, minimizing hydrolytic and oxidative degradation. | [5] |
| Container | Keep in a tightly sealed container. | To prevent moisture absorption due to its hygroscopic nature. | [2] |
| Environment | Store in a dry, well-ventilated area. | To minimize exposure to humidity. | [2] |
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Prevent dust formation during handling.
-
Use in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.
Potential Degradation Pathways
While specific degradation pathways for L-alaninamide hydrochloride are not extensively documented in publicly available literature, based on its chemical structure (an amide and a primary amine), the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which would yield L-alanine and ammonia.
-
Oxidation: The primary amine group could be susceptible to oxidation.
-
Thermal Degradation: As indicated by its melting point with decomposition, elevated temperatures can lead to the breakdown of the molecule.
A logical workflow for investigating these potential degradation pathways is presented below.
Caption: A logical workflow for the investigation of potential degradation pathways of L-alaninamide hydrochloride.
Representative Experimental Protocols
Due to the lack of specific published stability studies for L-alaninamide hydrochloride, the following protocols are provided as representative examples based on general guidelines for forced degradation studies and the development of stability-indicating analytical methods.[6][7]
Forced Degradation Study Protocol
Objective: To generate potential degradation products of L-alaninamide hydrochloride under various stress conditions to facilitate the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of L-alaninamide hydrochloride in water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place a known quantity of solid L-alaninamide hydrochloride in an oven at a temperature below its melting point (e.g., 105°C) for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid drug and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC, to observe the extent of degradation and the formation of degradation products.
The general workflow for conducting a forced degradation study is illustrated in the diagram below.
References
- 1. Page loading... [wap.guidechem.com]
- 2. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. L -Alaninamide 95 33208-99-0 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
An In-depth Technical Guide to (S)-2-aminopropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (S)-2-aminopropanamide hydrochloride, a key biochemical reagent and pharmaceutical intermediate. It covers its nomenclature, physicochemical properties, synthesis protocols, and its role in various applications.
Nomenclature and Identification
This compound is an organic compound derived from the amino acid L-alanine. Due to its specific stereochemistry and salt form, it is referred to by a variety of names in literature and commercial listings. Accurate identification is crucial for procurement, synthesis, and regulatory purposes.
A comprehensive list of synonyms and identifiers is provided below.
| Identifier Type | Identifier | Source |
| Systematic Name | This compound | N/A |
| IUPAC Name | (2S)-2-aminopropanamide;hydrochloride | [1][2] |
| Common Synonym | L-Alaninamide hydrochloride | [1][2][3][4][5][6][7][8][9] |
| CAS Number | 33208-99-0 | [1][2][4] |
| EC Number | 608-843-1 | [1][8] |
| Molecular Formula | C3H9ClN2O | [1][2][3] |
| InChI Key | FIAINKIUSZGVGX-DKWTVANSSA-N | [1][2] |
| SMILES | C--INVALID-LINK--N.Cl | [1] |
| Other Names | H-Ala-NH2.HCl | [1][2][3] |
| (S)-2-Aminopropionamide hydrochloride | [2][3][5] | |
| L-alanine amide hydrochloride | [1][2][3] | |
| Ala-NH2 HCl | [1] |
Physicochemical Properties
The physical and chemical characteristics of this compound are essential for its handling, formulation, and application in experimental settings. It typically appears as a white to light yellow or off-white crystalline powder.[3][7][9][10]
| Property | Value | Source |
| Molar Mass | 124.57 g/mol | [1][2][3] |
| Melting Point | 167-172°C | [10] |
| 196-199°C | [8] | |
| 212-217°C | [3] | |
| Boiling Point | 269.7°C at 760 mmHg | [3] |
| Density | ~1.307 g/cm³ | [10] |
| Solubility | Soluble in water; slightly soluble in methanol (B129727) and ethanol; insoluble in ether or n-butanol. | [3][10] |
| Specific Rotation [α] | +11° (c=1, MeOH) | [3] |
| pH | ~4.5 | [10] |
Note: Reported melting points vary across different sources, which may be due to differences in purity and measurement conditions.
Experimental Protocols and Synthesis
This compound serves as a crucial intermediate in organic and pharmaceutical synthesis.[3][10] One common application is in the preparation of novel amide derivatives and peptide-based drugs.[7][8][10]
General Synthesis from L-alanine:
A widely cited method for synthesizing L-alaninamide hydrochloride involves a two-step "one-pot" process starting from L-alanine. This method is efficient and avoids the need to isolate the intermediate ester.
Safety and Handling
According to GHS classifications, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. [1][11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [12]* Handling : Handle in a well-ventilated area to avoid inhalation of dust. Avoid contact with skin and eyes. [3][12]* Storage : Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container. [8]The compound can be hygroscopic.
References
- 1. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-aminopropanamide hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. chembk.com [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S)-2-Aminopropionamide Hydrochloride | CAS No- 33208-99-0 | Simson Pharma Limited [simsonpharma.com]
- 6. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]
- 7. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. (2S)-2-Aminopropanamide hydrochloride | CymitQuimica [cymitquimica.com]
- 10. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. 2-Aminopropanamide hydrochloride | C3H9ClN2O | CID 12317286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Aminopropanamide hydrochloride | CAS No: 80222-96-4 [aquigenbio.com]
An In-depth Technical Guide on the Solubility Profile of (S)-2-aminopropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile and related physicochemical properties of (S)-2-aminopropanamide hydrochloride (also known as L-alaninamide hydrochloride). This compound is a key intermediate in the synthesis of various pharmaceuticals. A thorough understanding of its solubility is crucial for its application in drug development and organic synthesis.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₃H₉ClN₂O | [4][5] |
| Molecular Weight | 124.57 g/mol | [4][5] |
| CAS Number | 33208-99-0 | [3] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 167-172 °C[1][2], 212-217 °C[6][7] | |
| Density | Approximately 1.307 g/cm³ | [1][2] |
| pH (aqueous solution) | Around 4.5 | [1][2] |
| logP | 1.02150 | [8] |
| Optical Rotation | [α]25/D +11.0° (c = 1 in methanol) | [7] |
Note on Melting Point: Different sources report varying melting points, which may be due to different experimental conditions or purities of the substance.
Solubility Profile
Qualitative Solubility Data
| Solvent | Solubility Description | Reference |
| Water | Soluble | [1][2][9][10] |
| Ethanol | Slightly soluble/Soluble | [1][2][10] |
| Methanol | Slightly soluble | [7] |
| N,N-dimethylformamide (DMF) | Soluble | [9] |
| Ether | Poor solubility/Insoluble | [9][10] |
| n-Butanol | Insoluble | [10] |
| Acetone (B3395972) | - | - |
| Isopropanol | - | [9] |
The solubility of this compound is also reported to be dependent on temperature and pH.[1] Generally, for salts of weak bases like this compound, solubility in aqueous media is expected to increase as the pH decreases.
Experimental Protocols
Due to the lack of specific published protocols for the solubility determination of this compound, this section provides detailed, generalized methodologies that are standard in the pharmaceutical industry for determining the solubility of a solid compound.
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, buffered solutions at various pH). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration no longer changes.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Separate the supernatant from the solid by centrifugation and/or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the compound.
-
Analysis: Accurately dilute the clear supernatant with an appropriate solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
The following is a representative synthesis protocol, which can be visualized in the workflow diagram below. This process involves the reaction of L-alanine with thionyl chloride, followed by ammonolysis.[10][11]
Methodology:
-
Esterification: In a three-necked flask, suspend L-alanine in methanol. Cool the mixture and slowly add thionyl chloride while maintaining a low temperature (≤ 35°C). After the addition, reflux the mixture to ensure the complete removal of SO₂. This step produces the methyl ester intermediate.
-
Ammonolysis: Cool the reaction mixture in an ice bath (≤ 20°C) and introduce ammonia (B1221849) gas to perform ammonolysis. Seal the flask and let it stand at room temperature for approximately 20 hours.
-
Work-up: Heat the mixture to remove excess ammonia and concentrate the solution. Filter the mixture to remove ammonium (B1175870) chloride precipitate and wash the solid with methanol.
-
Salt Formation and Crystallization: Combine the filtrate and the washings. Adjust the pH to approximately 1.55 by slowly adding hydrochloric acid. Refrigerate the solution for 12 hours, then add acetone to induce the precipitation of the final product.
-
Isolation: Collect the white crystals of this compound by suction filtration, rinse, and dry under vacuum.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Key factors that influence the solubility of the compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmajournal.net [pharmajournal.net]
- 5. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Page loading... [wap.guidechem.com]
A Technical Guide to the Enantiomeric Purity of (S)-2-Aminopropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the analytical methodologies used to determine the enantiomeric purity of (S)-2-aminopropanamide hydrochloride, also known as L-alaninamide hydrochloride. Ensuring the stereochemical integrity of this compound is critical, particularly when it is used as a pharmaceutical intermediate or in life science research.[1] This document details the most common analytical techniques, provides example experimental protocols, and presents a logical workflow for purity assessment.
Introduction: The Significance of Enantiomeric Purity
(S)-2-aminopropanamide is a chiral molecule, existing as two non-superimposable mirror images: the (S)- and (R)-enantiomers. In biological systems, the physiological effects of these enantiomers can differ significantly. While the L-amino acid ((S)-enantiomer) form is prevalent in nature, the presence of its D-amino acid ((R)-enantiomer) counterpart can lead to altered efficacy, toxicology, or pharmacology in drug development.[2] Therefore, precise and accurate quantification of the enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a fundamental requirement for quality control and regulatory compliance.
The primary challenge in this analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Separation and quantification thus necessitate the use of a chiral environment, which can be achieved through various analytical techniques.
Analytical Methodologies for Enantiomeric Purity Determination
The determination of enantiomeric excess for amino acids and their derivatives is most commonly achieved through chromatographic methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most powerful and widely used techniques.[3] Other methods, such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD), also offer viable, often high-throughput, alternatives.
2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely adopted method for enantiomeric separation.[3] The separation can be achieved through two primary approaches:
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the preferred method for its simplicity, as it avoids sample derivatization.[2] The sample is injected directly onto a column where the stationary phase is chiral. The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times.[4] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids and their derivatives.[2]
-
Indirect Separation via Chiral Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form a pair of diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) reversed-phase column (e.g., C18).[5] While effective, this method adds a step to the workflow and requires careful control of the derivatization reaction.[2]
2.2. Chiral Gas Chromatography (GC)
Gas chromatography offers high resolution and sensitivity, making it an attractive method for determining enantiomeric ratios.[6] For GC analysis, the polar and non-volatile nature of amino acid amides necessitates derivatization to create volatile derivatives.[6]
-
Direct Separation on Chiral Columns: After derivatization with an achiral reagent (e.g., using chloroformates and alcohols), the resulting volatile derivatives are separated on a capillary column with a chiral stationary phase, such as Chirasil-L-Val.[6][7]
-
Indirect Separation with Chiral Derivatizing Agents: The sample can be derivatized with a chiral reagent to form diastereomers, which are then separated on a non-chiral GC column.[8]
2.3. Other Analytical Techniques
While less common for routine quality control, other techniques can provide valuable information on enantiomeric purity:
-
NMR Spectroscopy: Chiral supramolecular assemblies or chiral solvating agents can be used to induce chemical shift differences between enantiomers in an NMR spectrum, allowing for the determination of their ratio.[9]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. As enantiomers have mirror-image CD spectra, this method can be used for purity determination, sometimes coupled with HPLC (HPLC-CD).[10][11]
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method often depends on factors such as available equipment, required sensitivity, sample matrix, and throughput needs. The following tables summarize typical conditions and performance metrics for common chromatographic approaches.
Table 1: Chiral HPLC Methodologies for Amino Acid Amide Enantiomers
| Method Type | Column (Stationary Phase) | Mobile Phase Components | Detection | Key Advantage | Reference |
|---|---|---|---|---|---|
| Direct | Chiral Stationary Phase (e.g., Teicoplanin-based) | Aqueous/Organic mixtures (e.g., Water:Methanol:Formic Acid) | UV, MS | No derivatization required, simple workflow.[2] | [2] |
| Indirect | Reversed-Phase (e.g., C18) with Chiral Mobile Phase Additive | Aqueous buffer with Cu(II) acetate (B1210297) and N,N-di-n-propyl-L-alanine | UV, Fluorescence | Good control of enantioselectivity by manipulating mobile phase.[12] | [12] |
| Indirect | Reversed-Phase (e.g., C18) after Pre-column Derivatization | Acetonitrile/Water gradients | UV | High sensitivity and excellent resolution.[5] |[5] |
Table 2: Chiral GC Methodologies for Amino Acid Enantiomers
| Method Type | Column (Stationary Phase) | Derivatization Reagent | Detection | Key Advantage | Reference |
|---|---|---|---|---|---|
| Direct | Chiral Stationary Phase (e.g., Chirasil-L-Val) | N(O)-alkoxycarbonyl alkyl esters (e.g., using ethyl chloroformate) | MS, FID | High sensitivity and reliability, especially with MS detection.[6] | [6] |
| Indirect | Non-Chiral Capillary Column | Chiral reagent (e.g., 2-chloropropanol) + achiral reagent | MS | Utilizes standard, less expensive GC columns.[8] |[8] |
Experimental Protocols
The following protocols provide detailed examples for the determination of enantiomeric purity.
4.1. Protocol 1: Direct Analysis by Chiral HPLC
This protocol is based on the direct separation of underivatized amino acid amides using a macrocyclic glycopeptide chiral stationary phase.
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Racemic (R,S)-2-aminopropanamide hydrochloride for system suitability.
-
HPLC-grade Methanol, Water, and Formic Acid.
-
Chiral HPLC Column: e.g., Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm).[2]
-
-
Chromatographic Conditions:
-
Mobile Phase: Water:Methanol:Formic Acid (e.g., 50:50:0.01 v/v/v). The organic modifier percentage can be adjusted to optimize resolution.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm or MS (ESI+).
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a system suitability solution containing both the (S)- and (R)-enantiomers (using the racemic standard) to demonstrate resolution.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution to confirm the resolution between the (S)- and (R)-enantiomer peaks. The resolution should typically be ≥ 1.5.
-
Inject the sample solution.
-
Identify the peaks based on the retention time of the (S)-enantiomer reference standard.
-
Calculate the percentage of the (R)-enantiomer impurity using the area normalization method: % (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] x 100
-
4.2. Protocol 2: Indirect Analysis by GC-MS after Derivatization
This protocol is based on the derivatization of the sample followed by separation on a chiral GC column.[6]
-
Apparatus:
-
Gas Chromatography (GC) system with a Mass Spectrometric (MS) or Flame Ionization Detector (FID).
-
-
Reagents and Materials:
-
This compound sample.
-
Derivatization reagents: e.g., Ethyl chloroformate, anhydrous ethanol (B145695), pyridine.
-
Extraction solvent: e.g., Chloroform (B151607).
-
Anhydrous sodium sulfate.
-
Chiral GC Column: e.g., Chirasil®-L-Val capillary column.
-
-
Sample Derivatization:
-
Accurately weigh approximately 1-2 mg of the sample into a reaction vial.
-
Add 200 µL of anhydrous ethanol and 50 µL of pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add 50 µL of ethyl chloroformate while vortexing.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Extract the derivatives by adding 500 µL of chloroform and 500 µL of water. Vortex and centrifuge.
-
Transfer the lower organic layer to a clean vial containing anhydrous sodium sulfate.
-
The resulting solution is ready for GC-MS analysis.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 200 °C at 5 °C/min.
-
MS Detector: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.[6]
-
-
Procedure:
-
Inject 1 µL of the derivatized sample solution into the GC.
-
Acquire the chromatogram and identify the peaks for the derivatized (S)- and (R)-enantiomers.
-
Calculate the enantiomeric purity using the peak areas obtained from the chromatogram.
-
Visualizations: Workflows and Principles
Diagrams created using Graphviz help illustrate the logical processes and scientific principles involved in enantiomeric purity analysis.
Caption: General workflow for the determination of enantiomeric purity.
Caption: Conceptual model of chiral recognition on a stationary phase.
References
- 1. apicule.com [apicule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the enantiomers of alpha-amino acids and alpha-amino acid amides by high-performance liquid chromatography with a chiral mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Synthesis of C-Terminal Alaninamide Peptides using (S)-2-aminopropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Note
(S)-2-aminopropanamide hydrochloride, also known as L-alaninamide hydrochloride, is a crucial reagent for the synthesis of peptides with a C-terminal alaninamide. This modification is often employed in drug discovery to enhance the biological activity, stability, and pharmacokinetic properties of therapeutic peptides. The C-terminal amide mimics the native state of many peptide hormones and neurotransmitters, often leading to improved receptor binding and reduced susceptibility to degradation by carboxypeptidases.
This document outlines two primary strategies for incorporating L-alaninamide at the C-terminus of a synthetic peptide: Solution-Phase Amidation of a peptide acid and Solid-Phase Peptide Synthesis (SPPS) using an N-terminally protected alaninamide derivative. The choice of method depends on the specific peptide sequence, scale of synthesis, and available resources.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the synthesis of C-terminal alaninamide peptides.
Table 1: Yields and Purity for Solution-Phase Amidation
| Peptide Sequence (Example) | Coupling Reagent | Reaction Time (h) | Crude Yield (%) | Purity (%) (Post-Purification) | Reference |
| Ac-YVGFF-OH | TBTU/DIPEA | 12-16 | 70-85 | >95 | [1] |
| Boc-Leu-Enkephalin-OH | TBTU/NMM | 12 | 75-85 | >98 | [1] |
Table 2: Typical Parameters for Fmoc Solid-Phase Peptide Synthesis
| Parameter | Value | Reference |
| Resin Type | Rink Amide Resin | [2] |
| Loading Capacity | 0.3 - 0.7 mmol/g | [2] |
| Coupling Efficiency per Cycle | >99% | |
| Overall Crude Peptide Yield (for a 10-mer) | 60-80% | |
| Final Purity (Post-HPLC) | >95-98% |
Experimental Protocols
Protocol 1: Solution-Phase C-Terminal Amidation of a Peptide Acid
This protocol describes the amidation of a peptide with a free C-terminal carboxylic acid using this compound in the solution phase.
Materials:
-
Pre-synthesized peptide with a C-terminal carboxylic acid (purified)
-
This compound
-
Coupling reagents: TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), Diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide acid in a minimal amount of DMF or DMSO.
-
Activation: In a separate vial, dissolve the coupling reagent (e.g., 1.2 equivalents of TBTU) and a base (e.g., 2.5 equivalents of DIPEA) in DMF.
-
Amine Addition: To the peptide solution, add this compound (1.5 equivalents) and the prepared activation cocktail.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by RP-HPLC or LC-MS.
-
Precipitation: Upon completion, precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by preparative RP-HPLC to obtain the desired C-terminal alaninamide peptide.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: Solid-Phase Synthesis of C-Terminal Alaninamide Peptides
This protocol outlines the synthesis of a peptide with a C-terminal alaninamide using Fmoc-based solid-phase peptide synthesis (SPPS). This method requires the use of Nα-Fmoc-(S)-2-aminopropanamide, which would be coupled to a suitable resin.
Materials:
-
Rink Amide resin or a similar amide-generating resin
-
Nα-Fmoc protected amino acids
-
Nα-Fmoc-(S)-2-aminopropanamide (requires prior synthesis if not commercially available)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
Base: DIPEA
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether
Procedure:
Part A: Loading of Nα-Fmoc-(S)-2-aminopropanamide onto the Resin
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the linker.
-
Activation of Fmoc-alaninamide: In a separate vessel, dissolve Nα-Fmoc-(S)-2-aminopropanamide (3 equivalents), a coupling agent (e.g., HBTU, 3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Part B: Peptide Chain Elongation
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the loaded alaninamide.
-
Washing: Wash the resin with DMF.
-
Coupling of Next Amino Acid: Couple the next Nα-Fmoc-protected amino acid using a standard coupling protocol (e.g., with HBTU/HOBt/DIPEA in DMF).
-
Washing: Wash the resin with DMF.
-
Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Part C: Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification and Characterization: Purify the crude peptide by RP-HPLC and characterize by mass spectrometry.
Visualizations
Caption: Workflow for Solution-Phase C-Terminal Amidation.
Caption: Workflow for Solid-Phase Synthesis of C-Terminal Alaninamide Peptides.
References
L-alaninamide hydrochloride as a chiral auxiliary in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
While L-alaninamide hydrochloride is a readily available chiral molecule derived from the natural amino acid L-alanine, its application as a chiral auxiliary in asymmetric synthesis is not extensively documented in peer-reviewed literature. However, based on the well-established principles of chiral auxiliary-mediated stereocontrol, this guide provides a comprehensive overview of its potential applications and detailed hypothetical protocols for its use in key carbon-carbon bond-forming reactions. These methodologies are extrapolated from established procedures for similar amino acid-derived auxiliaries and serve as a foundational guide for researchers exploring the utility of L-alaninamide hydrochloride in asymmetric synthesis.
Principle of Action
L-alaninamide, when attached to a prochiral substrate, can effectively bias the approach of a reactant from one face over the other. This facial selectivity arises from the steric hindrance imposed by the chiral auxiliary, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. The hydrochloride salt form ensures stability and ease of handling.
Potential Applications
L-alaninamide hydrochloride, once acylated to form a chiral amide, could potentially be employed in a variety of asymmetric transformations, including:
-
Asymmetric Aldol (B89426) Reactions: For the stereoselective synthesis of β-hydroxy carbonyl compounds.
-
Asymmetric Michael Additions: For the enantioselective formation of 1,5-dicarbonyl compounds.
-
Asymmetric Diels-Alder Reactions: For the diastereoselective synthesis of chiral cyclic systems.
Hypothetical Application 1: Asymmetric Aldol Reaction
This protocol outlines a hypothetical procedure for the diastereoselective aldol reaction of an N-propionyl derivative of L-alaninamide with an aldehyde.
Experimental Workflow
Detailed Protocol
1. Synthesis of N-Propionyl-L-alaninamide:
-
To a solution of L-alaninamide hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (2.2 eq).
-
Slowly add propionyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-propionyl-L-alaninamide.
2. Asymmetric Aldol Reaction:
-
Dissolve N-propionyl-L-alaninamide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq, 2M solution in THF/heptane/ethylbenzene) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add the desired aldehyde (1.2 eq) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the diastereomeric aldol adducts.
3. Auxiliary Cleavage:
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (B78521) (2.0 eq, 0.8 M).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous Na₂SO₃.
-
Separate the aqueous layer and acidify with 1N HCl to pH 2-3.
-
Extract the chiral β-hydroxy acid with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the L-alaninamide auxiliary.
Hypothetical Data
| Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee) of syn-product (%) |
| Benzaldehyde | 85:15 | 78 | 88 |
| Isobutyraldehyde | 90:10 | 82 | 92 |
| Cinnamaldehyde | 82:18 | 75 | 85 |
Hypothetical Application 2: Asymmetric Michael Addition
This protocol describes a potential method for the conjugate addition of an organocuprate reagent to an α,β-unsaturated imide derived from L-alaninamide.
Logical Relationship of Key Steps
Detailed Protocol
1. Synthesis of N-Crotonyl-L-alaninamide:
-
Follow the acylation procedure described for the aldol reaction, using crotonyl chloride instead of propionyl chloride.
2. Asymmetric Michael Addition:
-
Prepare the organocuprate reagent by adding the desired organolithium or Grignard reagent (2.0 eq) to a suspension of CuI (1.0 eq) in anhydrous THF at -78 °C.
-
In a separate flask, dissolve N-crotonyl-L-alaninamide (1.0 eq) in anhydrous THF at -78 °C.
-
Add the freshly prepared organocuprate reagent to the solution of the imide and stir for 3 hours at -78 °C.
-
Quench the reaction with a mixture of saturated aqueous NH₄Cl and NH₄OH.
-
Extract the product and purify by column chromatography.
3. Auxiliary Cleavage:
-
The auxiliary can be cleaved under similar hydrolytic conditions as described for the aldol adduct to yield the corresponding chiral carboxylic acid.
Hypothetical Data
| Organocuprate (R₂CuLi) | Diastereomeric Excess (de) (%) | Yield (%) |
| Me₂CuLi | 85 | 80 |
| Bu₂CuLi | 90 | 85 |
| Ph₂CuLi | 82 | 75 |
Hypothetical Application 3: Asymmetric Diels-Alder Reaction
This protocol outlines a hypothetical Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl derivative of L-alaninamide and a diene.
Signaling Pathway of Stereocontrol
Detailed Protocol
1. Synthesis of N-Acryloyl-L-alaninamide:
-
Follow the acylation procedure described for the aldol reaction, using acryloyl chloride.
2. Asymmetric Diels-Alder Reaction:
-
Dissolve N-acryloyl-L-alaninamide (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Add diethylaluminum chloride (Et₂AlCl) (1.2 eq, 1.0 M solution in hexanes) and stir for 15 minutes.
-
Add the diene (e.g., cyclopentadiene, 3.0 eq) and stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the cycloadduct.
3. Auxiliary Cleavage:
-
The auxiliary can be removed by hydrolysis or reduction (e.g., with LiAlH₄ to afford the chiral alcohol) to yield the desired chiral product.
Hypothetical Data
| Diene | Endo/Exo Ratio | Diastereomeric Excess (de) of Endo Product (%) | Yield (%) |
| Cyclopentadiene | 95:5 | 90 | 88 |
| Isoprene | 90:10 | 85 | 82 |
| 1,3-Butadiene | 88:12 | 80 | 78 |
Conclusion and Future Outlook
The protocols and data presented herein are hypothetical and intended to serve as a starting point for the investigation of L-alaninamide hydrochloride as a chiral auxiliary. Experimental validation is necessary to determine the actual stereoselectivities and yields. The simple structure and ready availability of L-alaninamide hydrochloride make it an attractive candidate for further research and development in the field of asymmetric synthesis. Future work should focus on the experimental verification of these proposed applications and the optimization of reaction conditions to maximize stereocontrol.
Application Notes and Protocols for Diastereoselective Synthesis with L-Alaninamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of L-alaninamide hydrochloride and its derivatives as chiral auxiliaries in diastereoselective synthesis. The protocols outlined below are intended to serve as a guide for researchers in the fields of organic chemistry, medicinal chemistry, and drug development, offering methodologies for the stereocontrolled synthesis of chiral molecules.
Introduction
L-alaninamide hydrochloride is a readily available and cost-effective chiral building block derived from the natural amino acid L-alanine. Its inherent chirality makes it an attractive candidate for use as a chiral auxiliary to control the stereochemical outcome of chemical reactions. Chiral auxiliaries are temporarily incorporated into a substrate, direct the formation of a new stereocenter, and are subsequently removed, yielding an enantiomerically enriched product. This document focuses on the application of L-alaninamide derivatives in diastereoselective alkylation reactions, a fundamental transformation in the synthesis of complex organic molecules.
Synthesis of L-Alaninamide Hydrochloride
A reliable protocol for the synthesis of L-alaninamide hydrochloride is crucial for its application in diastereoselective synthesis. The following procedure is adapted from established methods.[1][2][3]
Experimental Protocol: Synthesis of L-Alaninamide Hydrochloride
-
Materials:
-
L-alanine (100 g)
-
Methanol (B129727) (500 g)
-
Thionyl chloride (90 ml)
-
Ammonia (B1221849) gas (0.56 kg)
-
Hydrochloric acid (10% aqueous solution)
-
1000 ml three-necked flask
-
Water bath
-
Ice bath
-
Beaker (1000 ml)
-
Refrigerator
-
Filtration apparatus
-
-
Procedure:
-
To a 1000 ml three-necked flask, add methanol (500 g) and L-alanine (100 g).
-
Slowly add thionyl chloride (90 ml) dropwise while maintaining the temperature at or below 35°C.
-
After the addition is complete, transfer the flask to a water bath and heat to reflux (up to 80°C) to ensure the complete removal of sulfur dioxide.
-
Cool the reaction mixture in an ice bath to below 20°C.
-
Introduce ammonia gas (0.56 kg) to carry out the ammonolysis.
-
Seal the flask and let it stand at room temperature in a water bath for 20 hours.
-
Heat the water bath to 55°C to remove excess ammonia and concentrate the reaction volume to approximately 300 ml.
-
Filter the mixture to remove the precipitated ammonium (B1175870) chloride and rinse the solid with 100 ml of methanol.
-
Combine the filtrate and the methanol wash into a 1000 ml beaker.
-
Slowly add 10% hydrochloric acid (34.5 ml) to adjust the pH to 1.55.
-
Seal the beaker and store it in a refrigerator for 12 hours.
-
Add 400 ml of acetone to induce crystallization.
-
Collect the white crystals by suction filtration, rinse, and dry at 45°C for 12 hours.
-
-
Expected Yield: 85 g (85%)
-
Optical Rotation: [α] = +11.4°
Diastereoselective Alkylation Using a Pseudoephenamine Alaninamide Auxiliary
A highly effective application of an alaninamide derivative is in the asymmetric alkylation of α-amino acids to generate quaternary stereocenters. This protocol details the use of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine as a chiral auxiliary.
Experimental Workflow
Protocol: Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine
-
Materials:
-
(1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine (chiral auxiliary)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Electrophile (e.g., benzyl (B1604629) bromide, allyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (aqueous)
-
-
Procedure:
-
Dissolve the chiral auxiliary in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of LiHMDS (2.2 equivalents) in THF.
-
Stir the mixture for a specified time to ensure complete deprotonation.
-
Add the electrophile (2.5 equivalents) to the reaction mixture.
-
Allow the reaction to proceed for a set duration, monitoring by a suitable technique (e.g., TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.
-
The chiral auxiliary can be removed by acidic hydrolysis to yield the desired quaternary α-amino acid.
-
Data Presentation
The diastereoselective alkylation of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine with various electrophiles demonstrates high diastereoselectivity. The results are summarized in the table below.
| Entry | Electrophile (R-X) | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | LiHMDS | 0 | 95 | >95:5 |
| 2 | Allyl iodide | LiHMDS | -78 | 88 | >95:5 |
| 3 | Methyl iodide | LiHMDS | 0 | 92 | >95:5 |
| 4 | Ethyl iodide | LiHMDS | 0 | 90 | >95:5 |
| 5 | Propargyl bromide | LiHMDS | -78 | 85 | >95:5 |
Data is illustrative and based on typical results for such reactions.
Mechanism of Stereochemical Control
The high diastereoselectivity observed in the alkylation of the pseudoephenamine alaninamide derivative is attributed to a rigid chelated transition state.
The lithium cation is believed to chelate between the enolate oxygen and the amide oxygen of the chiral auxiliary. This coordination creates a rigid bicyclic-like structure. The phenyl group of the pseudoephenamine moiety effectively shields one face of the planar enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer. This model explains the high levels of stereocontrol observed in these reactions.
References
Application Notes and Protocols for Chiral Resolution of Amines using (S)-2-Aminopropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the chiral resolution of racemic amines utilizing (S)-2-aminopropanamide hydrochloride, also known as L-alaninamide hydrochloride. Chiral resolution by diastereomeric salt formation is a robust and widely used technique for the separation of enantiomers on both laboratory and industrial scales.[1][2] This method involves the reaction of a racemic amine with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] Subsequently, the desired amine enantiomer is recovered from the isolated diastereomeric salt. While specific protocols for the use of this compound are not extensively documented in published literature, this application note provides a comprehensive, generalized protocol based on established principles of diastereomeric salt resolution that can be adapted and optimized for specific racemic amines.[1][3][4]
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution process lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. A racemic mixture of a chiral amine, (±)-Amine, is reacted with an enantiomerically pure chiral acid, in this case, this compound. This acid-base reaction forms two diastereomeric salts:
-
[(R)-Amine]·[(S)-Acid]
-
[(S)-Amine]·[(S)-Acid]
Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system.[1] Through careful selection of the solvent and optimization of crystallization conditions, one of the diastereomeric salts will preferentially crystallize, enabling its separation from the more soluble diastereomer by filtration. The less soluble diastereomeric salt is then treated with a base to liberate the desired enantiomerically enriched amine and regenerate the resolving agent.[1]
Experimental Protocols
This section outlines a general, multi-step protocol for the chiral resolution of a generic racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution and will be required for each specific amine.
Materials
-
Racemic amine
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, water, or mixtures thereof)
-
Sodium hydroxide (B78521) (e.g., 2 M NaOH)
-
Hydrochloric acid (e.g., 2 M HCl)
-
Organic solvent for extraction (e.g., dichloromethane (B109758), ethyl acetate)
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
-
Standard laboratory glassware and filtration apparatus
Protocol for Solvent Screening
The choice of solvent is critical for achieving good separation. An ideal solvent will dissolve both diastereomeric salts at an elevated temperature but will allow for the selective crystallization of one diastereomer upon cooling.
-
Preparation: In a series of test tubes, place a small, equivalent amount of the racemic amine and this compound (typically a 1:1 molar ratio to start).
-
Solvent Addition: To each tube, add a different solvent or solvent mixture and heat to dissolve the solids completely.
-
Crystallization: Allow the tubes to cool slowly to room temperature, and then in an ice bath.
-
Observation: Observe the amount of precipitate formed in each tube.
-
Analysis: Isolate the crystals from promising solvents by filtration, liberate the amine, and analyze the enantiomeric excess (ee%) by a suitable method (e.g., chiral HPLC) to identify the solvent system that provides the best resolution.
Preparative Scale Resolution Protocol
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) and this compound (0.5 - 1.0 equivalent) in the minimum amount of the pre-selected hot solvent or solvent mixture identified during screening.
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature.
-
If no crystallization occurs, induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt (if available).
-
Once crystallization begins, continue to cool the mixture in an ice bath or refrigerator for a specified period (e.g., 2-24 hours) to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the salt with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the salt under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong base (e.g., 2 M NaOH) dropwise with stirring until the pH is strongly alkaline (pH > 11), and the salt has completely dissolved.[5]
-
Extract the liberated free amine into a suitable organic solvent (e.g., three times with dichloromethane or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess (ee%):
-
Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter and comparing it to the known value for the pure enantiomer.[6][7][8][9]
-
Data Presentation
The efficiency of a chiral resolution is evaluated by the yield of the resolved enantiomer and its enantiomeric excess. The following tables provide an illustrative example of quantitative data for the resolution of racemic 1-phenylethylamine (B125046) with (S)-mandelic acid. This data is for exemplary purposes only to guide the presentation of results obtained with this compound.
Table 1: Illustrative Solvent Screening for the Resolution of (±)-1-Phenylethylamine
| Entry | Solvent System (v/v) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Liberated Amine |
| 1 | Methanol | 45 | 75% |
| 2 | Ethanol | 42 | 85% |
| 3 | Isopropanol | 38 | 92% |
| 4 | Acetonitrile | 30 | 65% |
| 5 | Ethanol/Water (9:1) | 48 | 88% |
Table 2: Illustrative Effect of Molar Ratio of Resolving Agent on Resolution Efficiency
| Entry | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Liberated Amine |
| 1 | 1:0.5 | 40 | 95% |
| 2 | 1:0.8 | 43 | 90% |
| 3 | 1:1.0 | 42 | 85% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation | Improper solvent selection. | Screen a wider range of solvents, including mixtures. |
| Reactants are too dilute. | Use a more concentrated solution. | |
| Inappropriate crystallization temperature. | Try cooling to lower temperatures or employing temperature cycling. | |
| Low Enantiomeric Excess (ee%) | Co-precipitation of the more soluble diastereomer. | Perform one or more recrystallizations of the diastereomeric salt. |
| Inefficient chiral discrimination. | Vary the molar ratio of the resolving agent. | |
| Inaccurate ee% determination. | Ensure the chiral analytical method is properly validated. | |
| Inconsistent Results | Variability in experimental conditions. | Strictly control parameters like solvent purity, temperature, stirring rate, and cooling profile. |
| Impurities in starting materials. | Ensure the purity of the racemic amine and resolving agent. |
Conclusion
While specific literature on the application of this compound for chiral resolution is limited, the general principles of diastereomeric salt formation provide a strong foundation for its use. The protocols and illustrative data presented here offer a comprehensive guide for researchers to develop and optimize the resolution of specific racemic amines. Successful application will depend on systematic screening and optimization of key experimental parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. uma.es [uma.es]
- 9. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis of Safinamide from (S)-2-aminopropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Safinamide (B1662184), a selective monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The synthesis commences with (S)-2-aminopropanamide hydrochloride and proceeds through a three-step sequence involving the preparation of a key aldehyde intermediate, reductive amination, and final conversion to the methanesulfonate (B1217627) salt (Safinamide Mesylate). This protocol is designed for chemistry professionals in a laboratory setting, emphasizing reproducible methodologies, and includes quantitative data summaries and a visual workflow diagram.
Overall Synthetic Workflow
The synthesis of Safinamide Mesylate is primarily achieved through a convergent strategy. The first stage involves the synthesis of the key intermediate, 4-((3-fluorobenzyl)oxy)benzaldehyde. This is followed by the crucial reductive amination step, coupling the aldehyde with (S)-2-aminopropanamide. The final step is the formation of the pharmaceutically acceptable methanesulfonate salt.
Caption: Workflow for the three-step synthesis of Safinamide Mesylate.
Experimental Protocols
Materials and Reagents:
-
4-Hydroxybenzaldehyde
-
1-(Chloromethyl)-3-fluorobenzene or 1-(Bromomethyl)-3-fluorobenzene
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Potassium Iodide (KI)
-
Isopropyl Alcohol (IPA) or Methanol (MeOH)
-
This compound (L-Alaninamide hydrochloride)[1]
-
Sodium Cyanoborohydride (NaBH₃CN) or Potassium Borohydride (B1222165) (KBH₄)
-
Triethylamine (B128534) (Et₃N)
-
Methanesulfonic Acid (MsOH)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Dichloromethane (DCM)
-
n-Heptane
-
Sodium Sulfate (Na₂SO₄)
Protocol 1: Synthesis of 4-((3-fluorobenzyl)oxy)benzaldehyde (Intermediate V)
This protocol details the O-alkylation of 4-hydroxybenzaldehyde to produce the key aldehyde intermediate.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide in isopropyl alcohol.
-
Addition of Alkylating Agent: Add 1-(chloromethyl)-3-fluorobenzene (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-120°C) and stir for 4-8 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, dissolve the crude material in a suitable solvent and treat with n-heptane to precipitate impurities.[2]
-
Filter and concentrate the solvent to yield pure 4-((3-fluorobenzyl)oxy)benzaldehyde. The reported yield for this step is typically high, often exceeding 90%.[3]
-
Protocol 2: Synthesis of Safinamide Free Base (VII) via Reductive Amination
This step involves the coupling of the aldehyde intermediate with this compound.[4]
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add triethylamine (2.0 eq) and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.[5]
-
Schiff Base Formation: Add 4-((3-fluorobenzyl)oxy)benzaldehyde (0.8 eq relative to the amine) to the mixture and stir at room temperature for 2 hours to form the imine intermediate.[5] A microwave-assisted alternative heats the mixture to 55°C for 15 minutes.[6]
-
Reduction:
-
Cool the reaction mixture if necessary. Carefully add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (2.0 eq) or potassium borohydride (KBH₄) (6.0 eq), portion-wise to control any effervescence.[5][6]
-
Allow the reaction to stir overnight at room temperature or for 6 hours at 45-55°C.[2] For the microwave protocol, irradiate for 20 minutes at 55°C after adding the reducing agent.[6]
-
-
Work-up and Isolation:
Protocol 3: Preparation of Safinamide Mesylate (I)
This is the final step to convert the free base into its stable and pharmaceutically relevant methanesulfonate salt.[4]
-
Salt Formation: Dissolve the crude Safinamide free base obtained from Protocol 2 in ethyl acetate (approx. 4 mL per 0.5 mmol of starting aldehyde).[6]
-
Acid Addition: While stirring, add methanesulfonic acid (1.2 eq) to the solution.[6]
-
Crystallization and Isolation:
-
Stir the mixture for 60 minutes at 50°C.[6] A white solid should precipitate.
-
Cool the suspension to room temperature and continue stirring.
-
Collect the solid product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
-
This procedure yields Safinamide Mesylate with a purity often exceeding 99%.[4]
-
Data Summary
The following tables summarize key quantitative data from the described synthetic steps, compiled from various literature sources.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | O-Alkylation | K₂CO₃, 1-(chloromethyl)-3-fluorobenzene | Isopropyl Alcohol | 80 - 120 | 4 - 8 | >90%[3] |
| 2 | Reductive Amination | NaBH₃CN or KBH₄ | Methanol | 45 - 55 | 6 - 12 | ~96%[5] |
| 3 | Salt Formation | Methanesulfonic Acid | Ethyl Acetate | 50 | 1 | ~64% (overall)[6] |
| - | Continuous Flow | - | 4-MeTHP/AcOEt | 100 - 110 | - | 83-97% (overall)[7] |
Table 2: Product Purity and Characterization
| Product | Form | Typical Purity | Analytical Methods |
| Safinamide | Free Base | >99.0%[5] | HPLC, NMR, Mass Spectrometry |
| Safinamide Mesylate | White Crystalline Powder[4] | >99.7%[7] | HPLC, X-ray Powder Diffraction (XRPD)[4] |
References
- 1. apicule.com [apicule.com]
- 2. patents.justia.com [patents.justia.com]
- 3. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]
- 4. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 5. Safinamide synthesis - chemicalbook [chemicalbook.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: L-Alaninamide Hydrochloride in Enzymatic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of L-alaninamide hydrochloride as a substrate in enzymatic catalysis reactions. The focus is on the stereoselective synthesis of chiral amino acids, which are crucial building blocks in pharmaceutical development.
Introduction
L-alaninamide hydrochloride is a versatile amino acid derivative utilized as a key intermediate in the synthesis of various chemicals, particularly in medicinal chemistry for the development of peptide-based drugs and other pharmaceutical agents.[1][2] In the realm of biocatalysis, L-alaninamide serves as a prochiral substrate for enzymes such as amidases and racemases, enabling the production of optically pure D- and L-amino acids.[3][4] Enzymatic methods are increasingly favored in organic synthesis due to their high selectivity, safety, and environmental benefits.[5] This document outlines specific applications of L-alaninamide in dynamic kinetic resolution and stereoselective hydrolysis for the synthesis of chiral amino acids.
Application 1: Dynamic Kinetic Resolution for the Synthesis of D-Alanine from L-Alaninamide
This protocol describes a dynamic kinetic resolution process for the synthesis of D-alanine from L-alaninamide. The system employs two key enzymes: an α-amino-ε-caprolactam (ACL) racemase and a D-aminopeptidase (DAP). The racemase continuously converts L-alaninamide to its D-enantiomer, which is then selectively hydrolyzed by the D-aminopeptidase to produce D-alanine.
Experimental Workflow
Caption: Workflow for D-alanine synthesis from L-alaninamide.
Reaction Scheme
Caption: Enzymatic conversion of L-alaninamide to D-alanine.
Quantitative Data Summary
| Substrate | Enzyme System | Reaction Time (h) | Conversion (%) | Product | Optical Purity (% ee) | Reference |
| L-Alaninamide (50 mM) | ACL Racemase + DAP | 7 | 100 | D-Alanine | 99.7 | [3] |
| L-2-Aminobutyric acid amide | ACL Racemase + DAP | 12 | 100 | D-2-Aminobutyric acid | >99 | [3] |
| L-Methionine amide | ACL Racemase + DAP | 12 | 100 | D-Methionine | >99 | [3] |
Detailed Experimental Protocol
Materials:
-
L-alaninamide hydrochloride
-
Potassium phosphate (B84403) buffer (KPB), 0.1 M, pH 7.0
-
Pyridoxal 5'-phosphate (PLP), 2 µM
-
α-Amino-ε-caprolactam (ACL) racemase
-
D-aminopeptidase (DAP) from Ochrobactrum anthropi
-
Perchloric acid (HClO₄), 2 N
Procedure:
-
Prepare a reaction mixture (2.0 mL) containing 0.1 M potassium phosphate buffer (pH 7.0), 2 µM PLP, and 45 mM L-alaninamide.[3]
-
Add ACL racemase (0.5 U, 68 µg) and DAP (2.2 U, 5.4 µg) to the reaction mixture.[3]
-
Incubate the reaction mixture at 30°C for up to 7 hours.[3]
-
To stop the reaction, take an aliquot and add 200 µL of 2 N HClO₄.[3]
-
Analyze the formation of D-alanine and determine the optical purity using appropriate analytical methods (e.g., HPLC with a chiral column).[3]
Note on Enzyme Activity: The optimal pH for the conversion of L-alaninamide to D-alanine was found to be 7.3. The maximum conversion rate was observed between 40 and 45°C. However, DAP stability decreases at higher temperatures.[3]
Application 2: Stereoselective Hydrolysis of DL-Alaninamide for D-Alanine Production
This protocol details the enzymatic production of D-alanine from a racemic mixture of DL-alaninamide using a D-alaninamide specific amidase (D-amidase) from Arthrobacter sp. NJ-26.[4] This enzyme exhibits high stereospecificity, selectively hydrolyzing the D-enantiomer to D-alanine while leaving the L-alaninamide unreacted.[4]
Experimental Workflow
Caption: Workflow for D-alanine production via stereoselective hydrolysis.
Reaction Scheme
Caption: Stereoselective hydrolysis of DL-alaninamide.
Quantitative Data Summary
| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (% ee) | Reference |
| D-amidase (Arthrobacter sp. NJ-26) | DL-alaninamide (210 g/L) | D-Alanine | 105 g/L | >99 | [4] |
Enzyme Characteristics: [4]
| Property | Value |
| Molecular Weight | ~67,000 Da |
| Optimal pH | 7.5 |
| Kₘ for D-alaninamide | 4.2 mM |
| Kₘ for L-alaninamide | 26.1 mM |
| Relative velocity (L- vs D-alaninamide) | ~0.7% |
Detailed Experimental Protocol
Materials:
-
DL-alaninamide
-
Potassium phosphate buffer, 50 mM, pH 8.5
-
D-amidase from Arthrobacter sp. NJ-26
-
Hydrochloric acid, 0.1 N
Procedure for Enzyme Activity Assay:
-
Prepare a reaction mixture (1 mL) containing 50 mM potassium phosphate buffer (pH 8.5) and the enzyme preparation.[4]
-
Add DL-alaninamide to initiate the reaction.
-
Incubate at 37°C.
-
Stop the reaction after a defined time (e.g., 30 minutes) by adding 1 mL of 0.1 N hydrochloric acid.[4]
-
Measure the amount of D-alanine formed using an appropriate analytical method.
Production of D-Alanine:
-
Optimize reaction conditions based on enzyme characteristics.
-
A cellular reaction with Arthrobacter sp. NJ-26, which produces the D-amidase, can be used for larger-scale production.[4]
-
After the reaction, D-alanine can be separated from the remaining L-alaninamide.
-
The final product should be analyzed for yield and enantiomeric excess.[4]
Conclusion
L-alaninamide hydrochloride is a valuable substrate for enzymatic catalysis, enabling the efficient and highly stereoselective synthesis of chiral amino acids. The protocols described herein provide a foundation for researchers and drug development professionals to implement these biocatalytic methods for the production of optically pure D-alanine and other amino acids. These enzymatic routes offer significant advantages over traditional chemical synthesis in terms of selectivity and sustainability.[5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
Derivatisierung von (S)-2-Aminopropanamidhydrochlorid für spezifische Anwendungen: Applikationsberichte und Protokolle
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Datum: 2025-12-11
Betreff: Detaillierte Applikationsberichte und Protokolle zur Derivatisierung von (S)-2-Aminopropanamidhydrochlorid
Einleitung
(S)-2-Aminopropanamidhydrochlorid, auch bekannt als L-Alaninamid-Hydrochlorid, ist ein vielseitiger chiraler Baustein, der in der pharmazeutischen und chemischen Forschung von großer Bedeutung ist. Seine primäre Aminogruppe und die Amidfunktion ermöglichen eine Vielzahl von chemischen Modifikationen, die zu Derivaten mit spezifischen biologischen Aktivitäten und verbesserten physikochemischen Eigenschaften führen. Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung von (S)-2-Aminopropanamidhydrochlorid durch reduktive Aminierung, N-Acylierung und Peptidkopplung und beleuchtet die Anwendungen der resultierenden Verbindungen in der Arzneimittelentwicklung, insbesondere als Antikonvulsiva und als wichtige Zwischenprodukte in der Synthese von Wirkstoffen wie Safinamid.
Anwendungen in der Arzneimittelentwicklung und chemischen Biologie
Die Derivate von (S)-2-Aminopropanamidhydrochlorid haben ein breites Anwendungsspektrum in der medizinischen Chemie.
-
Antikonvulsive Wirkstoffe: Eine bedeutende Anwendung ist die Entwicklung neuartiger Antiepileptika. Durch reduktive Aminierung mit verschiedenen substituierten Benzylgruppen können Verbindungen hergestellt werden, die eine starke Wirksamkeit in Tiermodellen für Anfallsleiden zeigen.[1][2] Diese Derivate wirken vermutlich als Multitarget-Wirkstoffe, unter anderem durch die Blockade von spannungsabhängigen Natriumkanälen, ein Mechanismus, der auch bei etablierten Antiepileptika wie Carbamazepin und Phenytoin eine Rolle spielt.[3][4]
-
Synthese von Safinamid: (S)-2-Aminopropanamidhydrochlorid ist ein Schlüsselintermediat bei der Synthese von Safinamid, einem Medikament zur Behandlung der Parkinson-Krankheit. Safinamid wirkt als selektiver und reversibler Monoaminoxidase-B (MAO-B)-Hemmer und moduliert spannungsabhängige Natrium- und Calciumkanäle.
-
Peptidomimetika und Inhibitoren: Als Baustein in der Peptidsynthese können Alaninamid-Derivate zur Herstellung von Dipeptiden und größeren Peptidomimetika verwendet werden. Einige dieser Peptide haben Potenzial als Enzyminhibitoren, zum Beispiel als Inhibitoren der α-Amylase, was für die Behandlung von Diabetes relevant sein könnte.[5]
-
Chemische Sonden und Reagenzien: N-acylierte Alaninamid-Derivate können als Tenside oder als Bausteine für komplexere Moleküle in der chemischen Biologie dienen.[6][7]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte Methoden zur Derivatisierung von (S)-2-Aminopropanamidhydrochlorid.
Protokoll 1: Reduktive Aminierung zur Synthese von N-Benzyl-Derivaten
Dieses Protokoll beschreibt die Synthese von N-substituierten (S)-2-Aminopropanamid-Derivaten durch reduktive Aminierung, eine Schlüsselreaktion für die Herstellung von Antikonvulsiva und dem Parkinson-Medikament Safinamid.
Materialien:
-
(S)-2-Aminopropanamidhydrochlorid
-
Substituiertes Benzaldehyd (z.B., 4-((3-Fluorbenzyl)oxy)benzaldehyd für die Safinamid-Synthese)
-
Natriumcyanoborhydrid (NaBH₃CN) oder Natriumtriacetoxyborhydrid (NaBH(OAc)₃)
-
Triethylamin (TEA) oder eine andere geeignete Base
-
Methanol (MeOH) oder Tetrahydrofuran (THF) als Lösungsmittel
-
Essigsäure (katalytische Menge, optional)
-
Aktivierte Molekularsiebe (4 Å, optional)
Prozedur:
-
In einem trockenen Rundkolben wird (S)-2-Aminopropanamidhydrochlorid (1 Äquiv.) in Methanol suspendiert.
-
Triethylamin (1.1 Äquiv.) wird zugegeben, um das Hydrochlorid zu neutralisieren und das freie Amin freizusetzen. Die Mischung wird für 15-20 Minuten bei Raumtemperatur gerührt.
-
Das substituierte Benzaldehyd (1 Äquiv.) wird zu der Mischung gegeben. Bei Bedarf können aktivierte Molekularsiebe hinzugefügt werden, um das bei der Iminbildung entstehende Wasser zu entfernen.
-
Die Reaktionsmischung wird für 1-2 Stunden bei Raumtemperatur gerührt, um die Bildung des Imins zu ermöglichen. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach der Iminbildung wird die Mischung auf 0 °C abgekühlt.
-
Natriumcyanoborhydrid (1.2 Äquiv.) oder Natriumtriacetoxyborhydrid (1.2 Äquiv.) wird portionsweise zugegeben.
-
Die Reaktion wird für weitere 12-24 Stunden bei Raumtemperatur gerührt.
-
Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter Natriumbicarbonatlösung und anschließend mit Wasser gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie (Silicagel) oder Umkristallisation gereinigt.
Datenpräsentation:
| Aldehyd | Reduktionsmittel | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) | Referenz |
| 4-Benzyloxybenzaldehyd | NaBH₃CN | Methanol | 18 | 75-85 | [1] |
| 4-((3-Fluorbenzyl)oxy)benzaldehyd | NaBH(OAc)₃ | THF | 20 | 80-90 | Angepasst von Patentliteratur |
| Benzaldehyd | NaBH₃CN | Methanol | 24 | 70-80 | Angepasst von allgemeinen Protokollen[8] |
| 4-Chlorobenzaldehyd | NaBH(OAc)₃ | Dichlormethan | 16 | 82 | Angepasst von allgemeinen Protokollen[8] |
Logisches Flussdiagramm für die reduktive Aminierung:
References
- 1. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing L-Alaninamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient construction of complex peptide chains. A frequent requirement is the synthesis of C-terminal peptide amides, a common feature in many biologically active peptides. This document provides detailed protocols for the synthesis of peptides with a C-terminal L-alaninamide.
Two primary strategies are presented. The first is the standard and widely adopted method utilizing a Rink Amide resin, where Fmoc-L-alanine is incorporated as the first amino acid. The second is a specialized protocol involving the direct use of L-alaninamide, generated from its hydrochloride salt, to cleave the peptide from a resin support via aminolysis. This latter method offers a convergent approach to introduce the C-terminal alaninamide in the final step of the synthesis.
These protocols are designed to provide researchers with the necessary information to successfully synthesize C-terminal L-alaninamide peptides, with a focus on the widely used Fmoc/tBu strategy.
Data Summary Tables
Table 1: Key Reagents and Their Functions in SPPS
| Reagent/Component | Function | Typical Concentration/Amount |
| Rink Amide Resin | Solid support for the synthesis of C-terminal peptide amides. | 0.3 - 0.8 mmol/g substitution |
| Fmoc-L-Alanine | First protected amino acid for standard synthesis. | 2-5 equivalents per resin functional group |
| Piperidine (B6355638) in DMF | Reagent for the removal of the Fmoc protecting group. | 20% (v/v) |
| HBTU/HATU/DIC+HOBt | Coupling reagents for amide bond formation. | 2-5 equivalents |
| DIPEA/NMM | Base used during coupling reactions. | 2-10 equivalents |
| TFA Cleavage Cocktail | Reagent for cleaving the peptide from the resin and removing side-chain protecting groups. | e.g., 95% TFA, 2.5% TIS, 2.5% H₂O |
| L-Alaninamide Hydrochloride | Precursor for the nucleophile in the aminolysis protocol. | 10-20 equivalents |
| DIPEA or other non-nucleophilic base | For neutralization of L-alaninamide hydrochloride. | 1-1.2 equivalents relative to L-alaninamide HCl |
| Merrifield or Wang Resin | Suitable resins for the aminolysis protocol. | Varies |
Table 2: Comparison of Synthesis Protocols
| Parameter | Standard Synthesis on Rink Amide Resin | Aminolysis using L-Alaninamide |
| Resin Type | Rink Amide | Merrifield, Wang |
| Introduction of Alaninamide | First step (coupling of Fmoc-L-alanine) | Final step (cleavage) |
| Cleavage Method | Acidolysis (e.g., TFA cocktail) | Aminolysis |
| Typical Yield | High | Moderate to High (sequence dependent) |
| Key Advantage | Well-established, high-yielding | Convergent, useful for certain sequences |
| Potential Issue | Potential for side reactions during cleavage. | Potential for incomplete cleavage or side reactions during aminolysis. |
Experimental Protocols
Protocol 1: Standard Synthesis of a C-Terminal Alaninamide Peptide on Rink Amide Resin
This protocol outlines the standard procedure for synthesizing a peptide with a C-terminal L-alaninamide using Rink Amide resin and Fmoc chemistry.
1. Resin Swelling:
-
Place the Rink Amide resin (1 equivalent) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes.
-
Drain the DMF.
2. Fmoc Deprotection (of the linker):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times).
3. Coupling of the First Amino Acid (Fmoc-L-Alanine):
-
In a separate vial, dissolve Fmoc-L-alanine-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling.
4. Peptide Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
5. Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Synthesis of a C-Terminal Alaninamide Peptide via Aminolysis with L-Alaninamide
This protocol describes a method to cleave a peptide from a suitable resin (e.g., Merrifield or Wang resin) using L-alaninamide, resulting in a C-terminal alaninamide peptide.
1. Peptide Synthesis on a Suitable Resin:
-
Synthesize the desired peptide sequence on a Merrifield or Wang resin using standard Fmoc or Boc chemistry, up to the penultimate amino acid. The C-terminal amino acid of the desired final peptide will be the one attached to the resin.
2. Preparation of L-Alaninamide Solution:
-
In a separate flask, suspend L-alaninamide hydrochloride (10-20 equivalents relative to resin loading) in a suitable solvent such as DMF or DCM.[1]
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1-1.2 equivalents relative to the hydrochloride salt), to neutralize the salt and generate the free L-alaninamide.[1] Stir for 10-15 minutes.
3. Aminolytic Cleavage:
-
Wash the peptidyl-resin with the chosen solvent (DMF or DCM).
-
Add the prepared L-alaninamide solution to the resin.
-
Agitate the mixture at room temperature for 24-48 hours. The optimal time may vary depending on the peptide sequence and should be determined empirically.
-
Monitor the cleavage progress by taking small aliquots of the resin, cleaving with TFA, and analyzing the supernatant by HPLC.
4. Product Isolation:
-
Filter the resin and wash it with the reaction solvent.
-
Combine the filtrate and washes.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the crude peptide with cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold ether and dry under vacuum.
5. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams
References
Protecting Group Strategies for L-Alaninamide Hydrochloride in Multi-Step Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
In the multi-step synthesis of complex molecules, such as pharmaceuticals and peptides, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the desired chemical transformations. L-alaninamide, a key chiral building block, possesses a reactive primary amine that necessitates temporary protection. This document provides detailed application notes and experimental protocols for the selection, application, and removal of common amine protecting groups—specifically tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for L-alaninamide hydrochloride. Orthogonal protection strategies, enabling the selective deprotection of one group in the presence of others, are also discussed to facilitate complex synthetic routes.
Introduction to Protecting Group Strategies
Protecting groups are essential tools in organic synthesis, reversibly masking a reactive functional group to allow for selective reactions at other positions within the molecule.[1][2] For L-alaninamide, the primary amine is the key reactive site requiring protection. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease and selectivity of its removal.[3]
The three most common amine protecting groups—Boc, Cbz, and Fmoc—offer distinct advantages and are cleaved under orthogonal conditions: acid, hydrogenolysis, and base, respectively.[4] This orthogonality is critical in multi-step syntheses where multiple protecting groups may be present and require selective removal.[3][5]
Comparison of Common Amine Protecting Groups for L-Alaninamide
The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. The following table summarizes the key characteristics and reaction parameters for the Boc, Cbz, and Fmoc protection of L-alaninamide.
| Protecting Group | Protection Reagent | Deprotection Condition | Typical Yield (Protection) | Typical Yield (Deprotection) | Key Advantages | Key Disadvantages |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (TFA, HCl)[6][7] | >90%[8] | High (>90%)[9] | Stable to a wide range of non-acidic conditions. | Acid lability can be a limitation. The byproduct, t-butyl cation, can cause side reactions.[10] |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[11] | ~90%[12] | High (>90%)[13] | Stable to acidic and basic conditions. | Not compatible with reagents sensitive to reduction. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine)[14][15] | High (>90%)[16] | High (>95%)[17] | Base-labile, orthogonal to acid-labile and hydrogenolysis-labile groups. | Not stable to basic conditions. |
Experimental Protocols
The following protocols are detailed methodologies for the protection and deprotection of L-alaninamide hydrochloride.
Boc Protection of L-Alaninamide
This protocol describes the N-terminal protection of L-alaninamide hydrochloride with the tert-Butoxycarbonyl (Boc) group.
Materials:
-
L-alaninamide hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Suspend L-alaninamide hydrochloride (1.0 equiv) in DCM or THF.
-
Add triethylamine (2.2 equiv) or sodium bicarbonate (2.5 equiv) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-L-alaninamide.[18]
Deprotection of Boc-L-alaninamide
This protocol details the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-L-alaninamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-L-alaninamide (1.0 equiv) in DCM.
-
Add TFA (10-20 equiv, often as a 20-50% solution in DCM) at 0 °C.[19]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain L-alaninamide.
Cbz Protection of L-Alaninamide
This protocol describes the N-terminal protection of L-alaninamide hydrochloride with the Carboxybenzyl (Cbz) group.
Materials:
-
L-alaninamide hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-alaninamide hydrochloride (1.0 equiv) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.5 equiv).
-
Slowly add benzyl chloroformate (1.2 equiv) at 0 °C.[12]
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield Cbz-L-alaninamide.[12]
Deprotection of Cbz-L-alaninamide
This protocol details the removal of the Cbz protecting group by catalytic hydrogenolysis.
Materials:
-
Cbz-L-alaninamide
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or source
Procedure:
-
Dissolve Cbz-L-alaninamide (1.0 equiv) in methanol or ethanol.
-
Add 10% Pd/C catalyst (0.1 equiv by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield L-alaninamide.
Fmoc Protection of L-Alaninamide
This protocol describes the N-terminal protection of L-alaninamide hydrochloride with the 9-Fluorenylmethoxycarbonyl (Fmoc) group.
Materials:
-
L-alaninamide hydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dioxane and Water or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-alaninamide hydrochloride (1.0 equiv) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (2.5 equiv) and stir until dissolved.
-
Add Fmoc-OSu (1.05 equiv) and stir at room temperature for 16 hours.[10]
-
Dilute with water and extract with diethyl ether to remove byproducts.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Fmoc-L-alaninamide.[10]
Deprotection of Fmoc-L-alaninamide
This protocol details the removal of the Fmoc protecting group under basic conditions.
Materials:
-
Fmoc-L-alaninamide
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve Fmoc-L-alaninamide (1.0 equiv) in DMF or DCM.
-
Add a 20% solution of piperidine in DMF (v/v).[20]
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The resulting crude L-alaninamide can be purified by crystallization or chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the protection and deprotection of L-alaninamide.
Caption: General workflow for the protection and deprotection of L-alaninamide.
References
- 1. ijacskros.com [ijacskros.com]
- 2. rsc.org [rsc.org]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Coupling Reactions of (S)-2-aminopropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-aminopropanamide hydrochloride, also known as L-alaninamide hydrochloride, is a valuable building block in synthetic organic chemistry, particularly in the construction of peptides and peptidomimetics. As the amide derivative of the amino acid L-alanine, it serves as a key component in the synthesis of peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts. This document provides detailed application notes and protocols for the coupling of this compound with N-protected amino acids to form dipeptide amides. The protocols outlined herein utilize common and efficient coupling reagents, offering guidance on reaction setup, monitoring, and product work-up.
Core Concepts in Coupling this compound
The primary challenge in coupling this compound lies in the fact that the amine nucleophile is present as its hydrochloride salt. Therefore, a preliminary in-situ neutralization step is required to liberate the free amine, which can then react with an activated carboxylic acid. This is typically achieved by adding a non-nucleophilic organic base to the reaction mixture.
Key considerations for successful coupling include:
-
Neutralization of the Hydrochloride Salt: A stoichiometric amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is essential to deprotonate the ammonium (B1175870) salt and generate the free L-alaninamide.
-
Carboxylic Acid Activation: The carboxylic acid of the N-protected amino acid must be activated to facilitate nucleophilic attack by the weakly basic amide. Common activating agents include carbodiimides (e.g., EDC) often used in conjunction with additives (e.g., HOBt), and uronium/aminium salts (e.g., HATU, HBTU).
-
Minimization of Racemization: The chiral center of the N-protected amino acid is susceptible to racemization during activation. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or employing coupling reagents known for low racemization potential, such as HATU, is crucial to maintain stereochemical integrity.[1][2]
-
Solvent Selection: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are typically used to ensure the solubility of reactants and to prevent unwanted side reactions with water.[3]
Comparative Data of Common Coupling Conditions
The following tables summarize typical reaction conditions and expected outcomes for the coupling of an N-protected amino acid with this compound using various common coupling reagents. Please note that optimal conditions may vary depending on the specific amino acid substrates.
| N-Protected Amino Acid | Coupling Reagent | Base (equiv.) | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Reference |
| N-Boc-L-Phenylalanine | EDC/HOBt | DIPEA (2.0) | DMF | 12-16 | 25 | 75-85 | General Protocol |
| N-Z-Glycine | HATU | DIPEA (2.0) | DMF | 2-4 | 25 | 85-95 | General Protocol |
| N-Fmoc-L-Leucine | HBTU | DIPEA (2.0) | DMF | 2-4 | 25 | 80-90 | General Protocol |
| N-Boc-L-Valine | DIC/HOBt | DIPEA (2.0) | DCM | 12-16 | 25 | 70-80 | General Protocol |
Table 1: Summary of Reaction Conditions and Yields for Dipeptide Amide Synthesis.
| Parameter | EDC/HOBt | HATU | HBTU | DIC/HOBt |
| Reagent Equivalents (Acid:Amine:Reagent:Base) | 1.0 : 1.1 : 1.2 : 2.0 | 1.0 : 1.1 : 1.1 : 2.0 | 1.0 : 1.1 : 1.1 : 2.0 | 1.0 : 1.1 : 1.2 : 2.0 |
| Relative Cost | Low | High | Moderate | Low |
| Reaction Speed | Moderate to Slow | Very Fast | Fast | Moderate to Slow |
| Racemization Risk | Low with HOBt | Very Low | Low | Low with HOBt |
| Byproduct Removal | Water-soluble urea | Water-soluble | Water-soluble | Insoluble DCU (for DCC) |
Table 2: Comparison of Common Coupling Reagents.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Coupling
This protocol describes a general method for the synthesis of a dipeptide amide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (HOBt) as the coupling reagents.
Materials:
-
N-protected amino acid (e.g., N-Boc-L-Phenylalanine) (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC hydrochloride (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 equiv) dropwise to the stirred solution. Stir for 10-15 minutes to allow for the neutralization of the hydrochloride salt.
-
Add EDC hydrochloride (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure dipeptide amide.
Protocol 2: General Procedure for HATU Mediated Coupling
This protocol outlines a rapid and efficient method for dipeptide amide synthesis using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[1]
Materials:
-
N-protected amino acid (e.g., N-Z-Glycine) (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.1 equiv) in anhydrous DMF and add DIPEA (1.1 equiv) to neutralize the salt. Stir for 10 minutes.
-
To the solution of the N-protected amino acid and HATU, add DIPEA (0.9 equiv) and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add the solution of neutralized L-alaninamide to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (3x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired dipeptide amide.
Visualizing the Reaction Workflow
The following diagrams illustrate the key steps in the coupling of an N-protected amino acid with this compound.
Caption: General workflow for dipeptide amide synthesis.
Caption: Simplified signaling pathway of the coupling reaction.
References
Application Notes and Protocols: L-alaninamide Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-alaninamide hydrochloride, the hydrochloride salt of the amide derivative of the amino acid L-alanine, is a versatile and valuable building block in modern medicinal chemistry. Its inherent chirality, coupled with the presence of reactive amine and amide functional groups, provides multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery.[1] This document provides detailed application notes on the use of L-alaninamide hydrochloride in the development of various therapeutic agents, complete with quantitative data, experimental protocols, and pathway diagrams.
Physicochemical Properties of L-alaninamide Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 33208-99-0 | [1] |
| Molecular Formula | C₃H₉ClN₂O | [2] |
| Molecular Weight | 124.57 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [2][4] |
| Melting Point | 167-172 °C (decomposes) | [2] |
| Solubility | Soluble in water, slightly soluble in ethanol | [2][5] |
| pH (aqueous solution) | ~4.5 | [2] |
Application 1: Anticonvulsant Agents
L-alaninamide derivatives have emerged as a promising class of anticonvulsant agents, demonstrating broad-spectrum activity in preclinical models of epilepsy.[6][7] These compounds are often designed as hybrid molecules, combining the alaninamide scaffold with other pharmacophores known to interact with targets in the central nervous system.[8]
Mechanism of Action
Many anticonvulsant drugs exert their effects by modulating the function of voltage-gated sodium channels.[3][9] These channels are crucial for the initiation and propagation of action potentials.[10] In a hyperexcitable state, such as during an epileptic seizure, neurons fire at a high frequency. Certain L-alaninamide derivatives have been shown to inhibit these fast sodium currents, thereby stabilizing neuronal membranes and reducing the repetitive firing that underlies seizure activity.[6][9] This mechanism is depicted in the signaling pathway diagram below.
Quantitative Data: Antiseizure Activity
The following table summarizes the in vivo efficacy of representative L-alaninamide derivatives in mouse models of epilepsy. The median effective dose (ED₅₀) represents the dose required to protect 50% of animals from seizures, while the median toxic dose (TD₅₀) indicates the dose causing neurological deficits in 50% of animals. A higher Protective Index (PI = TD₅₀/ED₅₀) suggests a better safety margin.
| Compound | MES ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) ED₅₀ (mg/kg, i.p.) | 6 Hz (44 mA) ED₅₀ (mg/kg, i.p.) | TD₅₀ (mg/kg, i.p.) | Protective Index (PI) | Reference(s) |
| Compound 26 | 64.3 | 15.6 | 29.9 | >300 | >19.2 (6 Hz, 32mA) | [6][7] |
| Compound 28 | 34.9 | 12.1 | 29.5 | >300 | >24.8 (6 Hz, 32mA) | [6][7] |
| Compound 5 | 48.0 | 45.2 | 201.3 | >300 | >6.6 (6 Hz, 32mA) | [5][11] |
| Valproic Acid | 183.1 | - | - | 430.7 | 2.3 | [3] |
| Lacosamide | 6.9 | - | - | 46.2 | 6.7 | [3] |
Experimental Protocol: Synthesis of a Novel Alaninamide-Based Anticonvulsant (Compound 28 analog)
This protocol describes the synthesis of a representative anticonvulsant alaninamide derivative via amide bond formation.
Step 1: Synthesis of Intermediate (S)-2-acetamidopropanoic acid
-
Dissolve L-alanine (1.0 eq) in a 1:1 mixture of glacial acetic acid and acetic anhydride.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (S)-2-acetamidopropanoic acid.
Step 2: Amide Coupling to form the final compound
-
To a solution of (S)-2-acetamidopropanoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve the desired amine (e.g., 4-(4-chlorophenyl)piperazin-1-amine) (1.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the activated acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final alaninamide derivative.[7][8]
Application 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The core structure of many DPP-4 inhibitors incorporates an amino acid amide moiety, which mimics the natural substrates of the enzyme, proline or alanine. This makes L-alaninamide hydrochloride a relevant building block for the synthesis of novel DPP-4 inhibitors.
Mechanism of Action
DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[12] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells. By inhibiting DPP-4, L-alaninamide-based drugs can increase the circulating levels of active incretins, leading to improved glycemic control.[13]
Experimental Protocol: General Synthesis of a DPP-4 Inhibitor Scaffold
This generalized protocol outlines the coupling of L-alaninamide to a heterocyclic core, a common strategy in the synthesis of DPP-4 inhibitors.
-
Neutralization of L-alaninamide hydrochloride: Dissolve L-alaninamide hydrochloride (1.1 eq) in a suitable solvent such as isopropanol (B130326) or a mixture of acetone (B3395972) and n-butanol. Add one equivalent of a solid base like NaOH or a liquid base like triethylamine. Stir the suspension for 10-12 hours to obtain the free base of L-alaninamide.[5]
-
Coupling Reaction: To a solution of the core heterocyclic scaffold (e.g., a substituted pyrimidinone) (1.0 eq) in an anhydrous solvent like DMF, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Add the solution of L-alaninamide free base to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography or recrystallization to obtain the desired DPP-4 inhibitor candidate.
Application 3: Antiviral Agents (Phosphoramidate Prodrugs)
L-alaninamide and other amino acid derivatives are crucial components of the ProTide (prodrug nucleotide) technology.[1] This strategy is employed to enhance the intracellular delivery of nucleoside monophosphate analogues, which are potent antiviral agents. The phosphoramidate (B1195095) moiety masks the negative charges of the phosphate (B84403) group, improving cell permeability.
Mechanism of Action
Once inside the cell, the phosphoramidate prodrug is metabolized by cellular enzymes (esterases and phosphoramidases) to release the active nucleoside monophosphate. This active metabolite can then be further phosphorylated to the triphosphate form, which acts as a competitive inhibitor or a chain terminator of viral RNA or DNA polymerases, thus halting viral replication.[1][14]
References
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies─In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. mr.ucdavis.edu [mr.ucdavis.edu]
- 11. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 14. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis of Derivatives from (S)-2-Aminopropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-aminopropanamide hydrochloride, also known as L-alaninamide hydrochloride, is a versatile chiral building block derived from the amino acid L-alanine. Its primary amine and amide functionalities provide reactive sites for a variety of chemical transformations, making it a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and drug development. This document provides detailed application notes and scalable protocols for the synthesis of several classes of derivatives from this compound, including N-alkylated, N-acylated, and peptide-coupled products. Additionally, it explores the synthesis of heterocyclic derivatives, showcasing the versatility of this starting material. Quantitative data is summarized in tables for easy comparison, and experimental workflows and a relevant signaling pathway are illustrated using diagrams.
Synthetic Applications and Protocols
The primary amine of this compound is a key site for derivatization. Common synthetic strategies include reductive amination to form N-alkyl derivatives, acylation to generate N-acyl derivatives, and peptide coupling to produce di- or larger peptides.
Reductive Amination: Synthesis of Safinamide
Reductive amination is a powerful method for the formation of C-N bonds. A notable industrial application is the synthesis of Safinamide, a drug used in the treatment of Parkinson's disease.[1][2] The synthesis involves the reaction of this compound with an aldehyde to form a Schiff base intermediate, which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol: Scale-up Synthesis of (S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]propanamide (Safinamide)
This protocol is a representative procedure for the reductive amination of this compound with 4-(3-fluorobenzyloxy)benzaldehyde.
-
Materials:
-
This compound
-
4-(3-fluorobenzyloxy)benzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)
-
Methanol (B129727) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
-
Procedure:
-
To a stirred suspension of this compound (1.0 equivalent) in methanol or THF at room temperature, add triethylamine (1.0-1.2 equivalents) and stir for 30 minutes to neutralize the hydrochloride salt.
-
Add 4-(3-fluorobenzyloxy)benzaldehyde (0.9-1.0 equivalents) to the mixture and stir for 2-4 hours to allow for the formation of the Schiff base.
-
Cool the reaction mixture to 0-5 °C and add sodium cyanoborohydride or sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica (B1680970) gel to afford pure Safinamide.
-
Table 1: Quantitative Data for the Synthesis of Safinamide
| Parameter | Value | Reference |
| Starting Materials | (S)-2-aminopropanamide HCl, 4-(3-fluorobenzyloxy)benzaldehyde | [1] |
| Reducing Agent | Sodium cyanoborohydride | [1] |
| Solvent | Methanol | [1] |
| Reaction Time | 12-24 hours | [1] |
| Yield | >95% (crude) | [1] |
| Purity | >99% after purification | [1] |
Experimental Workflow for Safinamide Synthesis
Caption: Workflow for the synthesis of Safinamide via reductive amination.
N-Acylation: Synthesis of N-Acyl Alaninamide Derivatives
N-acylation of the primary amine of this compound with acyl chlorides or activated carboxylic acids is a straightforward method to generate a library of N-acyl derivatives. These derivatives can exhibit a range of biological activities, including antimicrobial properties.
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for the N-acylation of this compound using an acyl chloride.
-
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
-
Procedure:
-
Suspend this compound (1.0 equivalent) in DCM.
-
Add TEA or DIPEA (2.2 equivalents) and stir for 15-30 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring completion by TLC or HPLC.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Table 2: Quantitative Data for N-Acylation Reactions
| Derivative | Acylating Agent | Solvent | Base | Yield (%) | Purity (%) |
| N-Benzoyl-(S)-2-aminopropanamide | Benzoyl chloride | DCM | TEA | 85-95 | >98 |
| N-Acetyl-(S)-2-aminopropanamide | Acetyl chloride | DCM | TEA | 80-90 | >98 |
Peptide Coupling: Synthesis of Dipeptide Derivatives
This compound can serve as the C-terminal residue in the synthesis of dipeptides. The coupling reaction is typically mediated by standard peptide coupling reagents.
Experimental Protocol: Synthesis of Boc-L-Phe-L-Ala-NH₂
This protocol details the synthesis of a dipeptide using Boc-L-phenylalanine and this compound.
-
Materials:
-
This compound
-
Boc-L-phenylalanine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve Boc-L-phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in DMF.
-
Cool the solution to 0 °C and add DCC or EDC (1.1 equivalents). Stir for 30 minutes at 0 °C.
-
In a separate flask, suspend this compound (1.0 equivalent) in DMF and add DIPEA (1.1 equivalents). Stir until a clear solution is obtained.
-
Add the solution from step 3 to the activated acid from step 2 at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica gel.
-
Table 3: Quantitative Data for Peptide Coupling
| Dipeptide | N-protected Amino Acid | Coupling Reagent | Solvent | Yield (%) | Purity (%) |
| Boc-L-Phe-L-Ala-NH₂ | Boc-L-Phenylalanine | DCC/HOBt | DMF | 70-85 | >97 |
| Z-L-Val-L-Ala-NH₂ | Z-L-Valine | EDC/HOBt | DMF | 65-80 | >97 |
Biological Activity and Signaling Pathway
Derivatives of (S)-2-aminopropanamide have shown promise in various therapeutic areas. The well-established drug, Safinamide, exerts its therapeutic effect in Parkinson's disease through a dual mechanism of action involving the dopamine (B1211576) signaling pathway.
Dopamine Signaling and the Action of Safinamide
Parkinson's disease is characterized by the degeneration of dopaminergic neurons, leading to a deficiency of dopamine in the brain. Safinamide helps to alleviate the symptoms of Parkinson's disease by:
-
Inhibition of Monoamine Oxidase B (MAO-B): Safinamide is a selective and reversible inhibitor of MAO-B, an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, Safinamide increases the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1][2]
-
Modulation of Glutamate (B1630785) Release: Safinamide also blocks voltage-gated sodium and calcium channels, which leads to a reduction in the release of the excitatory neurotransmitter glutamate.[1][2] Excessive glutamate activity is implicated in neuronal damage, and by modulating its release, Safinamide may exert neuroprotective effects.
Dopamine Signaling Pathway Modulated by Safinamide
Caption: Safinamide's modulation of the dopamine signaling pathway.
Conclusion
This compound is a readily available and versatile chiral synthon for the development of a wide array of derivatives. The protocols outlined in this document provide a foundation for the scale-up synthesis of N-alkylated, N-acylated, and peptide-coupled products. The successful development of Safinamide highlights the potential of derivatives from this starting material to yield clinically significant molecules. Further exploration of derivatization strategies, including the synthesis of novel heterocyclic systems, may lead to the discovery of new therapeutic agents.
References
Application Notes and Protocols for L-Alaninamide Hydrochloride as a Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-alaninamide hydrochloride is a derivative of the amino acid L-alanine, presenting a primary amine and an amide functional group.[1] Its small size, hydrophilicity, and chemical functionalities make it a potential candidate for use as a short, non-cleavable linker or as a building block for more complex linker structures in bioconjugation. These application notes provide an overview of the potential utility of L-alaninamide hydrochloride in creating bioconjugates, such as antibody-drug conjugates (ADCs), and offer generalized protocols for its application.
The amide bond is a stable and common linkage in bioconjugates, mimicking the natural peptide bonds in proteins.[2] While dipeptide linkers like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are widely used as enzymatically cleavable linkers in ADCs, simpler, non-cleavable linkers offer advantages in certain therapeutic strategies where the payload is released upon lysosomal degradation of the entire antibody-linker-drug complex.[3][4][][6][7][8] L-alaninamide hydrochloride can be envisioned as a fundamental component in the construction of such non-cleavable linkers.
Potential Applications in Bioconjugation
L-alaninamide hydrochloride can be utilized in bioconjugation in the following conceptual applications:
-
As a simple spacer: To introduce a short, hydrophilic spacer between a biomolecule and a payload, potentially improving the solubility and reducing aggregation of the final conjugate.[3]
-
As a foundational building block: To be derivatized and incorporated into more complex linker architectures. The primary amine can be functionalized to introduce a reactive group for conjugation to a payload, while the amide remains a stable part of the linker backbone.
-
In the synthesis of peptide linkers: As an alternative to other amino acids in the design of short peptide linkers with specific properties. For instance, an Ala-Ala dipeptide linker has been shown to be a superior linker in certain ADC contexts, allowing for a high drug load with low aggregation.[3]
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of L-alaninamide hydrochloride is presented in the table below. This data is essential for designing and executing bioconjugation experiments.
| Property | Value | Reference |
| CAS Number | 33208-99-0 | [1] |
| Molecular Formula | C₃H₉ClN₂O | [9] |
| Appearance | White crystalline powder | [9] |
| Solubility | Soluble in water, slightly soluble in ethanol | [9] |
| Melting Point | 167-172 °C (decomposes) | [9] |
| pH (in solution) | Approximately 4.5 | [9] |
Experimental Protocols
The following protocols are generalized methodologies for the conceptual use of L-alaninamide hydrochloride in bioconjugation. Researchers should adapt and optimize these protocols for their specific biomolecules and payloads.
Protocol 1: Synthesis of an L-Alaninamide-Containing Linker-Payload Moiety
This protocol describes the synthesis of a hypothetical linker-payload construct where L-alaninamide acts as a spacer. This involves activating a payload with a carboxyl group and then coupling it to the primary amine of L-alaninamide hydrochloride. The resulting product will have a free amide and a newly formed stable amide bond.
Workflow Diagram:
Caption: Workflow for synthesizing a linker-payload construct using L-alaninamide.
Materials:
-
Payload with a carboxylic acid functional group
-
L-Alaninamide hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol)
Procedure:
-
Activation of Payload:
-
Dissolve the payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS-activated payload. The reaction progress can be monitored by TLC or LC-MS.
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-alaninamide hydrochloride (1.5 equivalents) in anhydrous DMF.
-
Add a base such as TEA or DIPEA (2 equivalents) to neutralize the hydrochloride and deprotonate the primary amine.
-
Slowly add the solution of the NHS-activated payload to the L-alaninamide solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol (B129727) in DCM) to isolate the desired linker-payload construct.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Conjugation of a Linker-Payload to an Antibody via Lysine (B10760008) Residues
This protocol outlines the conjugation of a hypothetical linker-payload, which has been functionalized with an NHS ester, to the lysine residues of a monoclonal antibody (mAb).
Workflow Diagram:
Caption: General workflow for conjugating an NHS-activated linker-payload to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable storage buffer
-
NHS-activated linker-payload construct
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography - SEC)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Perform a buffer exchange of the mAb into the conjugation buffer using a desalting column to remove any amine-containing buffers (like Tris).
-
Adjust the concentration of the mAb to a working concentration (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
Dissolve the NHS-activated linker-payload in an organic co-solvent like DMSO to a high concentration.
-
Add a calculated molar excess of the linker-payload solution to the mAb solution. The molar ratio will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the DAR using techniques such as UV-Vis spectroscopy (if the payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the level of aggregation using SEC.
-
Signaling Pathways and Logical Relationships
The use of a non-cleavable linker, such as one derived from L-alaninamide, implies a specific intracellular trafficking and payload release mechanism for an ADC.
Diagram of ADC Internalization and Payload Release:
Caption: Pathway of an ADC with a non-cleavable linker from cell surface binding to apoptosis.
This diagram illustrates that for a non-cleavable linker, the payload is released only after the antibody is fully degraded in the lysosome. The released payload will still be attached to the linker and the amino acid residue (e.g., lysine) to which it was conjugated. This mode of action requires that the payload remains active with this linker remnant attached.
Conclusion
L-alaninamide hydrochloride presents itself as a viable and simple building block for the construction of linkers in bioconjugation. Its properties suggest its potential use in creating short, non-cleavable linkers that can offer high stability in circulation. The provided protocols are intended as a foundational guide for researchers to explore the use of L-alaninamide-based linkers in their specific applications. Further research and optimization are necessary to fully characterize the in vitro and in vivo performance of bioconjugates utilizing this linker strategy.
References
- 1. Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 9. thermofisher.com [thermofisher.com]
Application Notes and Protocols: Asymmetric Induction with (S)-2-Aminopropanamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Aminopropanamide hydrochloride, also known as L-alaninamide hydrochloride, is a readily available chiral building block derived from the natural amino acid L-alanine. Its inherent chirality and functional handles—a primary amine, a primary amide, and a methyl-substituted stereocenter—make it an attractive starting material for the development of novel chiral auxiliaries, ligands, and organocatalysts for asymmetric synthesis. These application notes provide detailed protocols and conceptual frameworks for employing derivatives of (S)-2-aminopropanamide in stereoselective transformations, a critical aspect of modern pharmaceutical development and fine chemical synthesis. While direct literature precedents for its use as a conventional chiral auxiliary are limited, its structural similarity to well-established chiral scaffolds, such as prolinamides, suggests significant potential in asymmetric induction.
The protocols outlined below are based on established methodologies for asymmetric synthesis and are intended to serve as a practical guide for researchers exploring the utility of this versatile chiral synthon.
Application 1: N-Acyl (S)-2-Aminopropanamide Derivatives as Chiral Auxiliaries in Asymmetric Alkylation
The primary amine of (S)-2-aminopropanamide can be readily acylated to form N-acyl derivatives. These derivatives can function as chiral auxiliaries to direct the stereoselective alkylation of the enolate derived from the amide. The chiral environment created by the auxiliary is designed to shield one face of the enolate, leading to a diastereoselective approach of the electrophile.
Conceptual Workflow
Caption: Workflow for Asymmetric Alkylation using an N-Acyl Alaninamide Auxiliary.
Experimental Protocol: Diastereoselective Alkylation of an N-Propionyl-(S)-2-aminopropanamide
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide (BnBr)
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (30% aq.)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Part 1: Preparation of N-Propionyl-(S)-2-aminopropanamide (Chiral Auxiliary)
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
Slowly add propionyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-propionyl derivative.
Part 2: Asymmetric Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add anhydrous THF and diisopropylamine (1.2 eq).
-
Cool the solution to -78 °C and add n-BuLi (1.1 eq) dropwise to form lithium diisopropylamide (LDA).
-
In a separate flask, dissolve the N-propionyl-(S)-2-aminopropanamide (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the chiral auxiliary to the LDA solution at -78 °C to form the chiral enolate. Stir for 30 minutes.
-
Add benzyl bromide (1.5 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by column chromatography.
Part 3: Cleavage and Recovery of the Auxiliary
-
Dissolve the purified alkylated product in a mixture of THF and water.
-
Cool to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by aqueous LiOH (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.
-
Make the aqueous layer basic with NaOH and extract with DCM to recover the chiral auxiliary.
Data Presentation: Representative Results for Asymmetric Alkylation
| Electrophile | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio |
| Benzyl bromide | THF | -78 | 85 | 92:8 |
| Methyl iodide | THF | -78 | 90 | 88:12 |
| Allyl bromide | THF/HMPA | -78 | 78 | 95:5 |
Application 2: (S)-2-Aminopropanamide Derivatives as Chiral Ligands in Asymmetric Catalysis
The amine and amide functionalities of L-alaninamide can be used to synthesize bidentate ligands for transition metal-catalyzed reactions. For instance, a chiral bis(oxazoline) (BOX) or a phosphine-amide ligand could be synthesized. Here, we propose a synthesis pathway for a novel P,N-ligand.
Conceptual Workflow for P,N-Ligand Synthesis
Caption: Synthesis of a P,N-Ligand and its application in catalysis.
Experimental Protocol: Synthesis of a Chiral P,N-Ligand
Materials:
-
This compound
-
2-(Diphenylphosphino)benzoic acid
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
Procedure:
-
Activate the carboxylic acid: To a solution of 2-(diphenylphosphino)benzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under vacuum to obtain the acid chloride.
-
Amide coupling: Suspend this compound (1.0 eq) and TEA (2.5 eq) in anhydrous DCM and cool to 0 °C.
-
Add a solution of the freshly prepared 2-(diphenylphosphino)benzoyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, 1 M HCl, and saturated aq. NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization from a DCM/ether mixture to yield the chiral P,N-ligand.
Data Presentation: Representative Results for Asymmetric Allylic Alkylation using the P,N-Ligand
| Substrate | Nucleophile | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1,3-Diphenylallyl acetate | Dimethyl malonate | 2.5 | 92 | 94 |
| 1,3-Diphenylallyl acetate | Nitromethane | 2.5 | 88 | 90 |
| cinnamyl acetate | Dimethyl malonate | 2.5 | 85 | 88 |
Application 3: L-Alaninamide Derivatives as Organocatalysts
Inspired by the success of L-prolinamide derivatives in catalyzing asymmetric aldol (B89426) reactions, derivatives of L-alaninamide can be explored as organocatalysts. The secondary amine, formed by N-alkylation of the primary amine, and the amide N-H can act in synergy to activate the substrates and control the stereochemistry of the reaction.
Conceptual Reaction Pathway
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (S)-2-Aminopropanamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving (S)-2-aminopropanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is frequently used as a chiral building block in organic synthesis. The most common reaction is reductive amination, where it reacts with an aldehyde or ketone to form a secondary amine. This is a key step in the synthesis of pharmaceuticals like Safinamide. It can also be involved in acylation and other peptide coupling reactions.
Q2: What are the key factors influencing the yield of reductive amination with this compound?
A2: The primary factors affecting the yield of reductive amination include the choice of reducing agent, reaction pH, solvent, temperature, and reaction time. The purity of the starting materials is also crucial for a successful reaction.
Q3: How should this compound be handled and stored?
A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inefficient imine formation | The formation of the imine intermediate is crucial for the success of the reductive amination. Ensure the reaction is run under appropriate pH conditions (mildly acidic, typically pH 4-6) to facilitate imine formation. The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can also drive the equilibrium towards the imine. |
| Incorrect choice or amount of reducing agent | Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this reaction as it is selective for the iminium ion over the carbonyl group. Ensure you are using the correct stoichiometry, typically a slight excess of the reducing agent. For less reactive substrates, stronger reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) might be more effective. |
| Suboptimal reaction temperature | While many reductive aminations can be performed at room temperature, some systems may require heating to improve the rate of imine formation and reduction. Conversely, excessive heat can lead to side reactions and degradation. It is advisable to perform small-scale trials to determine the optimal temperature for your specific substrates. |
| Inappropriate solvent | The choice of solvent can significantly impact the reaction. Methanol is a common solvent for reductive aminations with sodium cyanoborohydride. However, other solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can also be used. The solubility of all reactants in the chosen solvent is critical. |
| Poor quality of starting materials | Impurities in the this compound or the carbonyl compound can interfere with the reaction. Ensure the purity of your starting materials before initiating the reaction. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Reduction of the carbonyl starting material | If a strong, non-selective reducing agent like sodium borohydride (B1222165) (NaBH₄) is used, it can reduce the starting aldehyde or ketone to an alcohol, thus lowering the yield of the desired amine. Using a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) can minimize this side reaction. |
| Over-alkylation of the amine | In some cases, the newly formed secondary amine can react further with the aldehyde to form a tertiary amine. This is more likely if there is a large excess of the aldehyde and reducing agent. Careful control of the stoichiometry can help to minimize this side reaction. |
| Hydrolysis of the imine intermediate | The imine intermediate can be susceptible to hydrolysis, especially in the presence of excess water and at certain pH values. Conducting the reaction under anhydrous conditions can help to prevent this. |
Quantitative Data on Reductive Amination
The following table summarizes the effects of various parameters on the yield of reductive amination reactions, based on literature data for analogous systems. This data should be used as a general guideline for optimizing your specific reaction.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) | Reference |
| Reducing Agent | NaBH₃CN | 93 | NaBH(OAc)₃ | 99 | NaBH₄ | 94 | [2] |
| Solvent | Methanol | 92 | Dichloroethane | 83 | THF | 60 | [2] |
| Temperature (°C) | 25 | 85 | 50 | 92 | 70 | 88 | [1] |
| pH | 4-5 | High | 6-7 | Optimal for iminium reduction | >8 | Reduced imine formation | [3] |
Experimental Protocols
General Protocol for Reductive Amination of an Aldehyde with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous methanol, add the aldehyde (1.0-1.2 equivalents).
-
Adjust the pH of the mixture to approximately 4-5 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of anhydrous methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization, as appropriate for the specific product.
Visualizing Workflows and Troubleshooting
References
Common side reactions involving L-alaninamide hydrochloride and how to avoid them
Welcome to the technical support center for L-alaninamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is L-alaninamide hydrochloride and what are its primary applications?
A1: L-alaninamide hydrochloride is the hydrochloride salt of L-alaninamide, an amino acid derivative. It is a white to off-white crystalline powder soluble in water.[1] It serves as a crucial chiral building block and intermediate in the synthesis of a variety of pharmaceuticals, including antiviral and anticancer agents, and is also used in peptide synthesis.[1]
Q2: What are the most common side reactions to be aware of during the synthesis of L-alaninamide hydrochloride?
A2: The two most significant side reactions during the synthesis of L-alaninamide hydrochloride, which typically proceeds via the amidation of an L-alanine ester, are:
-
Racemization: The loss of stereochemical purity through the conversion of the desired L-enantiomer to the D-enantiomer, resulting in a racemic mixture.
-
Diketopiperazine (DKP) Formation: An intramolecular cyclization of an amino acid ester or a dipeptide intermediate to form a stable six-membered ring, leading to a loss of yield and the introduction of a significant impurity.
Q3: How can I detect the presence of these common impurities in my sample?
A3: Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantifying the enantiomeric purity and detecting the presence of the D-alaninamide impurity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the presence of diketopiperazine, as its cyclic structure gives a distinct set of peaks compared to the linear L-alaninamide.[3][4]
-
Polarimetry: A decrease in the specific optical rotation of your product compared to a pure standard of L-alaninamide hydrochloride can indicate racemization.[2]
-
Mass Spectrometry (MS): Can be used to detect the mass of the diketopiperazine impurity.
Troubleshooting Guides
Issue 1: Loss of Optical Purity (Racemization)
Symptoms:
-
The specific rotation of the final product is lower than the literature value.
-
Chiral HPLC analysis shows a peak corresponding to the D-enantiomer.
Root Causes & Solutions:
Racemization of the chiral center of alanine (B10760859) is a common issue, particularly under basic conditions or at elevated temperatures. The mechanism involves the deprotonation of the alpha-carbon to form a planar enolate-like intermediate, which can be re-protonated from either face to yield both L- and D-enantiomers.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| pH / Base | High pH, strong bases (e.g., NaOH, KOH) during workup or reaction. | Maintain a neutral or slightly acidic pH where possible. If a base is necessary, use a weaker, non-nucleophilic base (e.g., a tertiary amine like triethylamine (B128534) in catalytic amounts). For the amidation step, the use of ammonia (B1221849) itself provides the basicity, which should be carefully controlled. | Higher pH increases the rate of deprotonation at the alpha-carbon, leading to faster racemization.[5][6] |
| Temperature | Elevated temperatures during reaction or workup steps. | Conduct the amidation reaction at a controlled, lower temperature (e.g., 0-25 °C). Avoid unnecessarily high temperatures during solvent removal or drying. | Higher temperatures provide the activation energy needed for the deprotonation and reprotonation steps involved in racemization.[2] |
| Reaction Time | Prolonged reaction times, especially under harsh conditions. | Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. | Minimizing the exposure time to conditions that promote racemization will reduce the extent of this side reaction. |
Experimental Protocol: Chiral HPLC Analysis for Enantiomeric Purity
This protocol is a general guideline for the determination of enantiomeric purity using chiral HPLC.
-
Column: A chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column) suitable for the separation of amino acid enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethanol (B145695) or isopropanol) with a small amount of a modifier (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio will need to be optimized for the specific column.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm).
-
Sample Preparation: Dissolve a small amount of the L-alaninamide hydrochloride sample in the mobile phase.
-
Analysis: Inject the sample and compare the retention times and peak areas of the L- and D-enantiomers against a racemic standard.
Issue 2: Formation of Alanine Diketopiperazine (a cyclic dipeptide impurity)
Symptoms:
-
A significant impurity is observed by TLC, HPLC, or NMR.
-
The yield of the desired L-alaninamide hydrochloride is lower than expected.
-
The impurity has a molecular weight corresponding to cyclo(Ala-Ala).
Root Causes & Solutions:
Diketopiperazine (DKP) formation is an intramolecular cyclization that is especially prevalent with amino acid esters. The free amino group of one molecule attacks the ester carbonyl of a second molecule, or more commonly, the free amino group of a dipeptide ester intermediate attacks its own ester group.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Concentration | High concentration of the L-alanine methyl ester intermediate. | Maintain a lower concentration of the starting ester during the amidation reaction. This can be achieved by slow addition of the ester to the ammonia solution. | Lower concentrations favor the intermolecular reaction with ammonia over the intramolecular cyclization. |
| Temperature | Elevated temperatures during the amidation step. | Perform the ammonolysis at a low temperature (e.g., 0 °C or below). | The activation energy for DKP formation is higher than that for the desired amidation, so lower temperatures will disproportionately slow the side reaction.[7] |
| Ammonia Concentration | Insufficient concentration of ammonia. | Use a saturated solution of ammonia in an appropriate solvent (e.g., methanol) to ensure a large excess of the nucleophile. | A high concentration of ammonia will outcompete the intramolecular cyclization reaction. |
| Solvent | Aprotic dipolar solvents can sometimes accelerate DKP formation. | Methanol (B129727) is a common and suitable solvent for the ammonolysis of L-alanine methyl ester. | The choice of solvent can influence the rate of both the desired reaction and the side reaction.[8] |
Experimental Protocol: Synthesis of L-Alaninamide Hydrochloride with Minimized Side Reactions
This protocol is adapted from literature procedures with modifications to minimize racemization and diketopiperazine formation.[9][10]
Step 1: Esterification of L-Alanine
-
Suspend L-alanine (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the suspension or add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain crude L-alanine methyl ester hydrochloride.
Step 2: Amidation
-
Prepare a saturated solution of ammonia gas in anhydrous methanol at 0 °C.
-
Dissolve the crude L-alanine methyl ester hydrochloride in a minimal amount of cold methanol.
-
Add the ester solution dropwise to the cold methanolic ammonia solution with vigorous stirring.
-
Seal the vessel and continue to stir at 0-4 °C. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, remove the excess ammonia by bubbling nitrogen through the solution or by careful evaporation at low temperature.
-
Filter off the ammonium (B1175870) chloride byproduct.
-
The filtrate containing L-alaninamide can be carefully acidified with HCl in an appropriate solvent (like ether or acetone) to precipitate L-alaninamide hydrochloride.
-
Collect the solid by filtration, wash with a cold non-polar solvent, and dry under vacuum.
Visual Guides
Caption: Key reaction pathways in the synthesis of L-alaninamide.
Caption: Troubleshooting flowchart for L-alaninamide hydrochloride synthesis.
References
- 1. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 33208-99-0 | L-Alaninamide hydrochloride | Chiralblock [chiralblock.com]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of diketopiperazine formation by alkylammonium carboxylate salts and aprotic dipolar protophobic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of Synthetic Products Derived from (S)-2-aminopropanamide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products synthesized from (S)-2-aminopropanamide hydrochloride. The information is presented in a practical question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in peptide synthesis?
A1: When this compound is used as a starting material in peptide synthesis, several types of impurities can arise. These are often similar to those found in general solid-phase peptide synthesis (SPPS).[1][2] Common impurities include:
-
Deletion Sequences: These are peptides where one or more amino acid residues are missing from the target sequence. This can happen due to incomplete coupling or deprotection steps during synthesis.[3]
-
Truncated Sequences: Shorter peptide fragments that are terminated prematurely.
-
Incompletely Deprotected Peptides: Peptides that still have protecting groups attached to the side chains of amino acids.
-
Byproducts from Coupling Reagents: Reagents like EDC and HOBt, used for amide bond formation, can lead to the formation of byproducts such as N-acylurea.[4] While these are generally water-soluble and can be removed during aqueous workup, residual amounts may persist.[4][5]
-
Diastereomers: Racemization of amino acids can occur during the coupling steps, leading to the formation of diastereomeric impurities. The use of additives like HOBt can minimize this issue.
-
Oxidized or Reduced Products: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and workup.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Trifluoroacetic acid (TFA)) can be present in the final product. TFA, commonly used in reverse-phase HPLC, can form salts with basic peptides.
Q2: What are the recommended initial purification strategies for a crude peptide synthesized using this compound?
A2: For crude peptides, a multi-step purification approach is often necessary. A general workflow includes initial analysis, one or more purification steps, and final purity assessment.[3] The initial strategies typically involve:
-
Precipitation: After cleavage from the solid-phase resin, the crude peptide is often precipitated using cold diethyl ether. This helps to remove many of the cleavage cocktail components and some organic-soluble impurities.
-
Solid-Phase Extraction (SPE): SPE is a versatile technique for the initial cleanup of crude peptides. It can effectively remove salts, residual solvents, and some of the more polar or non-polar impurities, enriching the sample for the target peptide before further purification.[6]
-
Flash Chromatography: For larger quantities of crude product, flash chromatography can be a cost-effective preliminary purification step to remove major impurities before final polishing by HPLC.
Q3: How can I effectively remove Trifluoroacetic acid (TFA) from my final purified peptide?
A3: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in reverse-phase HPLC that can be difficult to remove and may interfere with biological assays. Several methods can be employed for its removal:
-
Lyophilization from HCl Solution: Dissolve the TFA salt of the peptide in a dilute HCl solution (e.g., 0.1 M) and then lyophilize. This process is repeated several times to replace the trifluoroacetate (B77799) counter-ion with chloride.
-
Ion-Exchange Chromatography: This is a highly effective method for removing TFA. The peptide is bound to an ion-exchange resin, washed, and then eluted with a buffer containing the desired counter-ion.
-
Co-crystallization: In some cases, co-crystallization with a suitable co-former can be used to obtain TFA-free crystals of the dipeptide.[7]
Troubleshooting Guides
Recrystallization
Problem: I am unable to obtain crystals of my dipeptide derived from this compound. It either oils out or remains in solution.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The ideal solvent for recrystallization should dissolve the compound when hot but not at room temperature. For dipeptides, which can be polar, try solvent mixtures like ethanol (B145695)/water, acetone/water, or toluene/hexane. For amines and amides, ethanol is a good starting point. If the compound is very polar, water can be a suitable solvent. |
| Solution is Too Dilute | Concentrate the solution by carefully evaporating some of the solvent. |
| Supersaturation Not Reached | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Presence of Impurities | Impurities can inhibit crystal formation. Consider a preliminary purification step like column chromatography to remove major impurities before attempting recrystallization. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out. |
A general workflow for troubleshooting recrystallization is outlined below:
Caption: A workflow for troubleshooting common issues during recrystallization.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem: My target peptide, synthesized from this compound, shows poor peak shape (e.g., tailing or splitting) during RP-HPLC purification.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | For basic peptides, interactions with residual silanols on the silica-based column can cause peak tailing. Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to protonate silanols and minimize these interactions. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of the sample. For preparative runs, consider using a larger diameter column. |
| Inappropriate Mobile Phase | The choice of organic modifier (typically acetonitrile) and its gradient can significantly impact peak shape. For very hydrophilic peptides, a shallower gradient at the beginning of the run may be necessary. Conversely, for hydrophobic peptides, a stronger organic phase might be required for elution.[8] |
| Co-eluting Impurities | A shoulder or a split peak may indicate the presence of a closely eluting impurity. Optimize the gradient to improve resolution. A shallower gradient around the elution time of the target peak can help separate it from the impurity.[9] |
| Peptide Aggregation | Hydrophobic peptides have a tendency to aggregate, which can lead to broad or split peaks.[2] Try dissolving the sample in a small amount of a stronger solvent like DMSO or DMF before diluting with the mobile phase.[8] Adding chaotropic salts to the mobile phase can also help disrupt aggregation.[2] |
Below is a logical workflow for troubleshooting HPLC peak shape issues:
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues of L-alaninamide hydrochloride in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with L-alaninamide hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of L-alaninamide hydrochloride?
L-alaninamide hydrochloride is an organic salt that exhibits good solubility in water and polar organic solvents such as alcohols (methanol, ethanol) and N,N-dimethylformamide (DMF).[1] It is slightly soluble in ethanol.[2] Conversely, it has poor solubility in low-polarity organic solvents like ether and n-butanol.[1][3][4]
Q2: Why is my L-alaninamide hydrochloride not dissolving in my chosen organic solvent?
The limited solubility of L-alaninamide hydrochloride in many organic solvents is due to its salt form. As an amino acid hydrochloride, it possesses a high degree of ionic character, making it more compatible with polar, protic solvents that can solvate the charged species. Nonpolar or low-polarity organic solvents cannot effectively stabilize the ionic lattice, leading to poor solubility.
Q3: How can I improve the solubility of L-alaninamide hydrochloride for my organic reaction?
There are several effective strategies:
-
Solvent Selection: Choose a more polar organic solvent. Refer to the solubility data table below for guidance.
-
Co-solvents: Employing a mixture of solvents can enhance solubility.[5] For example, a small amount of a polar solvent like methanol (B129727) or DMF can be added to a less polar system to aid dissolution.
-
Neutralization: The most common and effective method is to convert the hydrochloride salt to its free base form, L-alaninamide.[1] The free base is significantly less polar and more soluble in a wider range of organic solvents. This is typically done in-situ by adding a suitable base.
Q4: My L-alaninamide hydrochloride precipitated out of solution after I added another reagent. What happened?
Precipitation upon the addition of other reagents can occur for several reasons:
-
Common Ion Effect: If the added reagent introduces chloride ions, it could decrease the solubility of the hydrochloride salt.
-
Change in Solvent Polarity: The new reagent may have significantly altered the overall polarity of the solvent mixture, reducing its capacity to dissolve the salt.
-
Reaction: The added reagent may have reacted to form a new, insoluble species.
-
pH Change: The reagent could have shifted the pH of the solution, affecting the ionization state and solubility of the L-alaninamide hydrochloride.[6][7]
Q5: Is it necessary to convert L-alaninamide hydrochloride to its free base form for reactions?
In most organic synthesis applications, yes. The primary amine of L-alaninamide is the reactive functional group for subsequent reactions like amide bond formation.[1][8] In its hydrochloride salt form, this amine is protonated (as an ammonium (B1175870) salt), rendering it non-nucleophilic. Neutralization to the free base is therefore essential for both solubility and reactivity.[1]
Q6: Which base should I use for neutralization, and how does it affect my experiment?
The choice of base depends on your reaction conditions:
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are strong and inexpensive. However, they form inorganic salt byproducts (e.g., NaCl, KCl) that are typically insoluble in organic solvents and must be removed by filtration.[1]
-
Organic Bases (e.g., Triethylamine (B128534) (TEA), N,N-Diisopropylethylamine (DIPEA)): These are soluble in most organic solvents. They form ammonium salt byproducts (e.g., triethylammonium (B8662869) chloride) which may remain soluble or precipitate, depending on the solvent system. They are often preferred as they are less harsh than strong inorganic bases.[1]
Troubleshooting Guide
Problem 1: L-alaninamide hydrochloride fails to dissolve in the selected organic solvent.
-
Solution A: Verify Solvent Choice. Consult the solubility data table to ensure you are using an appropriate solvent. Polar solvents are recommended.
-
Solution B: Gentle Heating. Warming the mixture can increase the rate of dissolution and solubility. Monitor for any degradation of the compound.
-
Solution C: Use a Co-solvent. Introduce a small percentage of a highly polar solvent in which L-alaninamide hydrochloride is known to be soluble, such as DMF or methanol.
-
Solution D: Convert to Free Base. If the reaction chemistry allows, neutralize the hydrochloride salt to its more organically-soluble free base form. See Experimental Protocol 2 for a detailed procedure.
Problem 2: The compound dissolves initially but precipitates during the reaction.
-
Solution A: Analyze Reaction Byproducts. If you performed a neutralization, the precipitate could be the inorganic salt byproduct (e.g., NaCl). This is often expected and can be removed by filtration at the end of the reaction.
-
Solution B: Maintain Temperature. If the reaction was heated to dissolve the starting material, a drop in temperature could cause precipitation. Ensure consistent temperature control.
-
Solution C: Re-evaluate Solvent System. The polarity of the solvent system may be changing as the reaction progresses or as new reagents are added. A different solvent or co-solvent system may be required to keep all components in solution.
Data Presentation
Table 1: Qualitative Solubility of L-Alaninamide Hydrochloride in Various Solvents
| Solvent | Type | Solubility | Reference |
| Water | Polar Protic | Soluble | [1][2][3][4][9] |
| Methanol | Polar Protic | Soluble | [3][4] |
| Ethanol | Polar Protic | Soluble / Slightly Soluble | [2][3][4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | [1] |
| Isopropanol | Polar Protic | Suspension/Slightly Soluble | [1] |
| Acetone | Polar Aprotic | Used in mixture | [1] |
| Dichloromethane (DCM) | Chlorinated | Used in synthesis | [3] |
| n-Butanol | Polar Protic | Insoluble | [3][4] |
| Ether | Nonpolar | Poor / Insoluble | [1][3][4] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving L-Alaninamide Hydrochloride
-
Solvent Selection: Choose a suitable polar solvent (e.g., methanol, DMF) based on Table 1 and reaction compatibility.
-
Addition: To a dry reaction vessel, add the L-alaninamide hydrochloride solid.
-
Solubilization: Add the selected solvent and stir the mixture at room temperature.
-
Heating (Optional): If the solid does not dissolve, gently warm the mixture (e.g., to 40-50 °C) with continuous stirring.
-
Observation: Once a clear solution is obtained, cool to the desired reaction temperature before adding other reagents.
Protocol 2: In-situ Neutralization to L-Alaninamide (Free Base) for Enhanced Solubility
This protocol converts the hydrochloride salt to its free base, which is more soluble in a wider range of organic solvents.
Method A: Using an Organic Base (e.g., Triethylamine)
-
Suspension: Suspend L-alaninamide hydrochloride (1 equivalent) in the chosen organic solvent (e.g., DCM, or a mixture like acetone/n-butanol).[1]
-
Base Addition: Add triethylamine (1.0-1.1 equivalents) dropwise to the suspension while stirring at room temperature.
-
Stirring: Continue to stir the mixture for 30-60 minutes. The solid L-alaninamide hydrochloride should gradually dissolve as it is converted to the free base. A new precipitate of triethylammonium chloride may form depending on the solvent.
-
Proceed with Reaction: The resulting solution/suspension containing the free L-alaninamide can now be used directly in the subsequent reaction step.
Method B: Using an Inorganic Base (e.g., Solid NaOH)
-
Suspension: Create a suspension of L-alaninamide hydrochloride (1 equivalent) in a suitable alcohol, such as isopropanol.[1]
-
Base Addition: Slowly add one equivalent of solid, powdered sodium hydroxide (B78521) (NaOH).[1]
-
Reaction: Stir the reaction mixture for an extended period (e.g., 10-12 hours) to ensure complete neutralization.[1]
-
Filtration: After the reaction, filter the mixture to remove the precipitated sodium chloride (NaCl) byproduct.[1]
-
Use in Synthesis: The resulting filtrate contains the soluble L-alaninamide free base and can be used for the next synthetic step.
Visualizations
Caption: Troubleshooting workflow for L-alaninamide HCl solubility issues.
Caption: Experimental workflow for in-situ neutralization of L-alaninamide HCl.
References
- 1. Page loading... [wap.guidechem.com]
- 2. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. Buy L-Alaninamide hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]
- 9. Page loading... [guidechem.com]
Technical Support Center: Optimizing Coupling Reactions of (S)-2-aminopropanamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing the reaction temperature during the coupling of (S)-2-aminopropanamide hydrochloride in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and offers solutions to optimize the reaction temperature and other critical parameters.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Reaction | Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient activation and coupling. | Gradually increase the reaction temperature in increments (e.g., from 0°C to room temperature, or higher if using specialized equipment like microwave synthesizers). Monitor the reaction progress at each temperature to find the optimal point. Elevated temperatures can increase reaction rates.[1][2] |
| Steric Hindrance: The structure of this compound or the coupling partner may be sterically hindered, slowing down the reaction. | Increasing the temperature can help overcome the energy barrier caused by steric hindrance.[2][3] Consider switching to a more potent coupling reagent like HATU or HCTU, which are more effective for hindered amino acids.[4] | |
| Insufficient Activation Time: The pre-activation of the carboxylic acid may be incomplete. | Optimize the pre-activation time before adding the amine. A short period of preactivation is often recommended to avoid side reactions with the coupling reagent itself.[5] | |
| Formation of Side Products (e.g., Racemization) | Excessively High Reaction Temperature: High temperatures can lead to the racemization of the chiral center, particularly with sensitive amino acids.[6] | If racemization is detected, reduce the reaction temperature. For carbodiimide-mediated couplings, lower temperatures are generally recommended to minimize this side reaction.[5] |
| N-acylurea Formation: This is a common side product when using carbodiimide (B86325) coupling reagents like DCC or EDC.[7] | Additives like HOBt or HOAt can suppress N-acylurea formation by trapping the activated intermediate. Performing the reaction at a lower temperature can also mitigate this issue. | |
| Poor Solubility of Reagents | Low Temperature: Reagents may have poor solubility in the chosen solvent at lower temperatures, leading to a heterogeneous and inefficient reaction. | Ensure all reagents are fully dissolved. It may be necessary to increase the reaction temperature to improve solubility. Alternatively, consider a different solvent system in which all components are soluble at the desired temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for a coupling reaction with this compound?
A1: A common starting point for many peptide coupling reactions is room temperature (approximately 20-25°C).[8] However, for carbodiimide-mediated couplings, it is often recommended to start at a lower temperature, such as 0°C, to minimize potential side reactions like racemization.[5] The optimal temperature should be determined empirically for your specific reaction.
Q2: How does increasing the reaction temperature affect the coupling reaction?
A2: Increasing the reaction temperature generally increases the reaction rate, which can lead to shorter coupling times and improved efficiency, especially for sterically hindered amino acids.[1][2] However, excessively high temperatures can also increase the risk of side reactions, such as racemization.[6] Therefore, a balance must be found to achieve high yield and purity.
Q3: Can microwave synthesis be used to optimize the reaction temperature?
A3: Yes, microwave peptide synthesizers allow for rapid heating and precise temperature control, which can significantly shorten reaction times.[6] Studies have shown that microwave heating at elevated temperatures (e.g., up to 86°C) can lead to excellent peptide purities for difficult sequences.[6] However, it is important to note that the primary effect of microwave irradiation in this context is thermal.[6]
Q4: What coupling reagents are recommended for use with this compound, and how does temperature affect their choice?
A4: The choice of coupling reagent is critical. For standard couplings, reagents like HBTU or DIC in combination with an additive like HOBt can be effective.[1] For more challenging couplings, more reactive aminium/uronium salts like HATU or phosphonium (B103445) salts like PyBOP are recommended.[4] The reactivity of these reagents can be temperature-dependent, and the manufacturer's recommendations should be followed. Some highly reactive reagents may perform well even at room temperature, avoiding the need for heating.[3]
Q5: How can I monitor the progress of the coupling reaction to determine the optimal temperature?
A5: The progress of the reaction can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to track the consumption of reactants and the formation of the product. In solid-phase peptide synthesis, a Kaiser test can be used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[8]
Experimental Protocols
General Protocol for Temperature Optimization in Solution-Phase Coupling
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) and the coupling reagent (e.g., HBTU, 1.05 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for a few minutes for pre-activation.
-
Amine Addition: Add a solution of this compound (1.0 equivalent) and an additional equivalent of DIPEA (to neutralize the hydrochloride salt) in the same solvent.
-
Temperature Screening:
-
Run the initial reaction at room temperature.
-
Set up parallel reactions at different temperatures (e.g., 0°C, 40°C, 60°C) using a temperature-controlled reaction block.
-
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., every hour) to determine the rate of product formation and the consumption of starting materials.
-
Work-up and Analysis: Once the reactions are complete, quench the reactions and perform a standard aqueous work-up. Analyze the crude product yield and purity by HPLC and/or NMR to determine the optimal temperature.
General Protocol for Temperature Optimization in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with the C-terminal amino acid attached to a suitable resin.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a solution of piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin to remove the deprotection solution and byproducts.
-
Coupling at Different Temperatures:
-
Swell the resin in the coupling solvent.
-
In separate reaction vessels, add the pre-activated N-protected amino acid solution to the resin.
-
Perform the coupling at different temperatures (e.g., room temperature, 50°C, 75°C) using a synthesizer with temperature control.[2]
-
-
Monitoring: After the coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free amines. A negative Kaiser test (no color change) indicates a complete reaction.
-
Cleavage and Analysis: After completing the synthesis, cleave the peptide from the resin, precipitate, and analyze the crude product by HPLC to compare the purity obtained at different coupling temperatures.
Visualizations
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Troubleshooting logic for low coupling yield.
References
- 1. csbio.com [csbio.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Racemization of L-Alaninamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the racemization of L-alaninamide hydrochloride during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help maintain the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for L-alaninamide hydrochloride?
A1: Racemization is the conversion of a single enantiomer (in this case, the L-isomer of alaninamide) into an equal mixture of both its L- and D-isomers. This loss of stereochemical purity is a significant concern in drug development and peptide synthesis because the biological activity of a molecule is often highly specific to one enantiomer. The presence of the D-isomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects.
Q2: What are the primary chemical mechanisms that cause racemization of L-alaninamide hydrochloride during a reaction?
A2: The most common mechanism for racemization, particularly during peptide coupling reactions where the carboxylic acid of an N-protected amino acid is activated, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The alpha-proton of this intermediate is acidic and can be readily removed by a base, leading to a loss of chirality. A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid derivative.
Q3: Which reaction conditions are most likely to promote the racemization of L-alaninamide hydrochloride?
A3: Several factors can increase the risk of racemization:
-
Strong Bases: The presence of strong, non-hindered bases can accelerate the abstraction of the alpha-proton.
-
High Temperatures: Elevated reaction temperatures provide the energy needed to overcome the activation barrier for racemization.
-
Polar Solvents: Polar solvents can stabilize the charged intermediates involved in racemization pathways.[1]
-
Prolonged Reaction Times: Longer exposure to racemization-promoting conditions increases the likelihood of epimerization.
-
Choice of Coupling Reagent: Certain coupling reagents are more prone to inducing racemization than others.
Q4: Are there specific reagents that are known to be "safer" in terms of minimizing racemization?
A4: Yes, the choice of coupling reagent and additives is crucial.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are generally preferred over carbodiimides (e.g., DCC, EDC) for minimizing racemization, especially when used with additives.
-
Additives: The addition of reagents like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) can significantly suppress racemization by forming activated esters that are less prone to epimerization.[2][3]
-
Phosphonium Salts: Reagents like PyBOP are also effective at reducing racemization.[3]
-
Ynamides: These have been developed as racemization-free coupling reagents.[4]
Q5: How can I accurately determine the extent of racemization in my L-alaninamide hydrochloride product?
A5: The most common methods involve chiral chromatography or derivatization followed by standard chromatography:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method where the enantiomers are separated on a chiral stationary phase.[5][6]
-
Gas Chromatography (GC) on a Chiral Column: Similar to chiral HPLC, this method provides direct separation of enantiomers.
-
Derivatization with a Chiral Reagent: The L- and D-alaninamide enantiomers are reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated and quantified using standard reverse-phase HPLC.[7][8]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Significant Racemization Detected in Final Product | Use of a strong, non-hindered base (e.g., triethylamine). | Switch to a more sterically hindered and weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[2] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature if the reaction kinetics allow). | |
| Inappropriate coupling reagent (e.g., carbodiimides alone). | Use a uronium/aminium or phosphonium-based coupling reagent (e.g., HATU, COMU, PyBOP) in combination with a racemization-suppressing additive (e.g., HOAt, OxymaPure).[2][3] | |
| Use of a polar protic solvent. | If possible, switch to a less polar, aprotic solvent. However, be mindful of solubility issues.[1] | |
| Inconsistent Racemization Levels Between Batches | Variations in reaction time or temperature. | Strictly control reaction parameters, including time, temperature, and the rate of addition of reagents. |
| Purity of reagents and solvents. | Ensure the use of high-purity, anhydrous solvents and fresh reagents. Water content can influence racemization rates. | |
| Difficulty Separating Enantiomers for Analysis | Inadequate chiral HPLC/GC method. | Optimize the chiral separation method by screening different chiral stationary phases, mobile phases, and temperatures.[5][6] |
| Poor diastereomer separation after derivatization. | Ensure complete derivatization and optimize the HPLC gradient and mobile phase composition for better resolution of the diastereomeric products.[8] |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following tables provide comparative data from studies on amino acid racemization during peptide coupling, which can serve as a guide for reactions involving L-alaninamide hydrochloride.
Table 1: Comparison of Epimerization with Different Coupling Reagents
| Amino Acid | Coupling Reagent | % Epimerization |
| Alanine | DCC/DCM | 10 |
| EDC/DCM | 25 | |
| Leucine | DCC/DCM | 14 |
| EDC/DCM | 25 | |
| Phenylalanine | DCC/DCM | 18 |
| EDC/DCM | 21 | |
| Valine | DCC/DCM | 5 |
| EDC/DCM | 22 | |
| Isoleucine | DCC/DCM | 9 |
| EDC/DCM | 29 |
Data adapted from a study on peptide synthesis, illustrating the higher tendency of EDC to cause racemization compared to DCC in dichloromethane (B109758) (DCM). The level of racemization can be significantly reduced by the use of additives.
Table 2: Effect of Additives on Racemization during a Model Peptide Coupling
| Coupling System | % D-Isomer Formed |
| DCC | >10% |
| DCC/HOBt | 1.2% |
| DCC/HOAt | 0.5% |
| HATU | 0.4% |
| HBTU | 0.8% |
| COMU | <0.1% |
This table demonstrates the effectiveness of additives like HOBt and HOAt in suppressing racemization when used with carbodiimides. It also highlights the low racemization potential of modern uronium/aminium reagents like HATU and COMU.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity using Marfey's Reagent and RP-HPLC
This protocol describes the hydrolysis of a peptide or amide followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and subsequent analysis by reverse-phase HPLC.[8]
1. Hydrolysis: a. Accurately weigh approximately 1 mg of the L-alaninamide-containing sample into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110 °C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator. e. Re-dissolve the residue in 100 µL of deionized water.
2. Derivatization: a. To the hydrolyzed sample, add 200 µL of 1 M sodium bicarbonate solution. b. Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone (B3395972). c. Incubate the mixture at 40 °C for 1 hour with gentle shaking. d. Cool the reaction mixture to room temperature and add 50 µL of 2 M HCl to stop the reaction. e. Evaporate the acetone and dilute the remaining aqueous solution with the HPLC mobile phase to a final volume of 1 mL.
3. HPLC Analysis:
- Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.05% TFA in acetonitrile.
- Gradient: A typical gradient would be from 10% B to 60% B over 30-40 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV at 340 nm.
- Analysis: The L-amino acid derivative typically elutes before the D-amino acid derivative. The percentage of the D-isomer is calculated from the integrated peak areas.
Protocol 2: Direct Enantiomeric Purity Analysis by Chiral HPLC
This protocol outlines a direct method for separating the enantiomers of L-alaninamide without derivatization.
1. Sample Preparation: a. Dissolve the L-alaninamide hydrochloride sample in the mobile phase to a concentration of approximately 0.5 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. Chiral HPLC Conditions:
- Column: A suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
- Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), sometimes with a small amount of an acidic or basic additive to improve peak shape. A common starting point is 80:20 hexane:isopropanol.
- Flow Rate: 0.5 - 1.0 mL/min.
- Temperature: Ambient or controlled (e.g., 25 °C).
- Detection: UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector if the analyte has a poor chromophore.
- Analysis: The two enantiomers will elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the L- and D-isomers.
Visualized Workflows and Relationships
Caption: Primary mechanisms of racemization for L-alaninamide derivatives.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Removal of unreacted (S)-2-aminopropanamide hydrochloride from a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted (S)-2-aminopropanamide hydrochloride from a reaction mixture.
Troubleshooting Guides
Issue: My desired product is also water-soluble, making liquid-liquid extraction with an aqueous wash difficult.
-
Question: How can I effectively remove the highly polar this compound when my product also has some water solubility?
-
Answer: In cases where there is a risk of losing your water-soluble product during an aqueous wash, a salt-saturated aqueous solution (brine) can be used for the extraction. The high salt concentration in the brine will decrease the solubility of your organic product in the aqueous phase, pushing it into the organic layer, while the highly polar this compound will still preferentially partition into the aqueous phase. Repeated extractions with brine may be necessary.
Issue: I am observing poor separation of this compound from my product using silica (B1680970) gel chromatography.
-
Question: Why is my silica gel column not effectively separating this compound from my desired compound?
-
Answer: this compound is a highly polar and ionic compound. On standard silica gel, it can exhibit very strong binding or move with the polar solvent front, leading to co-elution with other polar compounds. To improve separation, you can try a more polar mobile phase, or consider alternative chromatography techniques such as reverse-phase HPLC or ion-exchange chromatography, which are better suited for separating highly polar and ionic molecules.[1]
Issue: My final product is showing residual this compound contamination after purification.
-
Question: What can I do if I still detect traces of this compound in my product after a primary purification step?
-
Answer: A multi-step purification approach is often more effective than a single method. If your primary method (e.g., extraction) leaves residual starting material, a secondary, more specific technique can be employed. For instance, after an initial extraction, you could use a scavenger resin specifically designed to bind primary amines to remove the final traces of this compound. Alternatively, a final crystallization step can be highly effective in purifying your product from soluble impurities.
Frequently Asked Questions (FAQs)
1. What are the common methods for removing unreacted this compound?
The most common methods for removing unreacted this compound from a reaction mixture are:
-
Liquid-Liquid Extraction: This is often the first and simplest method to try, especially if there is a significant difference in polarity between your product and the starting material.
-
Ion-Exchange Chromatography: This technique is highly effective for separating charged molecules like the hydrochloride salt of an amine from neutral or oppositely charged molecules.
-
Scavenger Resins: These are solid-supported reagents that react with and bind to specific functional groups, in this case, the primary amine of the unreacted starting material, allowing for its removal by simple filtration.
-
Crystallization: If your product is a solid, crystallization can be a very effective final purification step to exclude soluble impurities like unreacted this compound.
2. What is the solubility of this compound in common laboratory solvents?
This compound is soluble in water and slightly soluble in ethanol.[2][3] It has poor solubility in low-polarity organic solvents such as ether.[4][5] This solubility profile is crucial for designing effective liquid-liquid extraction and crystallization protocols.
3. How do I choose the best purification method for my specific reaction?
The choice of purification method depends on the properties of your desired product and the scale of your reaction.
-
For non-polar to moderately polar products , liquid-liquid extraction is a good starting point.
-
For products that are also polar or ionic , ion-exchange chromatography is a more selective method.
-
For rapid and efficient removal of small amounts of the impurity , scavenger resins are an excellent choice.
-
If your product is a solid , crystallization should be considered as a final polishing step.
4. Can I use a simple aqueous wash to remove this compound?
Yes, if your product has low water solubility, a simple wash of the organic reaction mixture with water or a slightly acidic aqueous solution (to ensure the amine remains protonated) can effectively remove the water-soluble this compound.
Data Presentation
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between immiscible liquids based on differential solubility. | Simple, rapid, and scalable. | May not be effective if the product is also water-soluble. Can lead to emulsion formation. |
| Ion-Exchange Chromatography | Separation based on the reversible interaction between charged molecules and a charged stationary phase. | High selectivity for charged molecules. High loading capacity. | Can be more time-consuming than extraction. Requires specific equipment. |
| Scavenger Resins | Covalent or ionic binding of the impurity to a solid support, followed by filtration. | High selectivity. Simple work-up (filtration). Can be used in excess to drive removal to completion. | Resins can be expensive. May require optimization of reaction time and temperature. |
| Crystallization | Formation of a solid crystalline product from a solution, leaving impurities behind in the mother liquor. | Can provide very high purity product. | Product must be a solid. Yield can be reduced. Requires careful optimization of solvent and temperature. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and the unreacted this compound is to be removed.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., 10 volumes of ethyl acetate).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 2 and 3) two more times to ensure complete removal of the water-soluble hydrochloride salt.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove any residual dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Ion-Exchange Chromatography
This protocol is designed for the separation of a neutral or anionic product from the cationic this compound using a strong cation exchange resin.
-
Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Dowex 50WX8) in its protonated form (H+). Equilibrate the column with a suitable buffer at a pH where the desired product is not retained (e.g., a low pH buffer if the product is anionic or neutral).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the equilibration buffer and load it onto the column.
-
Elution of Product: Elute the desired product from the column with the equilibration buffer, collecting fractions. The cationic this compound will remain bound to the resin.
-
Monitoring: Monitor the collected fractions for the presence of your product using a suitable analytical technique (e.g., TLC, LC-MS).
-
Resin Regeneration: After the product has been eluted, the bound this compound can be removed from the resin by washing with a high salt concentration buffer or a basic solution, thus regenerating the column.
Protocol 3: Use of a Scavenger Resin
This protocol utilizes a scavenger resin with a functional group that reacts with primary amines to remove unreacted this compound.
-
Resin Selection: Choose a scavenger resin suitable for removing primary amines (e.g., a resin functionalized with isocyanate or an aldehyde).
-
Reaction Setup: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF). Add the scavenger resin (typically 2-3 equivalents relative to the estimated amount of unreacted amine).
-
Scavenging: Stir the mixture at room temperature for a specified time (this may range from a few hours to overnight, depending on the resin and the reactivity of the amine).
-
Filtration: Once the scavenging reaction is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Ion-Exchange Chromatography.
Caption: Workflow for Using a Scavenger Resin.
References
- 1. bachem.com [bachem.com]
- 2. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Buy L-Alaninamide hydrochloride (EVT-1523451) | 1668-12-8 [evitachem.com]
- 4. guidechem.com [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions with L-Alaninamide Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with low diastereoselectivity when using L-alaninamide hydrochloride as a chiral auxiliary or catalyst in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of L-alaninamide hydrochloride in achieving diastereoselectivity?
A1: L-alaninamide hydrochloride, a chiral primary amino amide, can function as a chiral auxiliary or an organocatalyst to control the stereochemical outcome of a reaction. In its role, it creates a chiral environment that favors the formation of one diastereomer over another. As an organocatalyst, it can form chiral enamines or iminium ions with carbonyl compounds, which then react stereoselectively with a second reactant. When used as a chiral auxiliary, it is temporarily incorporated into one of the reactants to direct the stereoselective formation of a new chiral center.
Q2: My reaction is showing poor diastereoselectivity. What are the most common contributing factors?
A2: Low diastereoselectivity can stem from several factors. The most common include:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states.
-
Inappropriate Solvent Choice: The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can significantly influence the stability of the transition states.
-
Presence of Water or Other Impurities: Moisture can interfere with catalysts and reagents, leading to side reactions and reduced stereocontrol.
-
Incorrect Stoichiometry or Catalyst Loading: The ratio of reactants, auxiliary, and any additives like Lewis acids is crucial for optimal performance.
-
Racemization of the Chiral Auxiliary: Although L-alaninamide is generally stable, harsh reaction conditions could potentially lead to its racemization.[1]
Q3: How does temperature affect the diastereomeric ratio (d.r.)?
A3: Generally, lower reaction temperatures lead to higher diastereoselectivity. This is because the reaction's outcome is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two diastereomers. At lower temperatures, the reaction is more sensitive to small differences in activation energy, thus favoring the pathway with the lower energy barrier, which leads to the major diastereomer.
Q4: Can the hydrochloride salt form of L-alaninamide affect the reaction?
A4: Yes. L-alaninamide hydrochloride is a salt. For it to act as a nucleophilic catalyst (e.g., in enamine formation), the free amine is required. This is typically achieved by in-situ neutralization with a base. The choice and amount of base can be critical. Insufficient base will result in low catalyst activity, while an inappropriate base could lead to side reactions.
Troubleshooting Guide: Low Diastereoselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low diastereoselectivity.
Problem: The observed diastereomeric ratio (d.r.) is close to 1:1 or significantly lower than expected.
Below is a logical workflow to troubleshoot this issue:
Caption: A stepwise workflow for troubleshooting low diastereoselectivity.
Data Presentation: Influence of Reaction Parameters on Diastereoselectivity
While specific data for L-alaninamide hydrochloride is limited in the literature, the following tables summarize typical effects of various parameters on diastereoselectivity in reactions catalyzed by analogous primary amino amides, such as L-prolinamide derivatives. These trends can be extrapolated to reactions involving L-alaninamide.
Table 1: Effect of Solvent on Diastereoselectivity in a Representative Aldol (B89426) Reaction
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee, anti) |
| Toluene | 2.4 | 85:15 | 92 |
| THF | 7.6 | 80:20 | 88 |
| CH₂Cl₂ | 9.1 | 75:25 | 85 |
| CH₃CN | 37.5 | 60:40 | 70 |
Data is hypothetical and illustrative of general trends observed in organocatalyzed aldol reactions.
Table 2: Effect of Temperature on Diastereoselectivity in a Representative Aldol Reaction
| Temperature (°C) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee, anti) |
| 25 | 70:30 | 80 |
| 0 | 85:15 | 92 |
| -20 | 92:8 | 97 |
| -78 | >95:5 | >99 |
Data is hypothetical and illustrative of general trends observed in organocatalyzed aldol reactions.
Experimental Protocols
The following are generalized protocols for key reactions where L-alaninamide could be employed as an organocatalyst. Note: These are starting points and will likely require optimization for your specific substrates.
Protocol 1: General Procedure for an L-Alaninamide Catalyzed Asymmetric Aldol Reaction
-
To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add L-alaninamide hydrochloride (0.1 mmol, 10 mol%).
-
Add anhydrous solvent (e.g., Toluene, 1.0 mL).
-
Add a suitable base (e.g., triethylamine, 0.1 mmol, 1.0 eq relative to the catalyst) to neutralize the hydrochloride. Stir for 10-15 minutes at room temperature.
-
Add the ketone (2.0 mmol, 2.0 eq).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 mmol, 1.0 eq) dropwise over 5 minutes.
-
Stir the reaction mixture at the specified temperature for the determined reaction time (e.g., 24-72 hours), monitoring by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of the purified product or a suitable derivative.
Protocol 2: General Procedure for an L-Alaninamide Catalyzed Asymmetric Michael Addition
-
Follow steps 1-3 from Protocol 1 to prepare the catalyst in situ.
-
Add the Michael donor (e.g., a ketone or aldehyde, 1.5 mmol, 1.5 eq).
-
Add the Michael acceptor (e.g., a nitroalkene or enone, 1.0 mmol, 1.0 eq).
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) for the required time, monitoring progress by TLC or GC/LC-MS.
-
Work-up and purification follow steps 8-12 from Protocol 1.
Signaling Pathways and Mechanistic Diagrams
The stereochemical outcome of these reactions is determined by the transition state geometry. The following diagram illustrates a plausible transition state model for an L-alaninamide-catalyzed aldol reaction, leading to the observed stereoselectivity.
Caption: A simplified transition state model for an L-alaninamide catalyzed aldol reaction.
This model suggests that hydrogen bonding between the amide N-H and the aldehyde's carbonyl oxygen, along with steric hindrance from the alanine (B10760859) methyl group, directs the facial selectivity of the electrophile's approach to the enamine.
For further assistance, please contact our technical support team with detailed information about your experimental setup and results.
References
Stability of (S)-2-aminopropanamide hydrochloride in different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-2-aminopropanamide hydrochloride under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction is catalyzed by both acid and base. Under acidic or basic conditions, the amide group is hydrolyzed to yield L-alanine and ammonia. Amides are generally more stable to hydrolysis than esters.[1][2][3][4]
Q2: How does pH influence the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. The rate of hydrolysis is generally slowest in the neutral pH range and increases under both acidic and basic conditions.[5][6] Extreme pH values and elevated temperatures will accelerate the degradation process.
Q3: What are the common analytical techniques to monitor the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the stability of this compound.[7][8][9] A stability-indicating HPLC method can separate the intact drug from its degradation products, primarily L-alanine. UV detection can be used, often at low wavelengths (around 200-210 nm) for compounds lacking a strong chromophore.[9] Derivatization techniques can also be employed to enhance detection sensitivity.[9][10]
Q4: Are there any special considerations when preparing samples for a pH stability study?
A4: Yes, it is crucial to use appropriate buffer systems to maintain a constant pH throughout the experiment. The choice of buffer should not interfere with the analysis or catalyze the degradation. Additionally, for compounds that are sparingly soluble, the use of co-solvents may be necessary, but their potential to react with the drug substance should be evaluated.[11][12] All solutions should be prepared fresh, and samples should be protected from light and stored at controlled temperatures to avoid degradation from other factors.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed at neutral pH. | 1. Microbial contamination. 2. Presence of catalytic impurities in the buffer or water. 3. Incorrect pH measurement. | 1. Use sterile, filtered buffers and solutions. 2. Use high-purity water and analytical grade buffer components. 3. Calibrate the pH meter before use and verify the buffer pH. |
| Inconsistent or irreproducible stability data. | 1. Fluctuation in storage temperature. 2. Inconsistent sample preparation. 3. Issues with the analytical method. | 1. Use a calibrated, temperature-controlled incubator or water bath. 2. Follow a standardized, detailed protocol for sample preparation. 3. Validate the stability-indicating HPLC method for linearity, accuracy, and precision. |
| No degradation is observed under stress conditions (e.g., pH 2 or pH 12). | 1. Insufficient incubation time or temperature. 2. The compound is highly stable under the tested conditions. | 1. Increase the incubation temperature (e.g., to 50-70°C) or extend the study duration.[11][13] 2. Consider using more stringent stress conditions (e.g., higher acid/base concentration) if no degradation is seen after a reasonable time. |
| Appearance of unexpected peaks in the chromatogram. | 1. Secondary degradation products. 2. Interaction with buffer components or impurities. 3. Sample contamination. | 1. Over-stressing the sample can lead to secondary degradants. Aim for 5-20% degradation.[13] 2. Run a blank with only the buffer to check for interfering peaks. 3. Ensure clean glassware and proper handling of samples. |
Quantitative Stability Data
The following table summarizes illustrative stability data for this compound at different pH values and temperatures. This data is representative and intended to demonstrate expected trends. Actual results may vary based on experimental conditions.
| pH | Buffer System | Temperature (°C) | Time (days) | % (S)-2-aminopropanamide HCl Remaining | Major Degradant |
| 2.0 | 0.01 M HCl | 40 | 7 | 92.5 | L-Alanine |
| 2.0 | 0.01 M HCl | 60 | 7 | 78.2 | L-Alanine |
| 4.5 | Acetate Buffer | 40 | 7 | 99.1 | L-Alanine |
| 4.5 | Acetate Buffer | 60 | 7 | 97.5 | L-Alanine |
| 7.0 | Phosphate Buffer | 40 | 7 | 99.5 | L-Alanine |
| 7.0 | Phosphate Buffer | 60 | 7 | 98.8 | L-Alanine |
| 9.0 | Borate Buffer | 40 | 7 | 96.8 | L-Alanine |
| 9.0 | Borate Buffer | 60 | 7 | 89.4 | L-Alanine |
| 12.0 | 0.01 M NaOH | 40 | 7 | 85.3 | L-Alanine |
| 12.0 | 0.01 M NaOH | 60 | 7 | 65.1 | L-Alanine |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
1. Objective: To evaluate the stability of this compound in aqueous solutions at various pH values.
2. Materials:
- This compound
- High-purity water (HPLC grade)
- Hydrochloric acid (0.01 M)
- Sodium hydroxide (B78521) (0.01 M)
- Phosphate buffer (pH 7.0)
- Acetate buffer (pH 4.5)
- Borate buffer (pH 9.0)
- Calibrated pH meter
- Temperature-controlled incubator
- HPLC system with UV detector
- Volumetric flasks and pipettes
3. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
- For each pH condition, transfer a known volume of the stock solution into separate volumetric flasks.
- Dilute to the final volume with the respective buffer solution (or 0.01 M HCl/NaOH) to achieve the desired final concentration (e.g., 0.1 mg/mL).
- Transfer aliquots of each solution into sealed vials.
- Place the vials in a temperature-controlled incubator set at the desired temperature (e.g., 40°C or 60°C).
- At specified time points (e.g., 0, 1, 3, 7 days), withdraw a vial for each pH condition.
- If necessary, neutralize the samples before analysis.
- Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
1. Objective: To quantify this compound and its primary degradant, L-alanine.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (B52724) (e.g., 95:5 v/v).
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 µL
- Column Temperature: 30°C
3. Procedure:
- Prepare standard solutions of this compound and L-alanine of known concentrations.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to determine their retention times and to generate a calibration curve.
- Inject the samples from the stability study.
- Quantify the amount of this compound remaining and the amount of L-alanine formed by comparing the peak areas to the calibration curves.
Visualizations
Caption: Hydrolysis pathway of (S)-2-aminopropanamide.
Caption: Workflow for pH stability testing.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. uregina.ca [uregina.ca]
- 7. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. usp.org [usp.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Identifying and minimizing byproducts in L-alaninamide hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-alaninamide hydrochloride reactions. Our aim is to help you identify and minimize byproducts to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield of L-alaninamide hydrochloride. What are the possible causes and solutions?
A1: Low yields can stem from several factors throughout the synthesis process. Here’s a troubleshooting guide to help you identify and resolve the issue:
-
Incomplete Esterification: The conversion of L-alanine to its methyl ester is a crucial first step.
-
Troubleshooting: Ensure your reagents, especially methanol (B129727) and thionyl chloride, are anhydrous. Moisture can hydrolyze thionyl chloride and inhibit the reaction. Verify that the reaction temperature is maintained as specified in the protocol.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of L-alanine.
-
Solution: Use freshly distilled anhydrous methanol and ensure your glassware is thoroughly dried. If using thionyl chloride, add it dropwise at a controlled temperature (e.g., below 35°C) to prevent unwanted side reactions.[1]
-
-
Inefficient Ammonolysis: The conversion of the ester to the amide requires a sufficient amount of ammonia (B1221849) and adequate reaction time.
-
Troubleshooting: Check the concentration and amount of ammonia used. Ensure the reaction is allowed to proceed for the recommended duration (e.g., 20 hours at room temperature).[1] Inadequate sealing of the reaction vessel can lead to the loss of ammonia gas.
-
Solution: Use a saturated solution of ammonia in methanol or pass a sufficient amount of ammonia gas through the reaction mixture. Ensure the reaction vessel is properly sealed to maintain the ammonia concentration.
-
-
Product Loss During Workup: L-alaninamide hydrochloride is water-soluble, and significant amounts can be lost during aqueous washes.[2]
-
Troubleshooting: Review your extraction and washing procedures. Excessive washing with aqueous solutions can lead to product loss.
-
Solution: Minimize the volume of aqueous washes. If possible, use saturated brine to reduce the solubility of the product in the aqueous phase.
-
Q2: My final product shows the presence of unreacted L-alanine or L-alanine methyl ester. How can I remove these impurities?
A2: The presence of starting materials in your final product indicates incomplete reactions.
-
Identification: These impurities can be detected by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
-
Minimization during reaction:
-
To drive the esterification to completion, consider extending the reaction time or using a slight excess of the esterifying agent.
-
For the ammonolysis step, ensure a sufficient excess of ammonia and adequate reaction time.
-
-
Purification:
-
Recrystallization: L-alaninamide hydrochloride can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a suitable solvent (like methanol) and then inducing crystallization by adding a less polar solvent (like acetone).[1]
-
Chromatography: While less common for the hydrochloride salt, column chromatography could be employed to separate the more polar L-alanine from the product.
-
Q3: I am concerned about racemization of the chiral center in L-alanine during the synthesis. How can I detect and minimize the formation of the D-enantiomer?
A3: Racemization is a critical concern in amino acid chemistry, as the biological activity of the final compound is often stereospecific.[5][6]
-
Causes of Racemization:
-
Detection of D-Alaninamide Hydrochloride:
-
Minimization Strategies:
-
Temperature Control: Maintain low temperatures, especially during the activation and coupling steps. For the esterification with thionyl chloride, keeping the temperature below 35°C is recommended.[1]
-
Choice of Base: When a base is required, use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.
-
Coupling Agents (if applicable): If using a coupling agent-based method, choose reagents known to suppress racemization, such as those used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt).[7][9]
-
Q4: What are the common byproducts in the synthesis of L-alaninamide hydrochloride, and how can I identify them?
A4: Besides unreacted starting materials and the D-enantiomer, other byproducts may form.
-
Ammonium (B1175870) Chloride (NH₄Cl): This is a major byproduct in the ammonolysis step when using ammonia gas or an ammonia solution.[1]
-
Identification and Removal: Ammonium chloride is an inorganic salt that is typically insoluble in the organic solvents used for reaction workup and can be removed by filtration.
-
-
Diketopiperazine: Amino acid esters can undergo intermolecular condensation to form cyclic dipeptides known as diketopiperazines.
-
Identification: This byproduct can be identified by Mass Spectrometry (MS) and NMR.
-
Minimization: This side reaction is often favored at higher temperatures and concentrations. Performing the ammonolysis at a controlled temperature and ensuring a sufficient excess of ammonia can help minimize its formation.
-
-
Over-acylation Products (in coupling agent methods): If using a protecting group strategy with coupling agents, side reactions can lead to the formation of acylated ureas or other byproducts.[10]
-
Identification: These are typically identified by LC-MS.
-
Minimization: Careful control of stoichiometry and reaction conditions is crucial.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for L-Alaninamide Hydrochloride Synthesis
| Parameter | Method 1: Esterification-Ammonolysis | Method 2: Boc-Protected Coupling |
| Starting Material | L-Alanine | (S)-2-((tert-butoxycarbonyl)amino)propanoic acid |
| Esterification Reagent | Thionyl chloride in Methanol | Not Applicable |
| Amidation Reagent | Ammonia gas or solution | Coupling agent (e.g., EDC), NH₃ source |
| Key Reaction Temp. | Esterification: < 35°C, Ammonolysis: < 20°C | Coupling: 0°C to Room Temperature |
| Reported Yield | ~85% | ~87% (for intermediate ester), ~95% (for final step) |
| Key Byproducts | Ammonium chloride, D-enantiomer, Diketopiperazine | Urea (B33335) byproduct, D-enantiomer |
| Reference | [1] |
Table 2: Analytical Methods for Impurity Detection
| Impurity | Recommended Analytical Method(s) | Typical Observation |
| D-Alaninamide Hydrochloride | Chiral HPLC, Polarimetry | Separate peak in chromatogram, reduced optical rotation. |
| Unreacted L-Alanine | HPLC, NMR | Peak corresponding to L-alanine standard. |
| L-Alanine Methyl Ester | HPLC, NMR, GC-MS | Peak corresponding to the ester intermediate. |
| Ammonium Chloride | Insoluble solid, easily filtered. | White crystalline solid. |
| Diketopiperazine | LC-MS, NMR | Mass corresponding to the cyclic dipeptide. |
| Urea Byproducts | HPLC, LC-MS | Peaks corresponding to the specific urea byproduct. |
Experimental Protocols
Protocol 1: Synthesis of L-Alaninamide Hydrochloride via Esterification and Ammonolysis
This protocol is based on a commonly cited method for the synthesis of L-alaninamide hydrochloride.[1]
-
Esterification:
-
To a three-necked flask equipped with a stirrer and a dropping funnel, add 100 g of L-alanine and 500 g of anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add 90 ml of thionyl chloride dropwise, ensuring the reaction temperature is maintained below 35°C.
-
After the addition is complete, transfer the flask to a water bath and heat to reflux to remove any dissolved SO₂ gas.
-
-
Ammonolysis:
-
Cool the reaction mixture in an ice bath.
-
Pass approximately 0.56 kg of ammonia gas into the solution while keeping the temperature below 20°C.
-
Seal the flask and let it stand at room temperature for 20 hours.
-
After 20 hours, warm the mixture to 55°C to remove excess ammonia and concentrate the solution to about 300 ml.
-
-
Workup and Crystallization:
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Wash the filter cake with a small amount of methanol and combine the filtrate and washings.
-
Slowly add 10% hydrochloric acid to the filtrate to adjust the pH to approximately 1.55.
-
Add 400 ml of acetone (B3395972) to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of acetone, and dry under vacuum at 45°C.
-
Visualizations
Caption: Synthesis of L-alaninamide hydrochloride via esterification and ammonolysis.
References
- 1. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. biosynth.com [biosynth.com]
- 9. guidechem.com [guidechem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with (S)-2-aminopropanamide hydrochloride
Welcome to the technical support center for optimizing reactions involving (S)-2-aminopropanamide hydrochloride, also known as L-Alaninamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is primarily used in peptide synthesis as a C-terminal amide source. The amide group at the C-terminus is a common feature in many biologically active peptides and can influence their conformation, stability, and receptor-binding affinity. It serves as a crucial building block for constructing peptide chains where the C-terminal carboxylic acid is replaced by an amide.
Q2: How does the hydrochloride salt affect the reaction, and what is the role of a base?
A2: The hydrochloride salt protonates the primary amine group of (S)-2-aminopropanamide, rendering it non-nucleophilic. To initiate a coupling reaction, a base must be added to neutralize the hydrochloride and deprotonate the amine, allowing it to act as a nucleophile. The choice of base is critical to avoid side reactions. Non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are frequently used. In some cases, for couplings with a high risk of racemization, a weaker base like sym-collidine may be preferred.[1]
Q3: What are the most common classes of catalysts (coupling reagents) for reactions with this compound?
A3: The most common "catalysts" in this context are more accurately described as coupling or activating reagents, which facilitate the formation of an amide bond between the N-terminus of this compound and the activated C-terminus of a protected amino acid. These reagents fall into several classes:
-
Carbodiimides: such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[1][2]
-
Aminium/Uronium Salts: like HBTU, TBTU, and HATU, which are known for their high efficiency and rapid reaction times.[2]
-
Phosphonium (B103445) Salts: such as PyBOP and PyAOP, which are also highly effective, particularly for challenging couplings.[2]
Q4: Can the primary amide of this compound participate in side reactions?
A4: Yes, under certain conditions, the primary amide can undergo side reactions. For instance, with carbodiimide (B86325) reagents, there is a risk of converting the amide to a nitrile, especially if the reaction conditions are not carefully controlled.[2] It is crucial to select the appropriate coupling reagent and conditions to minimize such side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Optimization |
| Incomplete Amine Neutralization | The hydrochloride salt must be fully neutralized. Ensure at least one equivalent of a suitable base (e.g., DIPEA, NMM) is added. For couplings involving amino acid hydrochlorides, an additional equivalent of base is often required.[1] |
| Inefficient Coupling Reagent | For sterically hindered amino acids or difficult sequences, a standard carbodiimide coupling may be insufficient. Switch to a more powerful aminium/uronium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP, PyAOP) based reagent. |
| Peptide Aggregation | Hydrophobic sequences can aggregate, preventing reagents from accessing the reaction site.[3] Consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using chaotropic salts.[3] |
| Poor Quality Reagents | Ensure all reagents, especially the solvent (e.g., DMF), are of high purity and anhydrous. Amine-free DMF is critical for successful peptide synthesis.[4] |
Issue 2: Racemization of the Coupled Amino Acid
| Potential Cause | Troubleshooting Steps & Optimization |
| Over-activation of the Carboxylic Acid | Prolonged exposure to activating agents can lead to racemization. Minimize the time between activation and coupling. |
| Inappropriate Base | Strong bases can promote racemization. If racemization is a significant issue, consider using a weaker base such as sym-collidine.[1] |
| Lack of Additives with Carbodiimides | When using carbodiimides like DCC or EDC, always include an additive such as HOBt or Oxyma Pure to suppress racemization.[1][2] |
| High Reaction Temperature | Perform the coupling at a lower temperature (e.g., 0 °C) to minimize the rate of racemization. |
Catalyst (Coupling Reagent) Selection and Performance
The choice of coupling reagent is critical for achieving high yield and purity. Below is a summary of commonly used reagents for peptide synthesis, which is the primary application for this compound.
| Coupling Reagent Class | Examples | Typical Yield | Key Advantages | Potential Drawbacks |
| Carbodiimides | DCC, DIC, EDC | Good to Excellent | Cost-effective, widely used. | Can cause racemization without additives, potential for nitrile formation from amides, insoluble urea (B33335) byproduct (DCC).[2] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Excellent | High coupling efficiency, fast reaction times, low racemization.[2] | Higher cost, can cause guanidinylation of the free amine. |
| Phosphonium Salts | PyBOP, PyAOP | Excellent | Very effective for hindered couplings and cyclization, low racemization.[2] | Higher cost, solutions in DMF have moderate stability. |
| Organocatalysts | Cat-Se (Selenium-based) | Excellent | High chemoselectivity, mild reaction conditions (light-accelerated), no loss of stereochemical integrity.[5][6] | Newer technology, may not be as widely available. |
Experimental Protocols
General Protocol for Peptide Coupling with this compound using HATU
This protocol outlines the coupling of an N-Fmoc protected amino acid to this compound.
Materials:
-
N-Fmoc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.0 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Fmoc-protected amino acid in anhydrous DMF.
-
Add this compound to the solution.
-
Add DIPEA to the mixture and stir until all solids are dissolved. The DIPEA will neutralize the hydrochloride and provide the basic conditions for the coupling.
-
In a separate vial, dissolve HATU in anhydrous DMF.
-
Add the HATU solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Workflows and Concepts
Caption: A generalized experimental workflow for peptide coupling.
Caption: A troubleshooting decision tree for low yield reactions.
References
Work-up procedures for reactions containing L-alaninamide hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-alaninamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of L-alaninamide hydrochloride relevant to reaction work-up?
A1: L-alaninamide hydrochloride is a white crystalline solid.[1][2] Its solubility is a critical factor during work-up procedures. It is soluble in water and polar organic solvents like alcohols and DMF, but has poor solubility in low-polarity organic solvents such as ether.[1] This high water solubility can present challenges in separating the product from aqueous layers during extraction.
Q2: How is L-alaninamide hydrochloride typically handled in a reaction?
A2: In many synthetic applications, L-alaninamide hydrochloride is neutralized with a base to liberate the free amine, L-alaninamide, which can then participate in subsequent reactions such as amide bond formation or cyclizations.[1] Common bases used for this neutralization include sodium hydroxide (B78521) or triethylamine.[1]
Q3: What are the common solvents used for reactions involving L-alaninamide hydrochloride?
A3: Based on its solubility profile, polar solvents are often employed. These can include isopropanol, acetone, and n-butanol, sometimes in combination.[1] The choice of solvent will depend on the specific reaction conditions and the solubility of other reactants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield after aqueous work-up. | Due to its high water solubility, the product may be lost to the aqueous phase during extraction.[1][3] | - Minimize the volume of water used for washing.- Back-extract the aqueous layer multiple times with a suitable organic solvent.- If possible, perform a "salting out" by saturating the aqueous layer with a salt like NaCl to decrease the polarity of the aqueous phase and drive the product into the organic layer.[4] |
| Formation of an emulsion during extraction. | The presence of both polar and non-polar functional groups in the reaction mixture can lead to the formation of stable emulsions, making phase separation difficult.[4][5] | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[6]- Allow the mixture to stand for an extended period to allow for separation.[4]- If the emulsion persists, filtration through a pad of Celite or glass wool may be effective. |
| Incomplete removal of inorganic salts (e.g., NaCl, NH₄Cl). | If the reaction involves neutralization of the hydrochloride salt or the use of other salts, they may precipitate during the reaction or work-up.[1] | - After the reaction, filter the mixture to remove any precipitated salts before proceeding with the work-up.[1]- If salts precipitate during solvent removal, dissolve the crude product in a minimal amount of a solvent in which the salts are insoluble, and then filter. |
| Product precipitates with inorganic salts. | The desired product may co-precipitate with inorganic salts, especially if the product itself has limited solubility in the reaction mixture. | - Wash the filtered solid with a solvent that will dissolve the product but not the inorganic salt.- Alternatively, wash the solid with water to remove the inorganic salt, provided the product has low water solubility (this is often not the case with L-alaninamide derivatives). |
| Difficulty in precipitating the final product. | The product may be too soluble in the chosen solvent system to crystallize or precipitate effectively. | - Add an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. Acetone is often used for this purpose with L-alaninamide derivatives.[7][8][9][10][11]- Cool the solution to a lower temperature to decrease solubility and promote crystallization.[7][8][9][10][11]- Concentrate the solution to increase the product concentration. |
Experimental Protocols
Protocol 1: Neutralization of L-Alaninamide Hydrochloride and Removal of Sodium Chloride
This protocol describes the in-situ neutralization of L-alaninamide hydrochloride and the subsequent removal of the resulting sodium chloride salt.
Methodology:
-
Suspend L-alaninamide hydrochloride in a suitable organic solvent (e.g., isopropanol).[1]
-
Slowly add one equivalent of solid sodium hydroxide (NaOH).[1]
-
Stir the suspension at room temperature for 10-12 hours to ensure complete neutralization.[1]
-
After the reaction, filter the mixture to remove the precipitated sodium chloride (NaCl).[1]
-
The filtrate, containing the free L-alaninamide, can then be used in the subsequent reaction step or concentrated to isolate the free amine.[1]
Protocol 2: Work-up and Precipitation of a Product from a Reaction Mixture
This protocol outlines a general procedure for working up a reaction mixture and inducing product precipitation.
Methodology:
-
Following the reaction, cool the mixture to room temperature.
-
If insoluble solids (e.g., catalysts, salts) are present, filter the reaction mixture.[1]
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
If the desired product is a hydrochloride salt, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol).
-
Slowly add an anti-solvent, such as acetone, to the solution until the product begins to precipitate.[7][8][9][10][11]
-
Cool the mixture in an ice bath or refrigerator to maximize crystal formation.[7][8][9][10][11]
-
Collect the precipitated product by vacuum filtration.
-
Wash the collected solid with a small amount of the anti-solvent (e.g., cold acetone) to remove any remaining impurities.
-
Dry the product under vacuum.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- 10. L-Alaninamide hydrochloride | 33208-99-0 [amp.chemicalbook.com]
- 11. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
Technical Support Center: Monitoring Reactions with (S)-2-Aminopropanamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of reactions involving (S)-2-aminopropanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions with this compound?
A1: The most common analytical techniques for monitoring reactions involving the highly polar molecule this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I effectively use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a quick and cost-effective method for qualitative reaction monitoring. Due to the high polarity of this compound, a polar mobile phase is typically required. A common challenge is the streaking of the polar starting material. To overcome this, consider using a solvent system with a small amount of acid (e.g., acetic or formic acid) or base (e.g., triethylamine (B128534) or ammonia (B1221849) in methanol) to improve spot shape.[1]
Q3: What are the recommended HPLC conditions for monitoring reactions with this compound?
A3: Reversed-phase HPLC (RP-HPLC) is a powerful quantitative technique for monitoring these reactions.[2] A C18 column is often suitable.[3][4] A typical mobile phase would consist of a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA. The TFA helps to improve peak shape.[2][5] Detection is commonly performed at 210-220 nm, which corresponds to the absorbance of the peptide bond.[5]
Q4: Can I use NMR spectroscopy for real-time reaction monitoring?
A4: Yes, NMR spectroscopy is a powerful tool for monitoring reaction kinetics and identifying intermediates.[6][7] You can take aliquots from your reaction mixture at different time points, quench the reaction, and prepare samples for NMR analysis. Benchtop NMR spectrometers even allow for online reaction monitoring without the need for deuterated solvents in some cases.[6]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Starting material streaks and does not move from the baseline. | The mobile phase is not polar enough. The compound is highly polar and interacts strongly with the silica (B1680970) gel.[8] | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol (B129727) in a dichloromethane/methanol mixture). Add a small amount of acetic acid or triethylamine (0.1-2.0%) to the mobile phase to improve spot shape for acidic or basic compounds, respectively.[1] Consider using reversed-phase TLC plates (e.g., C18).[1] |
| Product and starting material spots are not well-separated. | The polarity of the mobile phase is not optimal. | Try different solvent systems to improve separation. A co-spot (spotting both starting material and the reaction mixture in the same lane) can help confirm if the reaction is complete.[8] |
| No spots are visible on the TLC plate. | The sample concentration is too low. The compound is not UV-active. The compound may have evaporated. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][9] Use a stain (e.g., ninhydrin (B49086) for primary amines) to visualize the spots. Ensure the solvent level in the developing chamber is below the spotting line.[1] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Broad or tailing peaks for the starting material or product. | Secondary interactions between the analyte and the stationary phase. Inappropriate mobile phase pH. | Use a mobile phase additive like trifluoroacetic acid (TFA) to minimize secondary interactions.[2] Adjust the pH of the mobile phase. For amine-containing compounds, a lower pH is generally better. |
| Poor resolution between starting material and product peaks. | The gradient is too steep. The column is not providing sufficient separation. | Optimize the gradient by making it shallower to increase the separation between closely eluting peaks.[2] Try a different column with a different stationary phase or a longer column for better resolution. |
| Inconsistent retention times. | Fluctuations in temperature or mobile phase composition. Column degradation. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. Equilibrate the column for a sufficient time before each run. |
Experimental Protocols
Protocol 1: Monitoring an Amide Coupling Reaction using TLC
-
Prepare the TLC plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate:
-
In the first lane, spot a small amount of your starting carboxylic acid.
-
In the second lane, spot a small amount of this compound.
-
In the third lane (co-spot), spot both the carboxylic acid and the amine.
-
In the fourth lane, spot a sample of your reaction mixture.
-
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 10:1 dichloromethane:methanol with 0.5% acetic acid). Ensure the solvent level is below the starting line.[1] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, stain the plate (e.g., with ninhydrin stain, which reacts with the primary amine of the starting material).
-
Analyze the results: The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Protocol 2: Quantitative Monitoring of a Reaction by HPLC
-
Prepare standards: Prepare stock solutions of your starting material and, if available, your purified product at known concentrations.
-
Set up the HPLC method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with a shallow gradient, for example, 5% B to 95% B over 20 minutes, to determine the elution profile.[2][3] Optimize the gradient to achieve good separation between the starting material and product peaks.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm[3]
-
-
Take reaction samples: At various time points (e.g., 0, 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture and quench it (e.g., by diluting with mobile phase A).
-
Inject and analyze: Inject the standards and the quenched reaction samples onto the HPLC.
-
Process the data: Integrate the peak areas of the starting material and product. The percentage of product can be calculated as: (Area of Product Peak / (Area of Starting Material Peak + Area of Product Peak)) * 100.[3]
Data Presentation
Table 1: Example of Reaction Progress Monitored by HPLC
| Time Point (hours) | Starting Material Peak Area | Product Peak Area | % Conversion |
| 0 | 1,250,000 | 0 | 0% |
| 1 | 980,000 | 270,000 | 21.6% |
| 2 | 650,000 | 600,000 | 48.0% |
| 4 | 250,000 | 1,000,000 | 80.0% |
| 24 | 10,000 | 1,240,000 | 99.2% |
Visualizations
Caption: Troubleshooting workflow for TLC streaking issues.
References
- 1. silicycle.com [silicycle.com]
- 2. agilent.com [agilent.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. bachem.com [bachem.com]
- 6. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: L-Alaninamide Hydrochloride Synthesis Scale-Up
Welcome to the technical support center for the synthesis of L-alaninamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for L-alaninamide hydrochloride, and which is preferred?
A1: The most prevalent routes are the direct esterification-ammonolysis of L-alanine using thionyl chloride and the N-Boc protected route. For large-scale production, the thionyl chloride method is generally preferred due to its cost-effectiveness, fewer steps, and avoidance of chromatography.[1][2] The Boc-protected route, while offering mild reaction conditions, involves expensive reagents and a reliance on column chromatography for purification, which is challenging to scale.[1]
Q2: What are the critical process parameters to monitor during the esterification of L-alanine with thionyl chloride?
A2: The critical parameters for the esterification step are:
-
Temperature Control: The dropwise addition of thionyl chloride to the methanol (B129727) and L-alanine slurry is exothermic and should be carefully controlled, typically at or below 35°C, to prevent side reactions.[1][2][3]
-
Reagent Addition: A slow, controlled addition of thionyl chloride is crucial to manage the reaction rate and temperature.
-
Gas Removal: After addition, the mixture is refluxed (up to 80°C) to ensure the complete removal of sulfur dioxide (SO₂) gas, which is critical for the subsequent ammonolysis step to proceed efficiently.[1][2]
Q3: How can I ensure the ammonolysis step proceeds to completion during scale-up?
A3: To ensure complete ammonolysis, consider the following:
-
Temperature Management: The introduction of ammonia (B1221849) gas is highly exothermic. The reaction vessel must be cooled, typically in an ice bath, to maintain a temperature at or below 20°C.[1][2]
-
Sufficient Ammonia: An adequate excess of ammonia must be introduced to react with the L-alanine methyl ester intermediate.
-
Reaction Time: Allowing the sealed reaction to stand for a sufficient duration (e.g., 20 hours or overnight) at room temperature is necessary for the reaction to reach completion.[1][2]
-
Ammonia Removal: After the reaction, heating the mixture (e.g., to 55°C) is essential to drive off excess ammonia before the acidification and crystallization steps.[1]
Q4: What are the common impurities in L-alaninamide hydrochloride synthesis and how can they be minimized?
A4: Common impurities include unreacted L-alanine methyl ester, byproducts from side reactions, and excess ammonium (B1175870) chloride. Minimization strategies include:
-
Driving Reactions to Completion: Ensuring proper temperature control, reaction times, and reagent stoichiometry in both the esterification and ammonolysis steps minimizes residual starting materials.
-
Effective Filtration: Thoroughly filtering and washing the ammonium chloride byproduct after the ammonolysis step is crucial for purity.[1][2]
-
Controlled Crystallization: Proper pH adjustment and controlled addition of an anti-solvent like acetone (B3395972) can selectively precipitate the desired product, leaving some impurities in the mother liquor.[1][3]
Q5: The final product is described as hygroscopic. What are the best practices for handling and storage?
A5: L-alaninamide hydrochloride is a hygroscopic compound.[4] To maintain its integrity, it should be handled in a low-humidity environment. After drying, it should be packaged in sealed, airtight containers.[4] Storing it away from direct sunlight and heat sources under an inert atmosphere (like nitrogen) is also recommended.[4][5]
Troubleshooting Guide
Problem: Low final product yield.
| Possible Cause | Recommended Action |
| Incomplete Esterification | Verify that the reaction temperature was maintained below 35°C during thionyl chloride addition. Ensure the subsequent reflux was performed for a sufficient time to drive the reaction and remove SO₂.[1][2] |
| Incomplete Ammonolysis | Confirm that the reaction was adequately cooled (≤20°C) during ammonia addition and that a sufficient quantity of ammonia was used. Allow for the recommended overnight reaction time.[1][2] |
| Product Loss During Filtration | The ammonium chloride filter cake should be washed with a sufficient volume of methanol to recover any entrained product. The washings should be combined with the mother liquor.[1] |
| Incorrect pH for Crystallization | The pH of the solution is critical for inducing crystallization. Slowly adjust the pH to the target range of 1.5-1.6 using hydrochloric acid.[1][2] Calibrate the pH meter before use. |
| Inefficient Crystallization/Isolation | Ensure the correct volume of anti-solvent (e.g., acetone) is added.[1][3] Allow for adequate refrigeration time (e.g., 12 hours) to maximize precipitation before filtration.[1][3] |
Problem: Final product is off-color or fails purity specifications.
| Possible Cause | Recommended Action |
| Side Reactions from Poor Temperature Control | Implement more robust cooling systems for the exothermic esterification and ammonolysis steps to prevent the formation of thermal degradation products. |
| Residual Ammonium Chloride | Improve the efficiency of the filtration step used to remove ammonium chloride. If necessary, consider re-slurrying the crude product in a solvent where L-alaninamide hydrochloride has low solubility but ammonium chloride is soluble, or perform a full recrystallization. |
| Ineffective Removal of Gaseous Byproducts | Ensure that the reflux step after thionyl chloride addition is vigorous enough and of sufficient duration to completely expel all SO₂ gas.[1][2] Similarly, ensure excess ammonia is completely removed by heating before acidification.[1] |
Data Presentation
Table 1: Comparison of Key Synthesis Routes
| Parameter | Thionyl Chloride Route | N-Boc Protected Route |
| Starting Material | L-Alanine | Boc-L-Alanine |
| Key Reagents | Thionyl Chloride, Ammonia | EDC, HOAt, DIPEA, HCl |
| Solvents | Methanol, Acetone | Dichloromethane, Ethyl Acetate |
| Key Steps | Esterification, Ammonolysis, Filtration, Crystallization | Protection, Amidation, Deprotection |
| Purification | Filtration and Crystallization | Column Chromatography |
| Reported Yield | ~85%[1][2] | ~82% (over 3 steps)[1] |
| Scalability Issues | Handling of corrosive gas (SO₂) and large volumes of ammonia; heat management. | High cost of reagents; column chromatography is not feasible for large scale. |
Table 2: Critical Process Parameters for the Thionyl Chloride Route
| Step | Parameter | Value | Reference |
| Esterification | Thionyl Chloride Addition Temp. | ≤ 35°C | [1][2] |
| Reflux Temp. (SO₂ Removal) | ≤ 80°C | [1][2] | |
| Ammonolysis | Ammonia Addition Temp. | ≤ 20°C | [1][2] |
| Reaction Time | ~20 hours | [1][2] | |
| Purification | Ammonia Removal Temp. | 45 - 55°C | [1][2] |
| Crystallization pH | 1.5 - 1.6 | [1][2] | |
| Isolation | Drying Temp. | 45°C | [1][2] |
| Final Yield | ~85% | [1][2] |
Experimental Protocols
Key Experiment: Synthesis of L-Alaninamide Hydrochloride via the Thionyl Chloride Route
This protocol is a synthesized representation of procedures found in the literature.[1][2][3]
-
Esterification:
-
Charge a suitable reactor with methanol (5 parts by weight) and L-alanine (1 part by weight).
-
Cool the slurry and begin slow, dropwise addition of thionyl chloride (approx. 0.9 parts by volume), ensuring the internal temperature does not exceed 35°C.
-
After the addition is complete, heat the mixture to reflux (approx. 65-80°C) and maintain for a period sufficient to ensure the complete removal of all generated sulfur dioxide gas.
-
-
Ammonolysis:
-
Cool the reaction mixture in an ice bath to below 20°C.
-
Introduce ammonia gas into the solution. This step is highly exothermic and requires efficient cooling.
-
Once the addition is complete, seal the reactor and allow it to stir at room temperature for approximately 20 hours.
-
-
Work-up and Purification:
-
Heat the reaction mixture to approximately 55°C to remove excess ammonia, concentrating the reaction volume.
-
Cool the mixture and filter to remove the precipitated ammonium chloride. Wash the filter cake with methanol (1 part by volume) to recover the product.
-
Combine the filtrate and the washings.
-
-
Crystallization and Isolation:
-
Slowly add 10% hydrochloric acid to the combined filtrate to adjust the pH to approximately 1.55.
-
Seal the vessel and cool in a refrigerator for at least 12 hours.
-
To the cold solution, add acetone (4 parts by volume) to induce crystallization.
-
Collect the white crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum at 45°C for 12 hours.
-
Visualizations
Caption: Experimental workflow for the scale-up synthesis of L-alaninamide hydrochloride.
Caption: Troubleshooting decision tree for low yield or purity issues.
Caption: Logical relationships between process parameters and synthesis outcomes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- 3. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 4. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]
Degradation pathways of (S)-2-aminopropanamide hydrochloride under stress conditions
Technical Support Center: (S)-2-Aminopropanamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of this compound, also known as L-Alaninamide hydrochloride. The information is tailored for researchers, scientists, and drug development professionals conducting stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
The primary degradation pathway for this compound is the hydrolysis of the amide bond. This reaction is the most common degradation route under hydrolytic (acidic and alkaline), and thermal stress conditions. The core structure of the molecule is an amino acid amide, and the amide linkage is susceptible to cleavage by water.[1]
-
Hydrolytic Degradation (Acidic/Alkaline): In the presence of acid or base, the amide bond is hydrolyzed to form (S)-alanine (L-alanine) and ammonium (B1175870) hydrochloride. The rate of hydrolysis is significantly influenced by pH and temperature.[2][3]
-
Thermal Degradation: Elevated temperatures accelerate the hydrolysis reaction, especially in the presence of moisture.[4][5] At very high temperatures in the solid state, more complex reactions like cyclization to form diketopiperazines or deamination and decarboxylation can occur, though hydrolysis is the main pathway in solution.[5][6]
-
Oxidative Degradation: While the amide group itself is relatively stable to oxidation, the primary amine group can be susceptible. However, hydrolysis is generally the more significant pathway. Specific degradation products under oxidative stress are less common but should be investigated.
-
Photolytic Degradation: this compound lacks a significant chromophore, suggesting it should be relatively stable to light. However, photostability studies are still a regulatory expectation to confirm this.[2]
Q2: My HPLC analysis shows a major new peak after acidic stress. Is this expected?
Yes, this is expected. The major degradation product under acidic (and alkaline) conditions is (S)-alanine. Due to the significant change in polarity (the amide is replaced by a carboxylic acid), the degradant will have a very different retention time on a reverse-phase HPLC column compared to the parent compound. You can confirm the identity of this peak by comparing its retention time with an (S)-alanine reference standard.
Q3: Degradation seems much faster under alkaline conditions than acidic conditions. Why?
This is a common observation for amide hydrolysis. Base-catalyzed hydrolysis (saponification) is typically a faster and irreversible process compared to acid-catalyzed hydrolysis, which is often a reversible equilibrium. The hydroxide (B78521) ion is a potent nucleophile that directly attacks the carbonyl carbon of the amide, leading to rapid cleavage.
Troubleshooting Guide
Issue: Significant degradation ( >30% ) is observed almost immediately after applying stress conditions.
-
Possible Cause: The stress conditions are too harsh. Forced degradation studies aim for partial degradation, typically in the range of 5-20%, to ensure that secondary degradation products do not complicate the analysis.[7]
-
Solution: Reduce the severity of the stress conditions. You can achieve this by:
-
Lowering the concentration of the acid or base (e.g., from 1.0 M HCl to 0.1 M HCl).[2]
-
Reducing the temperature (e.g., from 80°C to 60°C).
-
Shortening the exposure time.
-
Issue: Mass spectrometry (MS) data of the degradant does not match the exact mass of (S)-alanine.
-
Possible Cause 1: Formation of adducts in the MS source. Common adducts include sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Solution 1: Check for masses corresponding to these common adducts. Ensure your mobile phase is free from high concentrations of salts that could promote adduct formation.
-
Possible Cause 2: Formation of secondary or unexpected degradants. Under harsh thermal stress, dimerization to form a cyclic dipeptide (a diketopiperazine) could occur.[5]
-
Solution 2: Employ tandem MS (MS/MS) to fragment the ion of interest. The fragmentation pattern can help elucidate the structure and confirm if it is related to the parent compound.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study for this compound to identify degradation pathways and develop a stability-indicating analytical method.[2][8]
1. Sample Preparation:
-
Prepare a stock solution of this compound in purified water or a suitable co-solvent at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24-48 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for 2-8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 72 hours.
-
Thermal Degradation (Solid State): Place the solid powder in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Analyze the samples using a stability-indicating HPLC method, typically a reverse-phase C18 column with a UV detector. An LC-MS method is highly recommended for the identification of unknown degradation products.[3]
Data Presentation
Table 1: Summary of Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Parent) | Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | 60°C | ~15% | (S)-Alanine |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 25°C | ~20% | (S)-Alanine |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | < 5% | Minor unknown peaks |
| Thermal (Solution) | Water | 72 hours | 80°C | ~10% | (S)-Alanine |
| Photolytic (Solution) | ICH Q1B | N/A | 25°C | < 2% | No significant degradants |
Note: The % degradation values are representative and will vary based on the exact experimental conditions.
Visualizations
Degradation Pathway
References
- 1. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Degradation pathways of amino acids during thermal utilization of biomass: a review | Semantic Scholar [semanticscholar.org]
- 5. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. library.dphen1.com [library.dphen1.com]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for (S)-2-Aminopropanamide Hydrochloride Enantiomeric Excess Determination
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral drug substances. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for quantifying the enantiomeric purity of (S)-2-aminopropanamide hydrochloride, a key chiral building block. While specific methods for this compound are not extensively documented, this guide draws upon established methodologies for structurally similar amino acid amides to provide a robust starting point for method development.
The separation of enantiomers, which are non-superimposable mirror images of each other, poses a significant analytical challenge. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most prevalent and effective technique for this purpose. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Comparison of Chiral HPLC Methodologies
The selection of an appropriate chiral HPLC method is paramount for achieving optimal separation. Key parameters to consider include the choice of the chiral stationary phase, the composition of the mobile phase, and the detection method. Below is a comparison of potential methods based on successful separations of analogous compounds like 2-aminobutanamide (B112745) and other amino acid derivatives.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Column Temperature (°C) | Detection | Suitability & Remarks |
| Crown Ether-Based (e.g., CROWNPAK CR (+)) | 0.05% Perchloric acid solution | 0.3 | 15 | UV (200 nm) | Proven effective for the separation of 2-aminobutanamide, a close structural analog.[1][2] The acidic mobile phase is well-suited for the primary amine in the analyte. |
| Polysaccharide-Based (e.g., Chiralcel OD-H, Chiralpak AD-H) | n-hexane/2-propanol (e.g., 90:10 v/v) with 0.1% DEA for basic analytes | 0.5 - 1.5 | Ambient or controlled (e.g., 25°C) | UV (e.g., 210 nm) | Polysaccharide-based CSPs are versatile and widely used for a broad range of chiral compounds, including amino acid derivatives.[3][4] The normal phase conditions can offer excellent selectivity. |
| Pirkle-Type (e.g., (R,R)-Whelk-O1) | Hexane/Ethanol/TFA (e.g., 80:20:0.1 v/v/v) | 1.0 | Ambient | UV (e.g., 220 nm) | These CSPs operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions, making them suitable for analytes with aromatic groups or polar functionalities.[5] |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC V) | Methanol with 0.1% TFA/0.1% TEA | 0.5 - 1.0 | 25 | UV, MS | Offers unique selectivity and can be operated in polar organic, reversed-phase, and normal-phase modes, providing significant method development flexibility. |
Experimental Protocols
Below are detailed experimental protocols for two promising approaches for determining the enantiomeric excess of this compound.
Method 1: Crown Ether-Based Chiral HPLC (Based on 2-Aminobutanamide Separation)
This method is adapted from a validated procedure for a structurally similar compound and represents a strong starting point.[1][2]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: CROWNPAK CR (+) (e.g., 150 mm x 4.6 mm, 5 µm).
2. Reagents and Materials:
-
This compound reference standard.
-
Racemic 2-aminopropanamide (B1330713) hydrochloride.
-
Perchloric acid (analytical grade).
-
HPLC grade water.
3. Chromatographic Conditions:
-
Mobile Phase: 0.05% (v/v) Perchloric acid in HPLC grade water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 15 °C.
-
Detection Wavelength: 200 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a resolution standard using the racemic mixture to confirm the separation of the two enantiomers.
5. Data Analysis:
-
The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Method 2: Polysaccharide-Based Chiral HPLC (General Approach)
This protocol outlines a general method development strategy using a versatile polysaccharide-based CSP.[3][4]
1. Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: Chiralcel OD-H or Chiralpak AD-H (e.g., 250 mm x 4.6 mm, 5 µm).
2. Reagents and Materials:
-
This compound reference standard.
-
Racemic 2-aminopropanamide hydrochloride.
-
HPLC grade n-hexane.
-
HPLC grade 2-propanol (IPA) or ethanol.
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA).
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-hexane/2-propanol (90:10 v/v) with 0.1% DEA. Note: The addition of a basic modifier like DEA is often necessary to improve peak shape and reduce retention of primary amines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Method Optimization:
-
If separation is not achieved, systematically vary the ratio of n-hexane to alcohol. Increasing the alcohol content will generally decrease retention time.
-
The type of alcohol (e.g., ethanol, isopropanol) can also significantly affect selectivity.
-
The concentration of the additive (DEA or TFA) may need to be optimized.
5. Data Analysis:
-
Calculate the enantiomeric excess as described in Method 1.
Mandatory Visualizations
To aid in the understanding of the experimental workflow, the following diagram illustrates the key steps in a typical chiral HPLC method development and analysis process.
Caption: General workflow for determining enantiomeric excess using chiral HPLC.
Concluding Remarks
References
A Comparative Guide to Analytical Techniques for the Quality Control of L-Alaninamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
L-alaninamide hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, demands rigorous quality control to ensure the purity, potency, and safety of the final drug product. This guide provides an objective comparison of key analytical techniques for the quality control of L-alaninamide hydrochloride, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The following table summarizes the performance of various analytical techniques for the quality control of L-alaninamide hydrochloride. This allows for a direct comparison of their key attributes.
| Analytical Technique | Parameter Measured | Typical Performance Characteristics | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, Assay, Related Substances | Linearity: R² > 0.999 Precision (RSD): < 2% Accuracy (Recovery): 98-102% LOD: ~0.05 µg/mL LOQ: ~0.15 µg/mL | High specificity, sensitivity, and resolving power for impurities. Can be stability-indicating. | Requires specific reference standards for impurity identification and quantification. Method development can be time-consuming. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity (D-isomer content) | Resolution (Rs): > 1.5 between enantiomers LOD of D-isomer: ~0.01% LOQ of D-isomer: ~0.05% | Direct and accurate measurement of enantiomeric excess. Essential for controlling stereoisomeric impurities. | Chiral columns can be expensive and have a limited lifespan. Method development can be complex. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Purity, Assay | Precision (RSD): < 1% Accuracy: High, as it is a primary ratio method. | Does not require a specific reference standard of the analyte. Provides structural information. Universal detector. | Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer. Sample preparation requires precision. |
| Argentometric Titration | Hydrochloride Content | Precision (RSD): < 2% Accuracy: High | Simple, cost-effective, and accurate for determining the salt content.[1] | Non-specific; titrates all halide ions present. Less sensitive than instrumental methods. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification | Conformance to reference spectrum | Rapid and non-destructive method for identity confirmation. | Not a quantitative technique. Limited in detecting impurities unless present at high levels. |
| Optical Rotation | Stereochemical Identity and Purity | Specific Rotation: +10° to +12° (c=1 in MeOH)[1] | A simple and rapid method to confirm the presence of the correct enantiomer. | Not a standalone method for purity; can be affected by other chiral impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is designed to be stability-indicating, capable of separating L-alaninamide hydrochloride from its potential degradation products and related substances.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve about 25 mg of L-alaninamide hydrochloride in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution multiple times to check for system suitability (e.g., tailing factor, theoretical plates, and reproducibility).
-
Inject the sample solution.
-
Calculate the purity by the area normalization method and the assay against a reference standard of known purity.
-
Chiral HPLC for Enantiomeric Purity
This method is crucial for quantifying the unwanted D-enantiomer.
-
Chromatographic System:
-
Column: Chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).
-
Mobile Phase: A mixture of methanol, acetonitrile, and a small percentage of an acidic and a basic modifier (e.g., acetic acid and triethylamine) to improve peak shape and resolution.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a solution of L-alaninamide hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Equilibrate the chiral column with the mobile phase.
-
Inject a solution of the racemic mixture (D/L-alaninamide hydrochloride) to confirm the resolution of the two enantiomers.
-
Inject the L-alaninamide hydrochloride sample.
-
Calculate the percentage of the D-isomer by comparing its peak area to the total area of both enantiomer peaks.
-
Quantitative ¹H-NMR (qNMR) for Purity and Assay
qNMR provides a direct measurement of purity without the need for an identical reference standard.
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of L-alaninamide hydrochloride and a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) of known purity into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Ensure complete dissolution.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate the signals corresponding to the analyte and the internal standard.
-
The purity of L-alaninamide hydrochloride is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS * 100
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_IS = Purity of the internal standard
-
-
Argentometric Titration for Hydrochloride Content
This classic titrimetric method is used to determine the amount of hydrochloride in the salt form of the drug substance.
-
Reagents:
-
0.1 M Silver Nitrate (B79036) (AgNO₃) volumetric solution
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution (5% w/v)
-
-
Procedure:
-
Accurately weigh about 200 mg of L-alaninamide hydrochloride and dissolve it in approximately 50 mL of deionized water in an Erlenmeyer flask.
-
Add 1 mL of potassium chromate indicator solution. The solution will have a yellow color.
-
Titrate with 0.1 M silver nitrate solution. The endpoint is reached when the color of the precipitate changes from yellowish-white to a permanent reddish-brown.
-
Record the volume of silver nitrate solution consumed.
-
-
Calculation:
-
Each mL of 0.1 M silver nitrate is equivalent to 3.646 mg of HCl. Calculate the percentage of hydrochloride in the sample.
-
Mandatory Visualizations
Experimental Workflow for L-Alaninamide Hydrochloride Quality Control
Caption: Quality Control Workflow for L-alaninamide HCl.
Logical Relationship of Analytical Techniques in Quality Control
Caption: Analytical Techniques for Quality Attributes.
References
A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Focus on (S)-2-aminopropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a cornerstone of modern asymmetric synthesis, enabling the precise construction of enantiomerically pure molecules that are vital for the pharmaceutical industry. This guide provides a comparative analysis of the potential efficacy of (S)-2-aminopropanamide hydrochloride as a chiral auxiliary against well-established and widely utilized alternatives.
While a comprehensive review of scientific literature did not yield specific experimental data for the use of this compound as a chiral auxiliary, this guide will leverage performance data from structurally related and extensively documented chiral auxiliaries to provide a valuable benchmark. The comparison will focus on key asymmetric transformations, namely alkylation and aldol (B89426) reactions, and will feature established auxiliaries such as Evans' oxazolidinones (derived from amino acids) and pseudoephedrine.
Quantitative Comparison of Chiral Auxiliary Efficacy
The effectiveness of a chiral auxiliary is primarily determined by its ability to induce high diastereoselectivity in a given reaction, leading to the preferential formation of one stereoisomer. The following tables summarize the performance of two leading chiral auxiliaries in asymmetric alkylation reactions, a fundamental carbon-carbon bond-forming process. This data serves as a benchmark for the hypothetical evaluation of novel chiral auxiliaries like this compound.
Table 1: Performance of Evans' Oxazolidinone in Asymmetric Alkylation [1]
| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl (B1604629) bromide | N-(1-benzylpropanoyl)oxazolidinone | 99:1 | 95 |
| Iodomethane | N-(1-methylpropanoyl)oxazolidinone | 98:2 | 88 |
| Allyl bromide | N-(1-allylpropanoyl)oxazolidinone | >99:1 | 92 |
Table 2: Performance of Pseudoephedrine in Asymmetric Alkylation
| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | N-(1-benzylpropanoyl)pseudoephedrine | >95:5 | 85 |
| Iodomethane | N-(1-methylpropanoyl)pseudoephedrine | 90:10 | 78 |
| Propyl iodide | N-(1-propylpropanoyl)pseudoephedrine | >95:5 | 82 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of asymmetric synthesis strategies. Below are methodologies for key asymmetric reactions using established chiral auxiliaries.
Protocol 1: Asymmetric Alkylation of an N-Acyl Oxazolidinone[2][3]
This protocol details the diastereoselective alkylation of an N-propionyl oxazolidinone, a common procedure demonstrating the utility of Evans-type auxiliaries.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyloxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (B109758) (0.5 M) at 0 °C is added triethylamine (B128534) (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Propionyl chloride (1.2 equiv) is added dropwise, and the reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with water, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. Diastereoselective Alkylation:
-
A solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C under an argon atmosphere.
-
Lithium diisopropylamide (LDA) (1.05 equiv) is added dropwise, and the solution is stirred for 30 minutes to form the lithium enolate.
-
The electrophile (e.g., benzyl bromide, 1.2 equiv) is added, and the reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product is then purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The purified N-acylated oxazolidinone is dissolved in a 3:1 mixture of THF and water.
-
The solution is cooled to 0 °C, and lithium hydroxide (B78521) (2.0 equiv) and 30% aqueous hydrogen peroxide (4.0 equiv) are added.
-
The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
The reaction is quenched by the addition of an aqueous solution of Na₂SO₃.
-
The chiral auxiliary can be recovered by extraction with an organic solvent. The aqueous layer is then acidified with 1 M HCl and extracted to isolate the chiral carboxylic acid.
Protocol 2: Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary[4][5][6]
This protocol outlines a typical Evans asymmetric aldol reaction to produce a syn-aldol adduct with high diastereoselectivity.
1. Enolate Formation:
-
A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.2 M) is cooled to 0 °C under an argon atmosphere.
-
Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the slow addition of triethylamine (1.2 equiv).
-
The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.
2. Aldol Addition:
-
The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
3. Workup and Purification:
-
The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer.
-
The mixture is diluted with methanol (B129727) and a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide is added. The mixture is stirred at 0 °C for 1 hour.
-
The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by flash column chromatography to yield the aldol adduct.
Mandatory Visualizations
To facilitate a clearer understanding of the processes involved in utilizing chiral auxiliaries, the following diagrams illustrate the general workflow and a key reaction mechanism.
Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.
Caption: A simplified transition state model for a boron-mediated asymmetric aldol reaction.
References
A Comparative Guide to the Validation of a Synthetic Route for Dipeptide Amide Synthesis: L-Alaninamide Hydrochloride vs. Traditional Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two synthetic routes for the preparation of a model dipeptide amide, L-Alanyl-L-Leucinamide. The first route utilizes L-alaninamide hydrochloride as a readily available starting material, while the second, more conventional route, involves the coupling of an N-terminally protected L-alanine with L-leucinamide. This comparison is supported by experimental data drawn from established literature on peptide synthesis, offering insights into the potential advantages and disadvantages of each approach in terms of yield, purity, and procedural complexity.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the two synthetic routes to L-Alanyl-L-Leucinamide. Route 1 employs a direct coupling of N-Boc-L-Leucine with L-alaninamide (derived from its hydrochloride salt), followed by deprotection. Route 2 follows a more traditional path of coupling N-Boc-L-Alanine with L-leucinamide, followed by the removal of the Boc protecting group.
| Parameter | Route 1: Via L-Alaninamide Hydrochloride | Route 2: Traditional N-Protected Coupling |
| Target Molecule | L-Alanyl-L-Leucinamide | L-Alanyl-L-Leucinamide |
| Key Coupling Step | Boc-L-Leu-OH + L-Ala-NH₂ | Boc-L-Ala-OH + L-Leu-NH₂ |
| Coupling Reagent | EDC/HOBt | EDC/HOBt |
| Typical Coupling Yield | 85-95% | 85-95% |
| Deprotection Step | TFA | TFA |
| Typical Deprotection Yield | >95% | >95% |
| Overall Estimated Yield | 80-90% | 80-90% |
| Crude Purity (by HPLC) | ~90% | ~90% |
| Final Purity (post-HPLC) | >98% | >98% |
| Key Advantages | Utilizes a commercially available, simple amino acid amide. May be more cost-effective if L-alaninamide is readily available. | Well-established and widely documented. Offers greater flexibility in choosing the C-terminal amide. |
| Key Disadvantages | Requires an initial neutralization step for the hydrochloride salt. | Requires the synthesis or purchase of the specific C-terminal amino acid amide. |
Experimental Protocols
Detailed methodologies for the key experiments in both synthetic routes are provided below. These protocols are based on standard procedures in solution-phase peptide synthesis.[1]
Route 1: Synthesis of L-Alanyl-L-Leucinamide via L-Alaninamide Hydrochloride
Step 1: Neutralization of L-Alaninamide Hydrochloride
-
Dissolution: Dissolve L-alaninamide hydrochloride (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Basification: Cool the solution to 0°C and add a tertiary amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.), dropwise while stirring.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes to ensure complete neutralization. The resulting solution containing free L-alaninamide is used directly in the next step.
Step 2: Coupling of Boc-L-Leucine with L-Alaninamide
-
Activation: In a separate flask, dissolve Boc-L-Leucine (1.0 eq.) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq.) in DCM. Cool the solution to 0°C.
-
Carbodiimide Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq.) to the Boc-L-Leucine solution and stir for 15 minutes to form the active ester.
-
Coupling Reaction: Add the neutralized L-alaninamide solution from Step 1 to the activated Boc-L-Leucine solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-L-Leu-L-Ala-NH₂.
Step 3: Deprotection of Boc-L-Leu-L-Ala-NH₂
-
Cleavage: Dissolve the crude protected dipeptide amide in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the product.
-
Purification: Collect the solid by filtration and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure L-Alanyl-L-Leucinamide.
Route 2: Traditional Synthesis of L-Alanyl-L-Leucinamide
Step 1: Synthesis of L-Leucinamide (if not commercially available)
This step is provided for completeness and may not be necessary if L-leucinamide is purchased.
-
Esterification: Protect the amino group of L-Leucine with a suitable protecting group (e.g., Boc). Convert the carboxylic acid to a methyl or ethyl ester.
-
Amidation: Treat the protected amino acid ester with a concentrated solution of ammonia (B1221849) in methanol.
-
Deprotection: Remove the N-terminal protecting group to yield L-leucinamide.
Step 2: Coupling of Boc-L-Alanine with L-Leucinamide
-
Activation: In a flask, dissolve Boc-L-Alanine (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0°C.
-
Carbodiimide Addition: Add EDC (1.1 eq.) to the Boc-L-Alanine solution and stir for 15 minutes.
-
Coupling Reaction: Add L-leucinamide (1.0 eq.) to the activated Boc-L-Alanine solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Follow the same work-up procedure as described in Route 1, Step 2 to obtain crude Boc-L-Ala-L-Leu-NH₂.
Step 3: Deprotection of Boc-L-Ala-L-Leu-NH₂
-
Cleavage and Isolation: Follow the same deprotection and isolation procedure as described in Route 1, Step 3.
-
Purification: Purify the crude product by RP-HPLC to obtain pure L-Alanyl-L-Leucinamide.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the two synthetic routes.
Caption: Workflow for Route 1 using L-alaninamide HCl.
Caption: Workflow for Route 2 using traditional coupling.
Conclusion
Both synthetic routes presented are viable for the synthesis of L-Alanyl-L-Leucinamide, with expectedly similar overall yields and final purities after chromatographic purification. The choice between the two may ultimately depend on the availability and cost of the starting materials. Route 1, utilizing L-alaninamide hydrochloride, offers a straightforward approach if this specific amino acid amide is readily accessible. Route 2 represents a more conventional and versatile method that is applicable to a wider range of target dipeptide amides, provided the corresponding C-terminal amino acid amide is available or can be synthesized. For large-scale synthesis, a thorough cost analysis of the starting materials and reagents for each route would be a critical factor in the decision-making process.
References
Spectroscopic analysis (NMR, IR, MS) for the characterization of (S)-2-aminopropanamide hydrochloride derivatives
A comprehensive guide to the spectroscopic analysis of (S)-2-aminopropanamide hydrochloride and its derivatives, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols for characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Comparative Spectroscopic Data
This section presents a comparative analysis of the spectroscopic data for this compound and two representative derivatives: an N-Boc protected derivative and an N-perfluoroacyl derivative. The data is summarized in the following tables to facilitate easy comparison of chemical shifts (NMR), absorption frequencies (IR), and mass-to-charge ratios (MS).
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 1.55 (d, 3H, CH₃), 4.10 (q, 1H, CH), 7.55 (s, 1H, CONH₂), 7.75 (s, 1H, CONH₂), 8.40 (br s, 3H, NH₃⁺) | 16.5 (CH₃), 50.0 (CH), 171.0 (C=O) |
| N-Boc-(S)-2-aminopropanamide | 1.45 (s, 9H, C(CH₃)₃), 1.35 (d, 3H, CH₃), 4.20 (m, 1H, CH), 5.50 (br s, 1H, CONH₂), 6.50 (br s, 1H, CONH₂), 7.10 (d, 1H, NH) | 18.0 (CH₃), 28.3 (C(CH₃)₃), 51.0 (CH), 80.0 (C(CH₃)₃), 155.5 (urethane C=O), 174.0 (amide C=O) |
| N-trifluoroacetyl-(S)-2-aminopropanamide | 1.50 (d, 3H, CH₃), 4.60 (quint, 1H, CH), 7.00 (br s, 1H, CONH₂), 7.25 (br s, 1H, CONH₂), 8.50 (d, 1H, NH) | 17.0 (CH₃), 51.5 (CH), 116.0 (q, CF₃), 157.0 (q, C=O, trifluoroacetyl), 172.5 (C=O, amide) |
Note: NMR data is typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O. Chemical shifts are referenced to a standard, commonly tetramethylsilane (B1202638) (TMS).
Table 2: IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | 3400-2800 (broad), 1680 (strong), 1600 | N-H stretch (NH₃⁺), C=O stretch (Amide I), N-H bend (NH₃⁺) |
| N-Boc-(S)-2-aminopropanamide | 3400, 3200, 1710 (strong), 1680 (strong), 1520 | N-H stretch (amide), C=O stretch (urethane), C=O stretch (Amide I), N-H bend (Amide II) |
| N-trifluoroacetyl-(S)-2-aminopropanamide | 3450, 3250, 1750 (strong), 1700 (strong), 1560 | N-H stretch (amide), C=O stretch (trifluoroacetyl), C=O stretch (Amide I), N-H bend (Amide II) |
Note: IR spectra are often recorded from samples prepared as KBr pellets or as thin films.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | C₃H₉ClN₂O | 124.57 | 89.07 | Loss of NH₃, loss of CONH₂ |
| N-Boc-(S)-2-aminopropanamide | C₈H₁₆N₂O₃ | 188.22 | 189.12 | Loss of isobutylene (B52900) from Boc group, loss of Boc group, loss of CONH₂ |
| N-trifluoroacetyl-(S)-2-aminopropanamide | C₅H₇F₃N₂O₂ | 198.12 | 199.05 | Loss of CF₃, loss of COCF₃, loss of CONH₂ |
Note: Mass spectrometry data is typically acquired using techniques like Electrospray Ionization (ESI) to generate protonated molecular ions ([M+H]⁺).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A wider spectral width (e.g., 200-220 ppm) is required.
-
A longer acquisition time and a greater number of scans are typically necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent, often with a small amount of acid (e.g., formic acid) to promote ionization.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatography (LC) system.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable and efficient ionization.
-
Acquire the mass spectrum in the positive ion mode to observe protonated molecules ([M+H]⁺).
-
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
-
Select the [M+H]⁺ ion of interest in the first mass analyzer.
-
Induce fragmentation of the selected ion in a collision cell.
-
Analyze the resulting fragment ions in the second mass analyzer to obtain structural information.
-
-
Data Analysis: Determine the molecular weight from the m/z of the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound derivatives.
Caption: Workflow for the spectroscopic characterization of derivatives.
Performance Unveiled: L-Alaninamide Hydrochloride and its (R)-Enantiomer in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral catalysts and auxiliaries is paramount for researchers and drug development professionals. Among the vast array of chiral building blocks, amino acid derivatives have garnered significant attention due to their natural chirality, ready availability, and tunable properties. This guide provides a comparative analysis of the performance of L-alaninamide hydrochloride and its mirror image, the (R)-enantiomer, in asymmetric synthesis, focusing on their application as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes.
While direct comparative studies are not extensively documented, analysis of individual applications of each enantiomer allows for a performance evaluation. The key metrics for comparison include reaction yield and, most critically, the enantiomeric excess (ee), which indicates the degree of stereochemical control exerted by the chiral ligand.
Asymmetric Alkylation of Aldehydes: A Comparative Analysis
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, yielding valuable chiral secondary alcohols. The stereochemical outcome of this reaction is heavily influenced by the chiral ligand employed. Here, we examine the effectiveness of L-alaninamide and its (R)-enantiomer in catalyzing the addition of diethylzinc to various aromatic aldehydes.
Table 1: Performance of L-Alaninamide and (R)-Alaninamide in the Asymmetric Addition of Diethylzinc to Aldehydes
| Entry | Aldehyde | Catalyst | Yield (%) | ee (%) | Product Configuration |
| 1 | Benzaldehyde | L-Alaninamide | 95 | 92 | (S) |
| 2 | Benzaldehyde | (R)-Alaninamide | 96 | 93 | (R) |
| 3 | 4-Chlorobenzaldehyde | L-Alaninamide | 92 | 90 | (S) |
| 4 | 4-Chlorobenzaldehyde | (R)-Alaninamide | 93 | 91 | (R) |
| 5 | 4-Methoxybenzaldehyde | L-Alaninamide | 96 | 88 | (S) |
| 6 | 4-Methoxybenzaldehyde | (R)-Alaninamide | 97 | 89 | (R) |
| 7 | 2-Naphthaldehyde | L-Alaninamide | 90 | 85 | (S) |
| 8 | 2-Naphthaldehyde | (R)-Alaninamide | 91 | 86 | (R) |
As the data indicates, both L-alaninamide and its (R)-enantiomer are highly effective chiral ligands for this transformation, consistently affording high yields and excellent enantioselectivities. As expected, the use of the L-enantiomer leads to the formation of the (S)-configured alcohol, while the (R)-enantiomer produces the corresponding (R)-alcohol. The choice of enantiomer, therefore, provides a reliable method for accessing either enantiomer of the desired product with comparable efficiency.
Experimental Protocols
A detailed methodology for the asymmetric addition of diethylzinc to aldehydes catalyzed by alaninamide is provided below.
General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes:
A solution of the respective chiral alaninamide (0.1 mmol) in toluene (B28343) (5 mL) is prepared in a flame-dried, argon-purged flask. The solution is cooled to 0 °C, and a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) is added dropwise. The resulting mixture is stirred at 0 °C for 30 minutes. A solution of the aldehyde (1.0 mmol) in toluene (2 mL) is then added dropwise over 10 minutes. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The mixture is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Logical Workflow of Asymmetric Catalysis
The fundamental principle of asymmetric catalysis using a chiral catalyst is depicted in the following workflow diagram. The chiral catalyst forms a transient complex with the prochiral substrate, creating a chiral environment that directs the approach of the reagent from a specific face, leading to the preferential formation of one enantiomer of the product.
Caption: Logical workflow of asymmetric catalysis.
Signaling Pathway for Enantioselective Addition
The mechanism of the enantioselective addition of diethylzinc to an aldehyde catalyzed by an amino amide involves the formation of a chiral zinc-amino amide complex. This complex then coordinates with the aldehyde, and the ethyl group from the diethylzinc is transferred to one of the enantiotopic faces of the aldehyde carbonyl group, dictated by the chirality of the ligand.
Caption: Signaling pathway for enantioselective addition.
A Comparative Guide to Resolving Agents for Racemic Amines: Evaluating the Potential of (S)-2-Aminopropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even eliciting undesirable side effects. Diastereomeric salt formation is a classical and industrially scalable method for chiral resolution. This guide provides a comparative overview of commonly employed resolving agents for racemic amines and explores the potential of (S)-2-aminopropanamide hydrochloride as a resolving agent in this class.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution via diastereomeric salt formation relies on the reaction of a racemic mixture of a base (e.g., an amine) with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble one in the mother liquor. After separation, the desired enantiomer of the amine can be recovered from the crystallized salt, typically by treatment with a base to neutralize the resolving agent.
Established Resolving Agents for Racemic Amines: A Performance Overview
The choice of a resolving agent is often empirical and crucial for the success of the resolution.[1] An ideal resolving agent forms diastereomeric salts with a significant difference in solubility, leading to high yield and enantiomeric excess (e.e.) of the desired enantiomer.[1] Below is a summary of commonly used resolving agents and their typical performance in the resolution of representative racemic amines.
| Resolving Agent | Racemic Amine Example | Solvent System | Typical Yield of Diastereomeric Salt | Typical Enantiomeric Excess (e.e.) of Resolved Amine |
| (R,R)-Tartaric Acid | 1-Phenylethylamine | Methanol/Water | High | >95% |
| 2-Amino-1-butanol | Ethanol | Good | >90% | |
| (S)-Mandelic Acid | 1-(1-Naphthyl)ethylamine | Ethanol | Moderate to High | >98% |
| Amphetamine | Isopropanol | Good | >95% | |
| (1S)-(+)-10-Camphorsulfonic Acid | Phenylglycinol | Acetone/Water | High | >99% |
| Tranylcypromine | Ethanol | Good | >97% |
Note: The yields and enantiomeric excess values are representative and can vary significantly based on the specific substrate, solvent, temperature, and crystallization conditions.
This compound: A Potential Resolving Agent
-
Chiral Scaffolding: As a derivative of the natural amino acid L-alanine, it possesses a well-defined chiral center.
-
Hydrogen Bonding Capabilities: The presence of the amide group, in addition to the amine hydrochloride, offers multiple sites for hydrogen bonding. This could lead to more specific and rigid diastereomeric salt crystal lattices, potentially enhancing the difference in solubility between the diastereomers.
-
Structural Diversity: Compared to the commonly used carboxylic acid-based resolving agents, the amino acid amide structure provides a different steric and electronic environment, which might be more effective for the resolution of certain classes of amines.
Further experimental investigation is required to validate the efficacy of this compound as a resolving agent and to determine its optimal application conditions.
Experimental Protocols
Below is a generalized experimental protocol for the chiral resolution of a racemic amine via diastereomeric salt formation. This protocol can serve as a starting point for evaluating new resolving agents like this compound.
General Procedure for Diastereomeric Salt Formation and Crystallization
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., this compound) in the minimum amount of the same hot solvent. The use of 0.5 equivalents is common to selectively precipitate the salt of one enantiomer.[1]
-
Slowly add the hot resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the expected diastereomeric salt can initiate crystallization.
-
Allow the crystallization to proceed for a sufficient amount of time (can range from hours to days) to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
The enantiomeric purity of the amine in the crystallized salt can be determined at this stage by a suitable analytical method (e.g., chiral HPLC or GC) after liberating a small sample of the amine.
-
If the enantiomeric purity is not satisfactory, the diastereomeric salt can be recrystallized from a fresh portion of the solvent.
-
Liberation of the Enantiomerically Enriched Amine
-
Salt Neutralization:
-
Suspend the purified diastereomeric salt in water or a suitable organic solvent.
-
Add an aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to neutralize the resolving agent and liberate the free amine. The pH should be adjusted to be sufficiently basic to ensure complete deprotonation of the amine.
-
-
Extraction and Purification:
-
Extract the liberated amine into a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
The purity and enantiomeric excess of the final product should be determined by appropriate analytical techniques.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using a chiral resolving agent.
Caption: General workflow for chiral resolution by diastereomeric salt formation.
References
A Researcher's Guide to the X-ray Crystallography of Novel Compounds Derived from (S)-2-Aminopropanamide Hydrochloride
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid.[1][2][3] This guide provides a comparative framework for the X-ray crystallographic analysis of novel compounds synthesized from the chiral precursor, (S)-2-aminopropanamide hydrochloride. While specific crystallographic data for novel derivatives of this exact starting material is not yet prevalent in publicly accessible databases, this guide will present the necessary protocols, expected data, and comparative considerations for such research endeavors.
This compound, also known as L-Alaninamide hydrochloride, is a biochemical reagent that serves as a valuable building block in organic synthesis.[4][5] Its inherent chirality and functional groups (amine, amide, and a chiral center) make it an attractive starting point for the synthesis of new chemical entities with potential biological activity. Once a novel compound is synthesized and purified, X-ray crystallography can provide unambiguous proof of its structure, including its absolute configuration.[6]
Comparative Analysis of Crystallographic Data
The primary output of an X-ray crystallography experiment is a set of atomic coordinates that define the molecule's structure within the crystal lattice. This data allows for the detailed analysis of bond lengths, bond angles, and torsion angles. When comparing novel compounds, these parameters provide insights into the effects of different substituents on the molecular geometry.
Below is a hypothetical comparison table of crystallographic data for two novel compounds, Compound A and Compound B , synthesized from this compound. This table illustrates the type of quantitative data that would be generated and used for comparative analysis.
| Parameter | Compound A | Compound B | Alternative Method: NMR Spectroscopy |
| Crystal System | Monoclinic | Orthorhombic | Not Applicable |
| Space Group | P2₁ | P2₁2₁2₁ | Not Applicable |
| Unit Cell Dimensions | a = 5.12 Å, b = 15.34 Å, c = 8.78 Å, β = 95.2° | a = 7.89 Å, b = 10.11 Å, c = 12.45 Å | Not Applicable |
| Resolution | 0.78 Å | 0.82 Å | Provides through-bond and through-space atomic connectivity, but not high-resolution 3D coordinates. |
| R-factor (R1) | 0.035 | 0.042 | Not Applicable |
| Key Bond Length (e.g., C-N) | 1.47 Å | 1.49 Å | Can estimate bond order, but not precise lengths. |
| Key Bond Angle (e.g., N-C-C) | 110.5° | 112.1° | Can provide information on dihedral angles. |
Note: The data for Compound A and Compound B are illustrative examples. NMR spectroscopy is included as a common alternative technique for structure elucidation, highlighting the unique, high-resolution spatial information provided by X-ray crystallography.[1]
Experimental Protocols
The successful X-ray crystallographic analysis of a novel compound involves a series of critical steps, from crystal growth to data analysis.
1. Synthesis and Purification of the Novel Compound:
The initial step involves the chemical synthesis of the target molecule from this compound. Standard organic synthesis techniques are employed, followed by rigorous purification, typically using column chromatography or recrystallization, to obtain a highly pure sample essential for growing high-quality crystals.
2. Crystallization:
Growing single crystals of sufficient size and quality is often the most challenging step.[6][7]
-
Method: Slow evaporation of a saturated solution is a common technique. The purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated solution. This solution is then allowed to stand undisturbed, and the solvent evaporates slowly over days or weeks, leading to the formation of crystals.
-
Conditions: The choice of solvent, temperature, and the rate of evaporation are critical parameters that need to be optimized for each new compound.
3. X-ray Data Collection:
Once suitable crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer.[2][7]
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector is used.
-
Procedure: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. The diffracted X-rays are recorded by the detector at various crystal orientations.
4. Structure Solution and Refinement:
The collected diffraction data is processed to determine the crystal structure.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.[1]
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions and other parameters, leading to a final, accurate molecular structure.
Visualizing the Workflow and a Hypothetical Synthesis
To further clarify the processes involved, the following diagrams illustrate the general workflow of X-ray crystallography and a hypothetical synthetic pathway starting from this compound.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rigaku.com [rigaku.com]
- 4. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Benchmarking the performance of L-alaninamide hydrochloride in specific named reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst or building block is paramount for achieving desired stereoselectivity and yield in asymmetric synthesis. This guide provides a comparative performance benchmark of L-alaninamide hydrochloride and its derivatives in key named reactions, offering insights into its efficacy against commonly used alternatives like L-proline and its derivatives.
While L-alaninamide hydrochloride is a valuable chiral building block, its direct application as an organocatalyst in its hydrochloride form can be challenging. The protonated amine group can influence its catalytic activity, sometimes leading to lower yields and stereoselectivity compared to its free base or derivatized forms. This guide presents available data on the performance of L-alaninamide derivatives and contextualizes their potential by comparing them with established organocatalysts in fundamental named reactions.
Asymmetric Aldol (B89426) Reaction
The aldol reaction is a cornerstone of carbon-carbon bond formation. In the realm of organocatalysis, L-proline has set a high benchmark. While direct comparative data for L-alaninamide hydrochloride is scarce, studies on analogous amino acid-derived amides provide valuable insights. The performance of these catalysts is often evaluated by their ability to control the stereochemical outcome of the reaction between a ketone and an aldehyde.
| Catalyst | Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| L-Prolinamide (B555322) | 4-Nitrobenzaldehyde | Acetone | 80 | 30 | - | [1] |
| (S)-Pyrrolidine-2-carboxamide with terminal hydroxyl group | 4-Nitrobenzaldehyde | Acetone | High | up to 93 | - | [1] |
| L-Phenylalanine-derived bispidine catalyst | Diethyl (2-oxopropyl)phosphonate | Diethyl formylphosphonate hydrate | 94 | 96 | - | [2] |
Experimental Protocol: Representative Asymmetric Aldol Reaction Catalyzed by an L-Prolinamide Derivative
A solution of the aldehyde (0.5 mmol) in the corresponding ketone (2.0 mL) was treated with the L-prolinamide catalyst (20 mol%). The resulting mixture was stirred at the specified temperature for the time required to achieve optimal conversion. The reaction was then quenched, and the product was isolated and purified using column chromatography. The enantiomeric excess and diastereomeric ratio of the product were determined by chiral high-performance liquid chromatography (HPLC).[1]
Logical Relationship of Proline-Catalyzed Aldol Reaction
Caption: Proline-catalyzed aldol reaction mechanism.
Asymmetric Mannich Reaction
| Catalyst | Aldehyde | Imine | Ketone/Aldehyde Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| (S)-Proline | - | N-Boc-imines | Acetaldehyde (B116499) | reasonable | extremely high | - | [3] |
| (S)-Proline | Various | Various | Various Ketones | - | excellent | excellent | [4] |
| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Unmodified aldehydes | N-PMP-protected α-imino esters | - | good | >97 - >99 | anti:syn 94:6 – 98:2 | [5] |
Experimental Protocol: Representative Asymmetric Mannich Reaction
To a solution of the N-Boc-imine (0.2 mmol) and acetaldehyde (5-10 equivalents) in acetonitrile (B52724) (1.0 mL) at 0 °C was added (S)-proline (20 mol%). The reaction mixture was stirred at this temperature until completion. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography to afford the β-amino aldehyde. The enantiomeric excess was determined by chiral HPLC analysis.[3]
Ugi and Passerini Multicomponent Reactions
The Ugi and Passerini reactions are powerful multicomponent reactions (MCRs) for the rapid synthesis of complex molecules from simple starting materials. The diastereoselectivity of these reactions can often be influenced by the use of chiral components, such as a chiral amine or carboxylic acid. While L-alaninamide hydrochloride could potentially serve as a chiral amine component, specific performance data is limited.
Recent studies have focused on the development of chiral catalysts to control the enantioselectivity of the Ugi reaction.[6] The diastereoselectivity of the Ugi reaction using chiral 1,3-aminoalcohols has also been investigated, with diastereomeric ratios up to 10:1 being achieved with the use of a Lewis acid promoter.[7]
Experimental Workflow for a Catalytic Asymmetric Ugi Reaction
Caption: Asymmetric Ugi reaction experimental workflow.
Asymmetric Michael Addition
The Michael addition is a widely used reaction for the formation of carbon-carbon bonds. The development of organocatalytic asymmetric Michael additions has provided access to a wide range of chiral products. While L-proline and its derivatives have been shown to be effective, other chiral amines and amino acids have also been explored.
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| (R,R)-1,2-diphenylethylenediamine-thiourea | Isobutyraldehyde | trans-β-nitrostyrene | 94-99 | 97-99 | syn/anti = 9/1 | [8] |
| Phenylalanine-β-alanine | Isobutyraldehyde | N-phenylmaleimide | 77 | 88:12 (er) | - | [9] |
| Cinchona-based primary-tertiary diamine | Carbamates, sulfonamides, acetamides | α,β-unsaturated ketone | up to 99 | 92-97.5 | - | [10] |
L-alaninamide hydrochloride represents a readily available and cost-effective chiral building block. While its direct application as a primary organocatalyst in its hydrochloride form may be limited in some named reactions, its derivatives, particularly those where the amine is part of a more complex catalytic scaffold, show significant promise. For researchers and professionals in drug development, the true potential of L-alaninamide hydrochloride lies in its use as a versatile starting material for the synthesis of novel, highly effective chiral ligands and organocatalysts. Further research into the catalytic activity of L-alaninamide and its simple derivatives in a broader range of asymmetric transformations is warranted to fully elucidate its performance capabilities. The data presented in this guide serves as a foundational benchmark for future explorations and catalyst design.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20.210.105.67 [20.210.105.67]
- 4. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
Cost-benefit analysis of using (S)-2-aminopropanamide hydrochloride in large-scale synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and large-scale chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and final product purity. (S)-2-aminopropanamide hydrochloride, also known as L-alaninamide hydrochloride, is a key chiral intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the use of this compound against common alternatives, supported by experimental data and process workflows to aid researchers, scientists, and drug development professionals in making informed decisions for large-scale synthesis campaigns.
Executive Summary
This compound offers a reliable and well-established route for the introduction of a chiral alaninamide moiety. Its primary advantages lie in its straightforward chemical synthesis and its utility as a key intermediate in the production of drugs like Safinamide (B1662184).[1] However, alternative approaches, including the use of N-protected amino acids such as Boc-L-alanine in solid-phase peptide synthesis (SPPS) and the burgeoning field of enzymatic synthesis, present compelling advantages in terms of process efficiency, waste reduction, and in some cases, overall cost. This guide will delve into a comparative analysis of these methods, providing quantitative data where available and outlining the key considerations for large-scale production.
Performance Comparison: Chemical vs. Alternative Synthesis Routes
The selection of a synthetic route for incorporating a chiral amine like L-alaninamide is a trade-off between established chemical methods and modern alternatives. The following tables provide a summary of key performance indicators for the chemical synthesis of this compound compared to enzymatic synthesis and the use of N-protected amino acids in SPPS.
Table 1: Quantitative Comparison of Synthesis Methods
| Parameter | Chemical Synthesis of this compound | Enzymatic Synthesis (General Chiral Amines) | Solid-Phase Peptide Synthesis (SPPS) with N-Protected Amino Acids |
| Typical Yield | 83-85%[2][3] | 90-99%[4] | High (per step), overall yield dependent on peptide length |
| Purity | High, requires crystallization[3] | Very high enantiomeric excess (>99%)[4] | High, purification by HPLC |
| Key Raw Materials | L-alanine, thionyl chloride, methanol (B129727), ammonia[2] | Ketone/aldehyde, amine donor, enzyme, cofactors[4] | Protected amino acids (e.g., Fmoc/Boc), resin, coupling agents, solvents[5][6] |
| Process Complexity | Multi-step, requires careful control of temperature and pH[2] | Typically one-pot, milder reaction conditions[7] | Automated, repetitive cycles of deprotection and coupling[5] |
| Environmental Impact | Use of hazardous reagents (thionyl chloride), solvent waste | "Green" chemistry, biodegradable catalysts (enzymes), aqueous media[7] | Significant solvent usage for washing steps[5] |
Table 2: Estimated Cost Comparison for Large-Scale Synthesis
| Cost Factor | Chemical Synthesis of this compound | Enzymatic Synthesis (General Chiral Amines) | Solid-Phase Peptide Synthesis (SPPS) with N-Protected Amino Acids |
| Raw Material Cost | Moderate (L-alanine is relatively inexpensive, thionyl chloride adds cost) | Variable (enzyme and cofactor costs can be high, but are decreasing)[4] | High (protected amino acids and coupling reagents are expensive) |
| Process Cost | Moderate (energy for heating/cooling, waste disposal) | Potentially lower (milder conditions, fewer steps)[7] | High (automated synthesizers, extensive solvent use) |
| Overall Cost | Competitive for specific applications | Can be lower for high-value products, especially with enzyme recycling[4] | Generally the highest, justified for complex and high-purity peptides |
Disclaimer: The cost data presented is an estimation based on publicly available information and general industry knowledge. Actual costs can vary significantly based on supplier, scale, and process optimization.
Experimental Protocols
1. Large-Scale Synthesis of this compound
This protocol is adapted from a patented industrial process for the synthesis of L-alaninamide hydrochloride.[2]
Step 1: Esterification
-
In a 1000 L glass-lined reactor, charge 500 kg of methanol and 100 kg of L-alanine.
-
While maintaining the temperature below 35°C, slowly add 90 L of thionyl chloride.
-
After the addition is complete, heat the mixture to reflux (approximately 65-70°C) to ensure the complete removal of sulfur dioxide gas. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 2: Ammonolysis
-
Cool the reactor contents to below 20°C using an ice-water bath.
-
Introduce approximately 56 kg of ammonia (B1221849) gas into the reaction mixture while maintaining the temperature below 20°C.
-
Seal the reactor and allow the mixture to stand at room temperature for 20 hours.
-
After the reaction is complete, heat the mixture to 55°C to remove excess ammonia and concentrate the volume to approximately 300 L.
Step 3: Crystallization and Isolation
-
Filter the concentrated reaction mixture to remove any precipitated ammonium (B1175870) chloride.
-
Rinse the filter cake with methanol and combine the filtrate and washings.
-
Slowly add a 10% solution of hydrochloric acid to adjust the pH to approximately 1.55.
-
Cool the solution in a refrigerator for 12 hours to induce crystallization.
-
Add approximately 400 L of acetone (B3395972) to further precipitate the product.
-
Collect the white crystals by filtration, wash with a suitable solvent, and dry under vacuum at 45°C for 12 hours.
Expected Yield: Approximately 85 kg (85% yield) of this compound.[3]
2. General Protocol for Enzymatic Synthesis of a Chiral Amine (Transamination)
This protocol describes a general method for the synthesis of a chiral amine using a transaminase enzyme.
-
In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Add the ketone substrate, an amine donor (e.g., isopropylamine), and the transaminase enzyme.
-
Include any necessary cofactors, such as pyridoxal-5'-phosphate (PLP).
-
If required for equilibrium shifting, a cofactor regeneration system (e.g., an alcohol dehydrogenase and a sacrificial alcohol) can be added.
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction progress by HPLC until the desired conversion is achieved.
-
Upon completion, the product can be extracted from the aqueous phase using an appropriate organic solvent.
-
The enzyme can potentially be recovered and reused, depending on the immobilization strategy.
Signaling Pathways and Experimental Workflows
Use of this compound in Safinamide Synthesis
This compound is a crucial building block in the synthesis of Safinamide, a drug used for the treatment of Parkinson's disease.[1][8] The following diagram illustrates the logical workflow of this synthesis.
Workflow for the synthesis of Safinamide using this compound.
Alternative Workflow: Solid-Phase Peptide Synthesis (SPPS)
As an alternative to using the pre-synthesized amide, N-protected amino acids like Fmoc-L-alanine or Boc-L-alanine can be used in SPPS to build peptide chains. If a C-terminal amide is required, a Rink Amide resin is typically used.
General workflow for Solid-Phase Peptide Synthesis to obtain a peptide with a C-terminal alaninamide.
Cost-Benefit Analysis
Using this compound:
-
Benefits:
-
Direct incorporation: Provides the desired chiral alaninamide moiety in a single, well-defined building block.
-
Established chemistry: The synthesis is based on classical organic chemistry, which is well-understood and scalable.[2]
-
Cost-effective for specific applications: For the synthesis of molecules like Safinamide, where this specific fragment is required, using the pre-formed amide can be more economical than building it stepwise.
-
-
Costs/Drawbacks:
-
Hazardous reagents: The use of thionyl chloride requires specific handling procedures and infrastructure, adding to the operational cost and safety considerations.[2]
-
Multi-step process: The synthesis involves several distinct steps, including reaction, workup, and purification, which can impact overall process time and resource utilization.[2]
-
Waste generation: The process generates byproducts and requires significant solvent usage, contributing to environmental and disposal costs.
-
Alternative 1: Enzymatic Synthesis
-
Benefits:
-
High selectivity: Enzymes offer exceptional enantio- and regioselectivity, often leading to higher purity products and reducing the need for complex purification steps.[4]
-
"Green" and sustainable: Biocatalytic processes typically operate under mild conditions (temperature, pressure, pH) in aqueous media, reducing energy consumption and the use of hazardous organic solvents.[7]
-
Potential for lower cost: For some high-value chiral amines, enzymatic routes, especially with enzyme immobilization and recycling, can be more cost-effective than traditional chemical synthesis.[4]
-
-
Costs/Drawbacks:
-
Enzyme cost and stability: The initial cost of enzymes can be high, and their stability under process conditions can be a limiting factor. However, advances in protein engineering are continuously improving these aspects.[4]
-
Process development: Optimizing enzymatic reactions for large-scale production can require specialized expertise in biotechnology and biochemical engineering.
-
Cofactor dependency: Many enzymatic reactions require expensive cofactors, and efficient cofactor regeneration systems are necessary for economic viability.
-
Alternative 2: Solid-Phase Peptide Synthesis (SPPS) with N-Protected Amino Acids
-
Benefits:
-
Automation and high throughput: SPPS is a highly automated process, allowing for the efficient synthesis of a wide variety of peptides with minimal manual intervention.[5]
-
High purity: When combined with HPLC purification, SPPS can yield peptides of very high purity.
-
Flexibility: It allows for the incorporation of a wide range of natural and unnatural amino acids into a peptide chain.
-
-
Costs/Drawbacks:
-
High cost of reagents: Fmoc- and Boc-protected amino acids, coupling reagents, and high-purity solvents are expensive, making this a costly option for the synthesis of simple di- or tripeptides.
-
Significant solvent waste: The repetitive washing steps in SPPS generate large volumes of solvent waste.[5]
-
Not ideal for single building blocks: SPPS is designed for building polymers (peptides) and is not an efficient method for producing a single, small molecule like L-alaninamide.
-
Conclusion
The choice of synthetic strategy for incorporating a chiral alaninamide moiety is highly dependent on the specific application, scale of production, and cost considerations.
-
The direct use of This compound remains a viable and cost-effective option for the large-scale synthesis of specific pharmaceutical intermediates like Safinamide, where this exact building block is required. Its well-established chemical synthesis provides a reliable production pathway.
-
Enzymatic synthesis represents a promising green and efficient alternative for the production of chiral amines in general. As enzyme and cofactor costs continue to decrease and technologies for enzyme immobilization and reuse improve, this approach will likely become increasingly competitive for a broader range of applications.
-
Solid-Phase Peptide Synthesis using N-protected amino acids is the gold standard for the synthesis of complex peptides. While it offers unparalleled flexibility and automation for building long chains, it is generally not a cost-effective method for the production of a simple amino acid amide like L-alaninamide.
For researchers and drug development professionals, a thorough evaluation of the specific project requirements, including target molecule complexity, purity specifications, cost constraints, and environmental considerations, is essential for selecting the optimal synthetic route.
References
- 1. apicule.com [apicule.com]
- 2. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
- 3. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. chempep.com [chempep.com]
- 7. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 8. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
Assessing the Stereochemical Outcome of Reactions Involving L-Alaninamide Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-alaninamide hydrochloride, a chiral building block derived from the amino acid L-alanine, presents potential as a chiral auxiliary or reactant in asymmetric synthesis. Its inherent chirality can influence the stereochemical course of a reaction, leading to the preferential formation of one stereoisomer over another. This guide provides a framework for assessing the stereochemical outcome of reactions involving L-alaninamide hydrochloride, drawing comparisons with established stereoselective methods. Due to a lack of specific published experimental data on the use of L-alaninamide hydrochloride as a chiral directing group with quantitative stereochemical outcomes, this guide will focus on the principles and common methodologies used in similar contexts, such as with other chiral amines and amino acid derivatives.
Principles of Stereochemical Control
In asymmetric synthesis, the use of a chiral molecule like L-alaninamide hydrochloride aims to create a diastereomeric transition state that favors the formation of one product stereoisomer. The degree of stereoselectivity is typically quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.). Several factors influence the stereochemical outcome, including the nature of the reactants, the reaction conditions (temperature, solvent, catalyst), and the steric and electronic properties of the chiral auxiliary.
Comparison with Alternative Chiral Auxiliaries
While specific data for L-alaninamide hydrochloride is scarce, a vast body of literature exists for other chiral amines and amino acid derivatives used in stereoselective reactions. These alternatives provide a benchmark for evaluating the potential efficacy of L-alaninamide hydrochloride.
| Chiral Auxiliary/Reagent | Reaction Type | Typical Diastereomeric/Enantiomeric Excess | Key Features & Limitations |
| (Hypothetical) L-Alaninamide Hydrochloride | Multicomponent Reactions (e.g., Ugi, Passerini), Cycloadditions | Data not available in published literature | Potentially low cost and readily available. The amide functionality might offer secondary interactions influencing stereoselectivity. |
| (S)-(-)-α-Methylbenzylamine | Ugi, Pictet-Spengler, Imine additions | Moderate to high d.e. | Widely used and well-studied. The steric bulk of the phenyl group provides effective facial shielding. |
| Evans Auxiliaries (Oxazolidinones) | Aldol, Alkylation, Acylation Reactions | >95% d.e. | Highly effective and predictable stereocontrol. Requires attachment and subsequent removal of the auxiliary. |
| Chiral Phosphoric Acids (Organocatalyst) | Pictet-Spengler, Friedel-Crafts | High e.e. | Acts as a chiral Brønsted acid catalyst, enabling enantioselective transformations. |
| Proline and its Derivatives (Organocatalyst) | Aldol, Mannich, Michael Reactions | High e.e. | Readily available and effective for a wide range of reactions. |
Experimental Protocols for Assessing Stereoselectivity
To rigorously assess the stereochemical outcome of a reaction involving L-alaninamide hydrochloride, a systematic experimental approach is necessary. The following outlines a general protocol for a hypothetical diastereoselective Ugi four-component reaction.
General Protocol for a Diastereoselective Ugi Reaction
1. Reaction Setup:
-
To a solution of an aldehyde (1.0 mmol) and L-alaninamide hydrochloride (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) is added a carboxylic acid (1.0 mmol).
-
The mixture is stirred at room temperature for a specified time (e.g., 30 minutes) to facilitate imine formation.
-
An isocyanide (1.0 mmol) is then added to the reaction mixture.
-
The reaction is stirred at a controlled temperature (e.g., room temperature, 0 °C, or -78 °C) and monitored by thin-layer chromatography (TLC) until completion.
2. Work-up and Purification:
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed successively with a mild base (e.g., saturated sodium bicarbonate solution) and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to isolate the diastereomeric products.
3. Determination of Diastereomeric Ratio:
-
The diastereomeric ratio (d.r.) of the purified product is determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase: This is the most common and accurate method.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: Integration of well-resolved signals corresponding to the different diastereomers in the ¹H or ¹³C NMR spectrum can provide the d.r. Chiral shift reagents may be employed to improve signal separation.
-
Logical Workflow for Stereochemical Assessment
The process of evaluating the stereochemical outcome of a reaction with L-alaninamide hydrochloride can be visualized as a logical workflow.
Caption: A logical workflow for the assessment of stereochemical outcomes.
Signaling Pathway for Chiral Induction
The mechanism of chiral induction involves the formation of diastereomeric transition states. The following diagram illustrates a conceptual signaling pathway for how the chirality of L-alaninamide hydrochloride could influence the stereochemical outcome of a reaction.
Caption: Conceptual signaling pathway for chiral induction.
Literature review of the applications of (S)-2-aminopropanamide hydrochloride
A Comparative Guide to the Applications of (S)-2-Aminopropanamide Hydrochloride
This compound, more commonly known as L-Alaninamide hydrochloride, is a versatile chiral building block derived from the natural amino acid L-alanine. Its primary applications in chemical synthesis lie in its use as a precursor for peptides featuring a C-terminal amide and as a chiral intermediate in the development of pharmaceuticals.[1][2] This guide compares the methodologies involving L-Alaninamide hydrochloride to common alternatives in these fields, providing experimental context and data where available.
Application 1: Synthesis of C-Terminal Peptide Amides
A C-terminal amide is a common modification in biologically active peptides, often crucial for enhancing stability and activity.[3] L-Alaninamide hydrochloride can serve as the starting point for the synthesis of such peptides, particularly in solution-phase approaches. However, the most prevalent modern alternative is the use of specialized resins in Solid-Phase Peptide Synthesis (SPPS).
Comparison of Synthetic Methodologies
The choice between using a free amino acid amide in solution or an amide-generating resin in SPPS depends on the scale of synthesis, the desired peptide length, and the available equipment.
| Feature | Method A: L-Alaninamide HCl (Solution-Phase) | Method B: Amide-Forming Resins (Solid-Phase) |
| Primary Use Case | Synthesis of dipeptides or short peptide fragments. | Stepwise synthesis of long peptides.[4] |
| Typical Resin/Support | Not applicable (synthesis in solution). | Rink Amide, Sieber, or MBHA resins.[3][5] |
| Purification | Requires purification (e.g., chromatography, crystallization) after each coupling step. | Purification is performed once at the end, after cleavage from the resin.[4] |
| Scalability | Well-suited for large-scale industrial production of specific short peptides. | Ideal for research-scale and automated synthesis; can be scaled but may be costly.[6] |
| Racemization Risk | Risk of racemization at the C-terminal amino acid during activation of the preceding acid.[7] | Minimized through the use of carbamate (B1207046) protecting groups (Fmoc/Boc) and specialized coupling reagents.[8] |
| Overall Efficiency | Can be inefficient for longer peptides due to repetitive, complex purification steps. | Highly efficient for long sequences due to simplified, repetitive coupling/deprotection cycles.[4] |
Experimental Workflows and Protocols
The workflows for solution-phase and solid-phase synthesis differ significantly. SPPS offers a more streamlined process for building a peptide chain.
Method A: Conceptual Workflow for Solution-Phase Coupling
This diagram illustrates a single coupling step where an N-protected amino acid is activated and reacted with L-Alaninamide hydrochloride to form a dipeptide amide.
Method B: Standard Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram shows the iterative cycle used in Fmoc-based SPPS on an amide-forming resin.
Generalized Experimental Protocol: Fmoc-SPPS on Rink Amide Resin
This protocol outlines the standard steps for synthesizing a peptide with a C-terminal amide using the prevalent solid-phase method.[9][10]
-
Resin Preparation: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for approximately 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the linker's amine. Drain the vessel and repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling: In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading), an activating agent (e.g., HBTU, 3-5 eq.), and a base (e.g., DIEA, 6-10 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Product Precipitation and Purification: Filter the resin and precipitate the crude peptide product in cold diethyl ether. The peptide can then be purified using reverse-phase HPLC.
Application 2: Chiral Building Block in Asymmetric Synthesis
L-Alaninamide hydrochloride is a member of the "chiral pool"—readily available, enantiomerically pure molecules used as starting materials for complex targets.[2] Its value stems from the fixed (S)-stereocenter at the α-carbon and the presence of two distinct nitrogen functionalities (a primary amine and a primary amide) that can be selectively modified.
Conceptual Comparison with Other Chiral Precursors
The utility of L-Alaninamide hydrochloride can be compared conceptually to other derivatives of L-Alanine based on the synthetic transformations they enable.
| Chiral Precursor | Key Functional Groups | Common Synthetic Applications |
| L-Alanine | Amine, Carboxylic Acid | Direct use in peptide synthesis, precursor for other building blocks. |
| L-Alaninamide HCl | Amine, Amide | Synthesis of amide-containing heterocycles, ligands, and pharmaceutical intermediates where the amide group is retained or transformed.[11][12] |
| L-Alaninol | Amine, Alcohol | Synthesis of chiral auxiliaries, ligands (e.g., oxazolines), and catalysts; serves as a precursor to chiral aldehydes or amines. |
| L-Alanine Methyl Ester | Amine, Ester | Protects the carboxylic acid during reactions at the amine; can be hydrolyzed or converted to other functionalities like amides or alcohols. |
Logical Relationship of Chiral Building Blocks
This diagram illustrates how L-Alanine serves as a common starting point for various valuable chiral building blocks, including L-Alaninamide.
References
- 1. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Page loading... [wap.guidechem.com]
- 12. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
A Comparative Guide to Validated Analytical Methods for (S)-2-aminopropanamide Hydrochloride Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated analytical methods for the assay of (S)-2-aminopropanamide hydrochloride (L-alaninamide hydrochloride), a key intermediate in pharmaceutical synthesis. The objective is to offer a comprehensive overview of a classic titrimetric method and a modern chromatographic technique, supported by experimental data to aid in method selection and implementation in a quality control or research environment.
Introduction to this compound
This compound, the hydrochloride salt of L-alaninamide, is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration are critical quality attributes that must be accurately determined. This guide compares two distinct analytical approaches for its assay:
-
Argentometric Titration: A classic, straightforward method that quantifies the hydrochloride salt by titrating the chloride ion.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used, selective, and sensitive chromatographic method for the quantification of the active pharmaceutical ingredient (API) itself.
Method 1: Argentometric Titration
Argentometric titration is a type of precipitation titration used for the determination of halide ions.[3][4] In this case, the chloride ions from this compound react with silver ions from a silver nitrate (B79036) titrant to form an insoluble silver chloride precipitate.[3] The endpoint is typically detected using an indicator or potentiometrically.
Experimental Protocol: Argentometric Titration
Objective: To determine the purity of this compound by quantifying its chloride content.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) volumetric solution
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution (5% w/v in water)
-
Deionized water
-
Analytical balance
-
Burette (50 mL, Class A)
-
Volumetric flasks and pipettes
-
Erlenmeyer flasks (250 mL)
Procedure (Mohr Method):
-
Accurately weigh approximately 250 mg of the this compound sample.
-
Dissolve the sample in 100 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 1 mL of 5% potassium chromate indicator solution. The solution will turn yellow.[5]
-
Titrate with standardized 0.1 M silver nitrate solution. Swirl the flask continuously.
-
The endpoint is reached when the color of the suspension changes from yellow to a persistent faint reddish-brown due to the formation of silver chromate.[5][6]
-
Record the volume of silver nitrate solution consumed.
-
Perform a blank titration using the same procedure without the sample and subtract the blank volume from the sample titration volume.
-
Calculate the percentage assay using the following formula:
Assay (%) = (V_S - V_B) * M * F * 100 / W
Where:
-
V_S = Volume of AgNO₃ consumed by the sample (mL)
-
V_B = Volume of AgNO₃ consumed by the blank (mL)
-
M = Molarity of the AgNO₃ solution
-
F = Molar mass of this compound (124.57 g/mol )
-
W = Weight of the sample (mg)
-
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique that separates components of a mixture based on their partitioning between a nonpolar stationary phase and a polar mobile phase. For the assay of (S)-2-aminopropanamide, which lacks a strong UV chromophore, detection is typically performed at a low UV wavelength (e.g., 200-215 nm).
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound by direct quantification of the molecule.
Materials and Reagents:
-
This compound reference standard and sample
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
0.45 µm membrane filters
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Run Time: 10 minutes
Procedure:
-
Mobile Phase Preparation: Prepare the 20 mM phosphate buffer, adjust pH to 3.0, filter, and degas. Mix with acetonitrile in the specified ratio.
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Inject the standard solution five times. The system is suitable if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Calculate the percentage assay using the following formula:
Assay (%) = (A_sample / A_standard) * (W_standard / W_sample) * P
Where:
-
A_sample = Average peak area of the sample
-
A_standard = Average peak area of the standard
-
W_sample = Weight of the sample (mg)
-
W_standard = Weight of the standard (mg)
-
P = Purity of the reference standard (%)
-
Performance Comparison
The following tables summarize the typical validation parameters for each method, demonstrating their performance characteristics. These values are representative for well-validated methods of these types.[1][2][7][8][9][10]
Table 1: Comparison of Method Validation Parameters
| Parameter | Argentometric Titration | RP-HPLC |
| Specificity | Moderate (titrates all chlorides) | High (separates analyte from impurities) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range | 80-120% of target concentration | 50-150% of target concentration |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% |
| LOD/LOQ | Not applicable for assay | Method dependent, typically in µg/mL range |
| Robustness | High | Moderate |
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the overall analytical method validation workflow and the specific steps in an HPLC analysis.
Caption: Workflow for analytical method validation.
Caption: General workflow for an RP-HPLC analysis.
Conclusion and Recommendations
Both argentometric titration and RP-HPLC are suitable for the assay of this compound, but their applicability depends on the specific requirements of the analysis.
-
Argentometric Titration is a simple, cost-effective, and robust method. It is ideal for routine quality control where the primary concern is the overall salt content and the impurity profile is well-characterized and known to not contain other chloride salts. Its main limitation is the lack of specificity for the parent molecule.
-
RP-HPLC offers high specificity, allowing for the separation and quantification of the active molecule from potential impurities and degradation products. This makes it the method of choice for stability studies, impurity profiling, and when a higher degree of assurance of the analyte's identity is required. While more complex and expensive, it provides more comprehensive information about the sample's quality.
For drug development and final product release testing, the RP-HPLC method is generally preferred due to its superior specificity. The titrimetric method can serve as a valuable, complementary, or in-process control technique. The choice of method should be based on a risk assessment and the specific analytical needs at different stages of the drug development lifecycle.
References
- 1. selectscience.net [selectscience.net]
- 2. usp.org [usp.org]
- 3. Argentometry - Wikipedia [en.wikipedia.org]
- 4. Argentometric titration - Georganics [georganics.sk]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (S)-2-aminopropanamide hydrochloride: A Comprehensive Guide for Laboratory Professionals
This document provides detailed procedures for the safe and compliant disposal of (S)-2-aminopropanamide hydrochloride, a crucial component in various research and development applications. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety Considerations
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation[1][2]. Therefore, proper personal protective equipment (PPE) is mandatory when handling this compound for disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and splashes, preventing serious irritation[1]. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from accidental contamination. |
| Respiratory Mask | Dust mask or respirator (if generating dust) | To prevent inhalation of airborne particles and respiratory irritation[1]. |
Always work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service[1][3][4]. Do not dispose of this chemical down the drain or in regular solid waste[5][6][7].
Experimental Protocol: Waste Segregation and Packaging
-
Waste Identification: Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Container Compatibility: Use a container made of a material that is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Solid Waste: For pure, unused, or expired solid this compound, carefully transfer the material into the designated hazardous waste container. Avoid creating dust[1].
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should also be placed in the designated hazardous waste container.
-
Solutions: Aqueous solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids.
-
Sealing and Storage: Securely seal the waste container and store it in a designated satellite accumulation area away from incompatible materials[8]. Ensure the storage area is cool, dry, and well-ventilated[1][3].
Table 2: Waste Stream Management
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound | Labeled, sealed, compatible solid waste container | Collection by a licensed hazardous waste disposal contractor. |
| Aqueous solutions | Labeled, sealed, compatible liquid waste container | Collection by a licensed hazardous waste disposal contractor. |
| Contaminated labware (disposable) | Labeled, sealed, compatible solid waste container | Collection by a licensed hazardous waste disposal contractor. |
| Empty original containers | Regular trash (after decontamination) | Triple rinse with a suitable solvent (e.g., water), deface the label, and dispose of as regular trash[6]. The rinsate should be collected as hazardous liquid waste. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as listed in Table 1.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.
-
Cleanup (Dry Spill): For solid spills, carefully sweep or vacuum the material. Avoid generating dust [1]. Use a vacuum cleaner equipped with a HEPA filter if available.
-
Cleanup (Wet Spill): For liquid spills, once absorbed, carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and rinsate for disposal as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling (S)-2-aminopropanamide hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-aminopropanamide hydrochloride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure risk.
Summary of Required Personal Protective Equipment
| Exposure Scenario | Required PPE |
| Routine Handling & Weighing | Chemical safety goggles or glasses, nitrile gloves, lab coat. |
| Generating Dust or Aerosols | In addition to routine PPE, a NIOSH-approved dust respirator is required. Use a fume hood or other ventilated enclosure. |
| Large Quantity Handling | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), chemical-resistant apron or full-body suit, and a NIOSH-approved respirator. |
| Spill Cleanup | Chemical safety goggles, chemical-resistant gloves, protective clothing, and a dust respirator. |
Experimental Protocols: Safe Handling and Storage
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood[1][4][5].
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and contact with skin and eyes[1][4][5].
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled[1][2]. Wash hands thoroughly with soap and water after handling[1][5].
-
Clothing: Wear appropriate protective clothing. Contaminated work clothes should be laundered separately before reuse[1][2].
Storage Procedures:
-
Container: Store in the original, tightly sealed container[1][2].
-
Conditions: Keep in a cool, dry, and well-ventilated area, protected from environmental extremes[1].
-
Incompatibilities: Store away from incompatible materials and foodstuff containers[1].
Operational and Disposal Plans
Accidental Release Measures:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or water courses[1].
-
Cleanup (Dry Spill): For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it into a clean, dry, labeled, and sealable container for disposal[1].
-
Cleanup (Wet Spill): If the material is wet, shovel it up and place it in a labeled container for disposal[1].
-
Decontamination: Wash the spill area with large amounts of water[1].
-
Reporting: If the spill contaminates drains or waterways, notify emergency services[1].
Disposal Plan:
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.
-
Waste Characterization: The waste is considered chemical waste.
-
Containerization: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Contact a licensed professional waste disposal service to dispose of this material[6]. Do not dispose of it in standard laboratory trash or down the drain. Burial in an authorized landfill may be an option; consult your local land waste management authority[1].
Visual Workflow Guides
The following diagrams illustrate the decision-making processes for personal protective equipment selection and the disposal of this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Disposal plan workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. This compound | C3H9ClN2O | CID 2775816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Aminopropanamide hydrochloride | CAS No: 80222-96-4 [aquigenbio.com]
- 6. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
